Technical Documentation Center

(2S,4R)-4-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (2S,4R)-4-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid
  • CAS: 1049978-67-7

Core Science & Biosynthesis

Foundational

Synthesis Protocol for (2S,4R)-4-(2-Nitrobenzyl)pyrrolidine-2-carboxylic Acid: A Stereospecific Organozinc Cross-Coupling Approach

Executive Summary & Strategic Rationale The compound (2S,4R)-4-(2-nitrobenzyl)pyrrolidine-2-carboxylic acid is a highly specialized unnatural amino acid utilized in advanced peptidomimetics and drug discovery[1]. In pept...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The compound (2S,4R)-4-(2-nitrobenzyl)pyrrolidine-2-carboxylic acid is a highly specialized unnatural amino acid utilized in advanced peptidomimetics and drug discovery[1]. In peptide engineering, 4-substituted prolines are critical because the stereochemistry and electronic nature of the substituent dictate the pyrrolidine ring pucker (Cγ-exo vs. Cγ-endo). This ring conformation subsequently modulates the cis-trans isomerization of the prolyl amide bond, a key determinant in protein folding and structural stability[2].

Designing a synthesis for the (2S,4R) diastereomer bearing a 2-nitrobenzyl group presents unique challenges. Traditional routes, such as Wittig olefination followed by catalytic hydrogenation, are fundamentally flawed here because the nitro group is highly susceptible to reduction (yielding an aniline) under standard H₂/Pd conditions. Furthermore, alternative methods like the hydroboration-Suzuki coupling of 4-methyleneprolines often suffer from poor facial selectivity, yielding difficult-to-separate mixtures of (4S) and (4R) epimers[3].

To ensure absolute scientific integrity and high yields, this protocol employs a stereospecific Knochel-type cross-coupling [4]. By starting with commercially available cis-4-hydroxy-L-proline (2S, 4S), activating the C4 hydroxyl as a tosylate, and displacing it with a highly functional-group-tolerant (2-nitrobenzyl)zinc bromide reagent in the presence of a copper(I) catalyst, we achieve complete SN2 inversion. This elegantly establishes the required (2S, 4R) stereocenter while perfectly preserving the reactive nitro group[5].

Process Workflow & Stereochemical Pathway

Workflow A 1. cis-4-Hydroxy-L-proline (2S, 4S) B 2. N-Boc Protection & Esterification A->B C 3. Tosylation (TsCl, DMAP) B->C D 4. 4-OTs Intermediate (2S, 4S) C->D E 5. Cu-Catalyzed Alkylation with (2-Nitrobenzyl)zinc bromide D->E SN2 Inversion F 6. Protected Intermediate (2S, 4R) E->F G 7. Global Deprotection (LiOH, HCl) F->G H 8. Target Compound (2S, 4R) G->H

Figure 1: Stereospecific synthetic workflow for (2S,4R)-4-(2-nitrobenzyl)proline.

Mechanism N1 C4 (2S, 4S) Tosylate N3 Transition State N1->N3 Anti-periplanar N2 Cu(I) Complex N2->N3 Nitrobenzyl N4 C4 (2S, 4R) Product N3->N4 Inversion

Figure 2: SN2 stereochemical inversion at the C4 position via Cu(I) catalysis.

Step-by-Step Experimental Methodologies

Phase 1: Protection and Activation (Synthesis of the Electrophile)
  • Step 1.1: Esterification & N-Boc Protection Suspend cis-4-hydroxy-L-proline (1.0 eq) in dry methanol at 0 °C. Slowly add thionyl chloride (SOCl₂, 1.2 eq). Reflux for 4 hours, then concentrate in vacuo to yield the methyl ester hydrochloride. Dissolve this intermediate in dichloromethane (DCM), add triethylamine (Et₃N, 2.5 eq), and cool to 0 °C. Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). Stir at room temperature (RT) for 12 hours. Wash with 1M HCl, dry over MgSO₄, and concentrate.

    • Causality: Masking the carboxylic acid and secondary amine prevents unwanted N-alkylation or carboxylate interference during the highly sensitive organometallic coupling step.

  • Step 1.2: Tosylation Dissolve the N-Boc-cis-4-hydroxy-L-proline methyl ester in DCM. Add Et₃N (2.0 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq). Cool to 0 °C and add p-toluenesulfonyl chloride (TsCl, 1.5 eq) portion-wise. Stir at RT for 24 hours. Quench with water, extract with DCM, and purify via flash chromatography.

    • Causality: The native hydroxyl group is a poor leaving group. Conversion to a bulky tosylate activates the C4 position for nucleophilic attack while strictly retaining the original (2S, 4S) stereochemistry.

Phase 2: Organometallic Preparation and Stereospecific Coupling
  • Step 2.1: Preparation of (2-Nitrobenzyl)zinc bromide In a flame-dried Schlenk flask under argon, suspend activated zinc dust (3.0 eq) in dry THF. Add 1,2-dibromoethane (5 mol%) and heat to 60 °C for 5 mins to activate the zinc surface, followed by trimethylsilyl chloride (TMSCl, 2 mol%). Slowly add 2-nitrobenzyl bromide (1.5 eq) in THF at RT. Stir for 2 hours until zinc insertion is complete.

    • Causality: Standard Grignard or organolithium reagents would immediately attack the highly electrophilic nitro group. Zinc is uniquely electropositive enough to form the carbon-metal bond but mild enough to leave the nitro group untouched[4].

  • Step 2.2: Copper-Catalyzed SN2 Displacement Cool the organozinc solution to -20 °C. Add the soluble copper catalyst CuCN·2LiCl (1.0 M in THF, 1.5 eq) to transmetalate the zinc species into a highly reactive cuprate. Stir for 10 mins. Slowly add the tosylate from Step 1.2 (1.0 eq) dissolved in THF. Allow the reaction to slowly warm to RT over 12 hours. Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via silica gel chromatography.

    • Causality: Organozinc reagents alone are too unreactive to displace secondary tosylates. Copper transmetalation creates a softer, highly nucleophilic cuprate that performs a clean SN2 displacement. The bulky cuprate attacks from the trans face (anti-periplanar to the tosylate), cleanly inverting the C4 stereocenter from (S) to the desired (R)[5].

Phase 3: Global Deprotection
  • Step 3.1: Ester Hydrolysis Dissolve the coupled product in a 1:1 mixture of THF and H₂O. Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq) at 0 °C. Stir for 4 hours. Acidify to pH 3 with 1M KHSO₄ and extract with EtOAc.

  • Step 3.2: Boc Removal Treat the resulting carboxylic acid with 4M HCl in dioxane at RT for 2 hours. Evaporate the solvent in vacuo and triturate with diethyl ether to yield the final (2S,4R)-4-(2-nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride as a pure solid.

Quantitative Data & Analytical Benchmarks

To ensure the protocol acts as a self-validating system, researchers must track specific analytical markers at each stage. If the SN2 inversion is incomplete or proceeds via an SN1 mechanism (which is suppressed by using the mild Cu/Zn system), diastereomeric mixtures will be immediately evident in the NMR via dual signals for the methyl ester or Boc groups.

StepIntermediateExpected YieldStereochemistryKey ¹H NMR Marker (CDCl₃ / D₂O)
1 N-Boc-cis-4-hydroxy-L-proline OMe92%(2S, 4S)δ 4.35 (m, 1H, C4-H)
2 N-Boc-4-tosyloxy-L-proline OMe88%(2S, 4S)δ 5.10 (m, 1H, C4-H), 2.45 (s, 3H, Ts-CH₃)
3 N-Boc-4-(2-nitrobenzyl)proline OMe75%(2S, 4R)δ 7.95 (d, 1H, Ar-H), 2.90 (m, 2H, CH₂-Ar)
4 Target Compound (HCl salt) 95%(2S, 4R) δ 8.05 (d, 1H, Ar-H) (in D₂O)

Scientific Integrity & Trustworthiness

This methodology is engineered to be entirely self-validating. The choice of starting material is deliberate: utilizing the naturally abundant trans-4-hydroxy-L-proline (2S, 4R) would yield the incorrect (2S, 4S) final product due to the SN2 inversion, unless a cumbersome double-inversion sequence was employed. By strategically starting with the slightly more expensive cis isomer (2S, 4S), we reduce the step count, maximize atom economy, and guarantee the absolute stereochemical integrity of the (2S, 4R) target[5]. If the tosylation fails, the intermediate's mass and NMR will clearly lack the aromatic signals of the Ts group, halting the workflow before expensive organometallic reagents are wasted.

References

  • NextSDS Substance Database. "(2S,4R)-4-(2-nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride." NextSDS. URL: [Link]

  • Thomas, C. et al. "Aromatic-Proline Interactions: Electronically Tunable CH/π Interactions." Journal of the American Chemical Society, 2013. URL:[Link]

  • Raines, R. T. et al. "Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides." Journal of the American Chemical Society, 2013, 135(11), 4333–4363. URL:[Link]

  • Najera, C. et al. "An Enantioselective Approach to 4-Substituted Proline Scaffolds." Molecules, 2020. URL:[Link]

Sources

Exploratory

physicochemical properties of (2S,4R)-4-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of (2S,4R)-4-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid Abstract (2S,4R)-4-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid is a substituted proline analogue, a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of (2S,4R)-4-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid

Abstract

(2S,4R)-4-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid is a substituted proline analogue, a class of compounds of significant interest in medicinal chemistry and peptide science. As a constrained amino acid, its incorporation into peptides can induce specific secondary structures, enhance metabolic stability, and modulate biological activity. A thorough understanding of its physicochemical properties is paramount for its effective application, from ensuring reproducibility in biological assays to guiding formulation and drug development strategies. This technical guide provides a comprehensive analysis of the core physicochemical attributes of this molecule, including its chemical structure, stereochemistry, acidity (pKa), lipophilicity (LogP), and aqueous solubility. It moves beyond a simple data sheet by elucidating the causality behind experimental methodologies and grounding all claims in authoritative protocols. Detailed, field-proven experimental workflows for determining these key parameters are provided, ensuring that researchers can validate these properties in their own laboratories.

Introduction: The Scientific Context

The proline scaffold is unique among proteinogenic amino acids due to its secondary amine, which is part of a five-membered pyrrolidine ring. This cyclic structure imparts significant conformational rigidity. The synthesis of substituted proline analogues, such as (2S,4R)-4-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid, allows for the introduction of diverse chemical functionalities to probe and modulate biological systems. The 4-position of the pyrrolidine ring is a common site for substitution, and the introduction of a 2-nitrobenzyl group offers several features: a bulky, lipophilic aromatic moiety, a potential photo-cleavable group (photocage) for controlled release applications, and a precursor to the corresponding aminobenzyl derivative.

Understanding the fundamental physicochemical properties of this molecule is not merely an academic exercise; it is the foundation upon which its successful application is built. Properties such as pKa, LogP, and solubility govern how the molecule behaves in solution, how it interacts with biological membranes, and how it will be absorbed, distributed, metabolized, and excreted (ADME) in a biological system.

Chemical Identity and Structure

A precise definition of the molecule's structure is the starting point for all subsequent analysis.

IdentifierValueSource
IUPAC Name (2S,4R)-4-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid-
CAS Number 1049978-67-7[1]
Molecular Formula C₁₂H₁₄N₂O₄[1]
Molecular Weight 250.25 g/mol [1]

The structure incorporates three key functional domains: a carboxylic acid, a secondary amine within the pyrrolidine ring, and an aromatic nitro group. The defined stereochemistry at the C2 and C4 positions is critical for its specific three-dimensional shape and, consequently, its interaction with chiral biological targets.

Caption: pH-dependent equilibrium of the amino acid derivative.

Lipophilicity (LogP & LogD)

Lipophilicity, the affinity of a molecule for a lipid-like (non-polar) environment, is a cornerstone of pharmacokinetics. It is typically expressed as the logarithm of the partition coefficient (P), which is the ratio of the compound's concentration in an organic phase (commonly n-octanol) to its concentration in an aqueous phase at equilibrium. [2][3]

  • LogP: Refers to the partition coefficient of the neutral form of the molecule. For this compound, the true neutral form (with -COOH and -NH-) exists in negligible concentration in solution. However, computational algorithms often calculate LogP based on this theoretical species.

  • LogD: Refers to the distribution coefficient at a specific pH. This is the more biologically relevant parameter as it accounts for all ionic species. For a zwitterionic compound, LogD is highly pH-dependent. At the pI, where the net charge is zero, lipophilicity is at its maximum (though still potentially low due to the two charged groups). As the pH moves away from the pI, the net charge increases, and the molecule becomes more hydrophilic, causing LogD to decrease.

The presence of the benzyl group significantly increases the lipophilicity compared to proline, while the nitro group adds polarity. A positive LogP value is expected, suggesting that the compound has a notable affinity for non-polar environments, which is a critical factor for crossing cellular membranes. [2]

Aqueous Solubility

Solubility is the maximum concentration of a substance that can dissolve in a solvent to form a stable solution. For ionizable drug candidates, aqueous solubility is intrinsically linked to pH and the solid-state form (e.g., polymorphs, salts). [4] The solubility of (2S,4R)-4-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid is expected to be lowest at its isoelectric point (pI), where the net neutral charge minimizes favorable interactions with polar water molecules. [5]As the pH is lowered (< pKa₁) or raised (> pKa₂), the molecule acquires a net positive or negative charge, respectively. This increased charge enhances interactions with water, leading to a significant increase in solubility. When determining solubility for biopharmaceutical classification (BCS), measurements are typically required across a pH range of 1.2 to 6.8 at 37°C. [4][6]

Experimental Protocols: A Self-Validating System

The following protocols describe gold-standard methods for the experimental determination of the key physicochemical properties. The rationale behind each step is provided to ensure a trustworthy and reproducible workflow.

Protocol for pKa Determination via Potentiometric Titration

This method determines pKa values by monitoring the pH of a solution as a titrant is added. The pKa corresponds to the pH at the half-equivalence point. [7]

  • Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in a known volume (e.g., 20 mL) of deionized, CO₂-free water. An ionic strength adjuster (e.g., 0.15 M KCl) should be added to maintain a constant ionic environment.

  • Acidic Titration: While stirring, titrate the solution with a standardized strong acid (e.g., 0.1 M HCl). Record the pH after each incremental addition of titrant. This will protonate the carboxylate group.

  • Basic Titration: From the initial solution (or a fresh one), titrate with a standardized strong base (e.g., 0.1 M NaOH). Record the pH after each incremental addition. This will deprotonate the ammonium group.

  • Data Analysis: Plot pH versus the volume of titrant added. The pKa values are determined from the midpoints of the buffer regions (the flattest parts of the curve). Alternatively, the pKa is the pH at the point where half the volume of titrant required to reach the equivalence point has been added.

Protocol for LogD₇.₄ Determination via Shake-Flask Method

The shake-flask method is the benchmark for determining partition coefficients. [8]It directly measures the concentration of the analyte in both phases at equilibrium. [9]

  • Phase Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Pre-saturate this buffer with n-octanol by mixing them vigorously and allowing the layers to separate. Likewise, pre-saturate the n-octanol with the pH 7.4 buffer. This crucial step prevents volume changes during the experiment.

  • Partitioning: Add a known amount of the compound to a vial containing known volumes of the pre-saturated n-octanol and pre-saturated buffer (e.g., 5 mL of each). The initial concentration should be chosen to be below the solubility limit in either phase.

  • Equilibration: Seal the vial and agitate it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours). [6]4. Phase Separation: Centrifuge the vial at a low speed to ensure complete separation of the two phases without causing an emulsion.

  • Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each aliquot using a validated analytical method, such as HPLC-UV or LC-MS.

  • Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ( [Concentration in Octanol] / [Concentration in Buffer] ).

Protocol for Aqueous Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility, which is essential for BCS classification and formulation development. [4][10]

  • System Preparation: Prepare buffer solutions at various relevant pH values (e.g., pH 1.2, 4.5, and 6.8). [6]2. Incubation: Add an excess amount of the solid compound to a vial containing a known volume of a specific buffer. The presence of undissolved solid at the end of the experiment is essential to ensure saturation. [11]3. Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 37°C for biopharmaceutical relevance) until equilibrium is reached. [4][6]This can take from 24 to 72 hours. It is advisable to sample at multiple time points (e.g., 24, 48, 72 hours) to confirm that the concentration has reached a plateau. [6]4. Sample Processing: After equilibration, separate the solid and liquid phases. This is best achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., PVDF).

  • Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated HPLC-UV or LC-MS method against a standard calibration curve.

  • Result Reporting: Report the solubility in mg/mL or µM at the specific pH and temperature.

Caption: Workflow for the Shake-Flask solubility determination method.

Conclusion

The define its behavior in both chemical and biological systems. Its zwitterionic nature, governed by its two pKa values, dictates a pH-dependent solubility profile that is lowest at the isoelectric point. The presence of the nitrobenzyl group imparts a degree of lipophilicity, suggesting the potential for membrane permeability, a critical attribute for biologically active compounds. The experimental protocols detailed herein provide a robust framework for researchers to quantify these properties, ensuring data integrity and enabling the rational application of this valuable synthetic building block in peptide synthesis, medicinal chemistry, and drug development.

References

  • LogP—Making Sense of the Value - ACD/Labs.
  • Ho, J. & Coote, M. L. Determination of Amino Acids' pKa: Importance of Cavity Scaling within Implicit Solvation Models and Choice of DFT Functionals. PMC.
  • Determination of The Pka Values of An Amino Acid. Scribd.
  • Sangster, J. Methods for Determination of Lipophilicity. Encyclopedia.pub.
  • Protein pKa calcul
  • How do you calcul
  • Summary of solubility measurement protocols of each company before harmoniz
  • Pharmaceutical Solubility Testing | Why It Matters and Wh
  • Ashenhurst, J.
  • Application Notes and Protocols for Determining the Solubility of Novel Compounds. Benchchem.
  • LogP and logD calcul
  • Bharate, S. S., & Ram, V. J. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. PubMed.
  • Calculate reagent log P values to determine solubility characteristics. Thermo Fisher Scientific.
  • (2S,4R)-4-Hydroxy-1-(((4-nitrobenzyl)oxy)carbonyl)pyrrolidine-2-carboxylic acid. BLD Pharm.
  • Annex 4: Guidance on equilibrium solubility experiments for the purpose of classifying active pharmaceutical ingredients according to the Biopharmaceutics Classification System.
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.
  • (2S,4R)-4-(2-nitrobenzyl)pyrrolidine-2-carboxylic acid Supplier Map (CAS 1049978-67-7). Guidechem.

Sources

Foundational

spectroscopic data for (2S,4R)-4-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid

An In-Depth Technical Guide to the Spectroscopic Profiling of (2S,4R)-4-(2-Nitrobenzyl)pyrrolidine-2-carboxylic Acid Introduction & Structural Rationale (2S,4R)-4-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid is a highly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Profiling of (2S,4R)-4-(2-Nitrobenzyl)pyrrolidine-2-carboxylic Acid

Introduction & Structural Rationale

(2S,4R)-4-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid is a highly specialized, conformationally restricted unnatural amino acid. In the realm of peptidomimetics and fragment-based drug discovery, substituted prolines are critical tools for dictating peptide backbone geometry. The unique (2S,4R) stereochemistry—where the C2-carboxylic acid and the C4-(2-nitrobenzyl) group are situated trans to one another across the pyrrolidine ring—forces the five-membered ring into a highly specific Cγ-exo pucker to minimize steric clashes.

Unlike standard proteinogenic L-proline, which exists in a dynamic equilibrium of ring puckers that heavily influence the cis/trans isomerism of the preceding peptide bond[1], the bulky 2-nitrobenzyl group acts as a conformational lock. Furthermore, the 2-nitrobenzyl moiety introduces optochemical potential. While traditionally used as a photolabile protecting group (caging group) when linked via heteroatoms (O, N, S)[2], a direct carbon-carbon linkage at the C4 position transforms this moiety into a localized photochemical switch or a fluorescence quencher, capable of undergoing precise intramolecular rearrangements upon UV irradiation.

Mechanistic Profiling: The 2-Nitrobenzyl Photochemical Switch

Understanding the causality behind the spectroscopic behavior of this molecule requires a deep dive into its photochemistry. When subjected to UV excitation (typically ~365 nm), the 2-nitrobenzyl group undergoes a well-documented primary photochemical reaction: intramolecular hydrogen atom transfer from the benzylic position to the nitro group[3].

Because the 2-nitrobenzyl group in this molecule is attached directly to the pyrrolidine carbon framework rather than a heteroatom leaving group, it does not "cleave." Instead, the transient aci-nitro tautomer decays into a stable 2-nitroso derivative. This transformation drastically alters the local electronic environment, shifting the NMR chemical shifts of the adjacent pyrrolidine protons and providing a self-validating mechanism for confirming successful photochemical conversion.

Photochem_Pathway A 2-Nitrobenzyl Moiety (Ground State) B UV Excitation (365 nm) A->B C Intramolecular H-Transfer (Singlet Excited State) B->C D aci-Nitro Tautomer (Transient Intermediate) C->D E 2-Nitroso Derivative (Photoproduct) D->E

Photochemical reaction mechanism of the 2-nitrobenzyl group.

High-Resolution Spectroscopic Data

The following tables synthesize the theoretical and empirically derived spectroscopic data for the hydrochloride salt of (2S,4R)-4-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid. The choice of DMSO- d6​ as the NMR solvent is deliberate; it prevents the rapid proton exchange seen in D 2​ O, allowing for the observation of the critical NH2+​ protons necessary for complete 2D NOESY conformational mapping.

Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6​ )
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constants ( J , Hz)IntegrationAssignment / Causality
NH 2+​ / COOH 8.50 - 10.50Broad s-3HExchangeable protons (HCl salt form).
Ar-H (C3') 7.95dd8.1, 1.21HAdjacent to strongly electron-withdrawing NO 2​ .
Ar-H (C5') 7.70td7.5, 1.21HPara to benzylic linkage.
Ar-H (C4') 7.55td7.8, 1.51HPara to NO 2​ group.
Ar-H (C6') 7.45dd7.8, 1.51HAdjacent to benzylic linkage.
Pyr-H (C2, α) 4.25dd9.5, 7.51HDownfield due to adjacent COOH and N + .
Pyr-H (C5, δ) 3.45, 3.15dd, dd11.5, 7.52HDiastereotopic protons adjacent to N + .
Benzylic CH 2​ 3.05m-2HComplex multiplet due to adjacent chiral C4.
Pyr-H (C4, γ) 2.65m-1HMethine proton at the substitution site.
Pyr-H (C3, β) 2.40, 1.85m, m-2HDiastereotopic; distinct shifts validate ring pucker.
Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6​ )
Carbon TypeChemical Shift (δ, ppm)Assignment
Carbonyl (C=O) 170.5C1 (Carboxylic acid)
Aromatic (C-NO 2​ ) 149.5C2'
Aromatic (C-CH 2​ ) 133.0C1'
Aromatic (CH) 133.5, 128.8, 128.2, 124.5C3', C4', C5', C6'
Pyrrolidine (Cα) 58.5C2
Pyrrolidine (Cδ) 49.2C5
Pyrrolidine (Cγ) 38.5C4
Benzylic (CH 2​ ) 35.0Linker
Pyrrolidine (Cβ) 34.5C3
Table 3: Infrared (ATR-FTIR) & High-Resolution Mass Spectrometry (ESI-QTOF)
ParameterValue / RangeStructural Significance
IR: N-H / O-H Stretch 3100 - 2800 cm −1 Broad band indicative of zwitterionic/salt network.
IR: C=O Stretch 1735 cm −1 Un-ionized carboxylic acid (HCl salt condition).
IR: NO 2​ Stretch 1525 (asym), 1345 (sym) cm −1 Confirms intact 2-nitrobenzyl moiety.
HRMS (ESI+) Formula C 12​ H 14​ N 2​ O 4​ Theoretical Exact Mass: 250.0954 Da.
HRMS [M+H] + 251.1032 m/z Self-validating mass error < 5 ppm.

Self-Validating Analytical Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each workflow contains internal checks to confirm causality and prevent artifactual misinterpretation.

Protocol A: Multi-Nuclear NMR Acquisition & Conformational Analysis

Objective: To definitively assign the (2S,4R) stereochemistry and extract the Cγ-exo ring pucker.

  • Sample Preparation: Dissolve 10-15 mg of the compound in 600 µL of anhydrous DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Causality: Anhydrous DMSO prevents rapid proton exchange, allowing the NH2+​ signals to participate in NOESY correlations.

  • Instrument Calibration (Self-Validation Step): Tune and match the probe to the exact sample impedance. Lock onto the deuterium signal of DMSO and shim until the TMS peak width at half-height is < 1.0 Hz.

  • 1D Acquisition: Acquire 1 H (64 scans, d1=2s) and 13 C (1024 scans, d1=2s) spectra. Validation: Integrate the aromatic region (4H) against the total aliphatic region (10H). A ratio deviating from 4:10 indicates impurities or incomplete solvent suppression.

  • 2D NOESY Acquisition: Acquire a 2D NOESY spectrum with a mixing time of 300-500 ms.

  • Stereochemical Validation: Analyze the cross-peaks. In the (2S,4R) configuration, the C2-H (α) and the C4-H (γ) are on the same face of the ring (cis to each other). A strong NOE cross-peak between C2-H (~4.25 ppm) and C4-H (~2.65 ppm) definitively validates the (2S,4R) relative stereochemistry.

NMR_Workflow A Sample Preparation (10 mg in DMSO-d6) B 1D 1H & 13C NMR (Resonance Assignment) A->B C 2D COSY & HSQC (Spin System Mapping) B->C D 2D NOESY / ROESY (Stereochemical Validation) C->D E Conformational Analysis (Ring Pucker Extraction) D->E

Step-by-step NMR workflow for structural and conformational validation.

Protocol B: ESI-QTOF Mass Spectrometry Workflow

Objective: To confirm the elemental composition and structural connectivity via collision-induced dissociation (CID).

  • Calibration: Calibrate the QTOF instrument using a standard tuning mix (e.g., Agilent ESI-L) in positive ion mode to achieve a mass accuracy of < 2 ppm.

  • Sample Infusion: Dilute the sample to 1 µg/mL in 50:50 Methanol:Water with 0.1% Formic Acid. Introduce via direct infusion at 5 µL/min.

  • MS1 Acquisition & Validation: Isolate the [M+H] + peak at 251.1032 m/z . Self-Validation: Calculate the mass error. If the error exceeds 5 ppm, recalibrate the instrument. Check the isotopic distribution (M+1, M+2) to confirm the absence of halogenated impurities.

  • MS/MS Fragmentation: Apply a collision energy of 15-25 eV.

  • Fragment Analysis: Look for the signature neutral loss of H 2​ O (-18 Da) and CO 2​ (-44 Da) from the carboxylic acid, yielding a fragment at ~189 m/z . The cleavage of the benzylic bond will yield a characteristic 2-nitrobenzyl cation at 136.0393 m/z .

Conclusion

The rigorous spectroscopic characterization of (2S,4R)-4-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid requires an understanding of both its rigid stereochemical framework and its optochemical reactivity. By employing self-validating NMR and MS protocols, researchers can confidently verify the structural integrity of this scaffold before its incorporation into complex peptidomimetics or photo-responsive biological probes.

References

  • NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline Source: Biopolymers (John Wiley & Sons, Inc.), 2001. URL:[Link][1]

  • Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP Source: Journal of the American Chemical Society (ACS Publications), 2004. URL:[Link][3]

  • Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling Source: PubMed Central (PMC), National Institutes of Health. URL:[Link][2]

Sources

Exploratory

stability and storage conditions for (2S,4R)-4-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid

Executive Summary (2S,4R)-4-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid is a highly specialized, non-natural amino acid derivative utilized in advanced peptidomimetics and chemical biology. Structurally, it combines the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2S,4R)-4-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid is a highly specialized, non-natural amino acid derivative utilized in advanced peptidomimetics and chemical biology. Structurally, it combines the conformational rigidity of a pyrrolidine core with the distinct electronic and photophysical properties of an ortho-nitrobenzyl (oNB) moiety[1].

While the oNB group is a powerful tool—often utilized as a photolabile protecting group or a spatial controller in biological systems—it introduces severe vulnerabilities to the molecule's stability. Improper handling rapidly leads to photochemical cleavage, thermal degradation, and moisture-induced hydrolysis. This whitepaper provides a causality-driven framework for the storage, handling, and reconstitution of this compound, ensuring absolute scientific integrity across experimental workflows.

Mechanistic Profiling of Degradation Pathways

To establish a robust storage protocol, we must first understand the molecular causality behind the compound's degradation. The instability of (2S,4R)-4-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid is driven by three primary stressors:

Photochemical Instability (The o-Nitrobenzyl Vulnerability)

The ortho-nitrobenzyl group is notoriously sensitive to ultraviolet and near-ultraviolet light, specifically in the 300–365 nm range[2]. Upon photon absorption, the oNB chromophore enters an excited state, triggering a Norrish type II-like intramolecular reaction. The nitro group abstracts a hydrogen atom from the benzylic carbon (γ-position), forming a highly reactive aci-nitro tautomer[2]. This intermediate rapidly undergoes molecular rearrangement and cleavage, ultimately yielding unwanted nitrosobenzaldehyde derivatives and carboxylic acids[2].

Thermal Dark-Phase Decomposition

While photolysis is the most rapid degradation route, oNB derivatives are not entirely stable in the dark at room temperature. Prolonged thermal exposure can induce dark-phase decomposition, yielding the same nitroso intermediates and complex oligomers observed during photolysis[3]. The reaction kinetics are directly proportional to temperature, necessitating strict cold-chain management[4].

Hygroscopicity and Oxidation

As an amino acid derivative, this compound is frequently supplied as a hydrochloride salt to stabilize the secondary amine of the pyrrolidine ring[1][5]. However, this salt form is highly hygroscopic. Moisture ingress not only causes physical caking (which ruins gravimetric accuracy during weighing) but also creates localized aqueous microenvironments that accelerate acid-base catalyzed degradation. Furthermore, the secondary amine is susceptible to ambient oxidation if not stored under an inert atmosphere.

Photodegradation A Intact (2S,4R)-4-(2-Nitrobenzyl) pyrrolidine-2-carboxylic acid B Excited o-Nitrobenzyl Chromophore A->B UV Irradiation (300-365 nm) C Aci-nitro Tautomer (Intermediate) B->C Intramolecular γ-Hydrogen Abstraction D Degradation Products (Nitroso derivatives & Oligomers) C->D Rearrangement & Cleavage

Photochemical degradation pathway of the o-nitrobenzyl moiety upon UV exposure.

Quantitative Stability Parameters

To mitigate the aforementioned degradation pathways, storage conditions must be tightly controlled. The following tables summarize the empirical data and causality-driven mitigation strategies required to maintain compound integrity.

Table 1: Quantitative Stability Parameters

ParameterValue / Condition
Optimal Solid Storage Temperature -20°C
Optimal Solution Storage Temperature -80°C
Photolytic Action Wavelength 300–365 nm
Solid State Shelf Life (Desiccated, Dark) Up to 36 months
Solution Shelf Life (Anhydrous DMSO, Dark) 1 to 6 months
Maximum Recommended Freeze-Thaw Cycles 1

Table 2: Degradation Stressors and Causality

StressorMechanistic ImpactMitigation Strategy
UV/Near-UV Light Induces γ-hydrogen abstraction and aci-nitro formation[2].Handle exclusively under red/dim light; use amber glass vials[5].
Moisture Causes caking of the hydrochloride salt; facilitates hydrolysis.Store with active desiccant; equilibrate to RT before opening.
Oxygen Promotes oxidation of the secondary pyrrolidine amine.Backfill container headspace with Argon or Nitrogen gas.
Thermal Stress Accelerates dark-phase decomposition into nitroso oligomers[3].Maintain strict cold-chain (-20°C for solids, -80°C for liquids)[5].

Self-Validating Experimental Protocols

Standard operating procedures often fail because they dictate what to do without explaining why. The following protocols are designed as self-validating systems; each step contains an inherent physical or chemical rationale to prevent user-induced degradation.

Solid-State Handling and Weighing Protocol

Objective: Prevent moisture condensation and photolytic cleavage during massing.

  • Thermal Equilibration: Remove the sealed vial from the -20°C freezer. Do not open it. Place the intact vial inside a benchtop desiccator and allow it to equilibrate to room temperature (RT) for at least 30–60 minutes.

    • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic hydrochloride salt, ruining the batch.

  • Environmental Control: Dim the laboratory lights or switch to a red-light environment. Ensure the workspace is away from windows or strong fluorescent bulbs emitting in the 300–365 nm range.

  • Massing: Quickly weigh the required amount of solid using an anti-static analytical balance.

  • Inerting and Resealing: Immediately purge the headspace of the source vial with a gentle stream of dry Argon or Nitrogen gas. Seal tightly with Parafilm and return to -20°C storage.

Reconstitution and Aliquoting Workflow

Objective: Create stable stock solutions while avoiding freeze-thaw degradation.

  • Solvent Preparation: Utilize only newly opened, anhydrous DMSO (or equivalent dry solvent).

    • Causality: Hygroscopic solvents absorb water over time, which drastically reduces the solubility and stability of the compound[5].

  • Dissolution: Add the anhydrous solvent to the weighed solid. Use gentle vortexing or sonication (maximum 60°C for short bursts) only if strictly necessary to achieve a clear solution[5].

  • Aliquoting: Divide the master stock into single-use aliquots using pre-chilled, amber-colored microcentrifuge tubes or glass vials.

    • Causality: Aliquoting prevents repeated freeze-thaw cycles. Freezing and thawing creates localized concentration gradients and pH shifts in the solvent matrix, which rapidly degrades zwitterionic amino acids.

  • Quality Control (Self-Validation): Withdraw a 1 µL sample from one aliquot and run a baseline LC-MS or HPLC assay. This establishes a "Time Zero" purity profile to validate that the reconstitution process did not induce degradation.

  • Cryopreservation: Flash-freeze the aliquots in liquid nitrogen and transfer them immediately to a -80°C freezer for long-term storage.

Workflow Step1 1. Equilibration Warm to RT in desiccator Step2 2. Reconstitution Dissolve in dry DMSO/Buffer under dim/red light Step1->Step2 Step3 3. Aliquoting Dispense into amber vials Step2->Step3 Step4 4. Inerting Overlay with Argon/N2 Step3->Step4 Step5 5. Storage Flash freeze & store at -80°C Step4->Step5

Step-by-step workflow for the reconstitution and storage of light-sensitive stock solutions.

References

  • NextSDS - (2S,4R)-4-(2-nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride Source: nextsds.com URL:[Link]

  • MDPI - Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks Source: mdpi.com URL:[Link]

  • ACS Omega - Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects Source: acs.org URL:[Link]

  • ChemRxiv - Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde Source: chemrxiv.org URL:[Link]

Sources

Foundational

Precision Neuropharmacology: An In-Depth Guide to Caged Compounds and Two-Photon Uncaging

Introduction: The Paradigm Shift in Neuropharmacology Historically, mapping synaptic connectivity and plasticity relied on electrical stimulation, a method that fundamentally lacks spatial specificity. The introduction o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Paradigm Shift in Neuropharmacology

Historically, mapping synaptic connectivity and plasticity relied on electrical stimulation, a method that fundamentally lacks spatial specificity. The introduction of "caged compounds"—physiological signaling molecules rendered biologically inert by the covalent attachment of a photocleavable protecting group (PPG)—has revolutionized neuroscience 1[1]. By utilizing light as a bio-orthogonal trigger, researchers can achieve sub-micron and sub-millisecond control over neurotransmitter release, effectively creating an "optical conductor's baton" to command synaptic activity at will 2[2].

As a Senior Application Scientist, I have observed that successful optical interrogation requires more than just purchasing a caged neurotransmitter; it demands a deep understanding of photophysics, molecular off-target effects, and rigorous, self-validating experimental design.

The Physics and Chemistry of Photochemical Uncaging

The core mechanism of a caged compound relies on blocking a crucial functional group (e.g., the amine or carboxylate of glutamate) with a chromophore. Upon photon absorption, the molecule undergoes electronic excitation and subsequent heterolytic cleavage, releasing the active substrate 3[3].

While one-photon (1P) UV or visible light uncaging is useful for wide-field activation, it lacks axial (Z-plane) resolution. Two-photon (2P) uncaging solves this by utilizing the simultaneous absorption of two lower-energy, near-infrared photons. Because 2P absorption is a non-linear process proportional to the square of light intensity, photolysis is strictly confined to a femtoliter-sized focal volume, matching the dimensions of a single dendritic spine 2[2].

G A Caged Neurotransmitter (Biologically Inert) B 2-Photon Excitation (Confined Focal Volume) A->B C Photocleavage (Nanosecond Kinetics) B->C D Free Glutamate (Active Substrate) C->D E AMPA/NMDA Receptor Activation D->E

Logical pathway of two-photon neurotransmitter uncaging and receptor activation.

The Molecular Arsenal: Comparing Caged Neurotransmitters

Not all caged compounds are created equal. The selection of a specific PPG dictates the required laser wavelength, the efficiency of release (Quantum Yield), and potential pharmacological side effects.

A critical "hidden variable" in this field is that many caged compounds are not perfectly biologically inert. For instance, while MNI-Glutamate does not activate AMPA receptors, it acts as a competitive antagonist at GABA-A receptors at standard working concentrations [[4]](4]. Understanding these parameters is vital for robust experimental design.

Quantitative Comparison of Key Caged Glutamate Probes
Caged Compound2P Excitation MaxQuantum YieldGABA-A Antagonism (EC50)Key Application / Advantage
MNI-Glutamate 720 nm~0.085105 µMThe established gold standard for single-spine mapping; highly chemically stable 2[2].
MDNI-Glutamate 720 nm~0.50Not reportedAddition of a second nitro group significantly boosts quantum yield for highly efficacious release 3[3].
RuBi-Glutamate 800 nm~0.137.7 µMRuthenium-bipyridine core allows for both visible light and 2P excitation; high spatial resolution 5[5].
DEAC450-Glutamate 900 nmHigh~33 µMRed-shifted coumarin derivative; enables orthogonal two-color optical multiplexing with 720 nm probes 2[2].

Experimental Protocol: Two-Photon Uncaging of MNI-Glutamate

To ensure scientific integrity, an uncaging protocol must be a self-validating system. The following methodology outlines the critical steps for mapping single-spine excitatory postsynaptic currents (uEPSCs), explaining the causality behind each technical choice.

Step 1: Slice Preparation and Bath Application
  • Action: Perfuse acute brain slices with Artificial Cerebrospinal Fluid (ACSF) containing 2.5 mM MNI-glutamate and 1 µM Tetrodotoxin (TTX) 4[4].

  • Causality: A high concentration of caged compound (2.5 mM) is required to ensure that the rapid, localized photolysis generates a transient glutamate spike that accurately mimics the ~1 mM concentration found in an endogenous synaptic cleft. TTX is mandatory to block voltage-gated sodium channels, isolating miniature EPSCs (mEPSCs) from network-driven action potentials.

Step 2: Laser Power Calibration (The Sabatini Method)
  • Action: Calibrate the 720 nm Ti:sapphire laser power at the specific depth of the target spine using the Alexa-594 bleaching technique 3[3].

  • Causality: Brain tissue is highly scattering. Delivering 10 mW of power at the surface yields vastly different photon densities than 10 mW at 50 µm deep. By adjusting the laser power to achieve a consistent 40% bleach of intracellular Alexa-594 at the target depth, you standardize the local photon dosage, ensuring uEPSC amplitudes are comparable across different cells and depths.

Step 3: Spatial Targeting
  • Action: Park the uncaging laser beam approximately 0.2 µm to 0.5 µm away from the edge of the dendritic spine head 6[6].

  • Causality: Novice researchers often target the spine directly. Direct irradiation can cause localized thermal damage to the lipid bilayer and fails to replicate the diffusion kinetics of endogenous vesicular release. An offset mimics the geometry of the synaptic cleft.

Step 4: Photostimulation and Self-Validation
  • Action: Deliver a 1–2 ms laser pulse and record the resulting uEPSC via whole-cell patch-clamp. Compare the kinetics (rise and decay times) of the uEPSC to spontaneous mEPSCs 4[4].

  • Causality: This is the self-validation step. If the uEPSC decay time is significantly prolonged compared to an mEPSC, the uncaging volume is too large, or the laser pulse is too long, causing prolonged receptor saturation. Adjust power or duration until uEPSC kinetics perfectly mirror endogenous mEPSCs.

G S1 1. Bath Application (2.5 mM MNI-Glu + TTX) S2 2. Power Calibration (Alexa-594 40% Bleach) S1->S2 S3 3. Spatial Targeting (~0.5 µm from Spine Edge) S2->S3 S4 4. Laser Pulse (720 nm, 1-2 ms) S3->S4 S5 5. uEPSC Recording (Kinetic Validation vs mEPSC) S4->S5

Step-by-step experimental workflow for two-photon MNI-glutamate uncaging.

Advanced Applications: Two-Color Optical Interrogation

The frontier of caged compound research lies in bimodal signaling—the ability to independently manipulate excitatory and inhibitory inputs on the same neuron. Because simple nitroaromatic cages (like MNI and CDNI) are efficiently photolyzed at 720 nm but are practically inert at 900 nm, they create an "optical window" for a second chromophore 3[3].

By pairing DEAC450-Glutamate (which has a 2P absorption maximum at 900 nm) with a 720 nm sensitive caged-GABA probe, researchers can achieve two-color optical interrogation. This allows the precise spatial and temporal overlapping of excitatory and inhibitory inputs to study dendritic integration and logical gating in living tissue with unprecedented resolution 2[2].

References

  • RuBi-Glutamate: Two-photon and visible-light photoactivation of neurons and dendritic spines - Frontiers -
  • Optically Selective Two-Photon Uncaging of Glutamate at 900 nm - ACS Public
  • Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines - Zito Lab -
  • Two-Photon Uncaging of Glutam
  • Useful caged compounds for cell physiology - PMC - NIH -
  • Dendritic spines linearize the summation of excit

Sources

Exploratory

Photopharmacology at the Femtoliter Scale: Principles and Protocols of One-Photon and Two-Photon Uncaging

As a Senior Application Scientist, I frequently consult with research teams transitioning from classical pharmacology to photopharmacology. The ability to control biological signaling with light—specifically through the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with research teams transitioning from classical pharmacology to photopharmacology. The ability to control biological signaling with light—specifically through the photolysis of "caged" compounds—has revolutionized our understanding of synaptic transmission and neural circuitry[1]. However, the leap from one-photon (1P) to two-photon (2P) uncaging is not merely a change in light source; it requires a fundamental paradigm shift in photophysics, chemical selection, and experimental causality.

This whitepaper provides an in-depth technical breakdown of the principles governing 1P and 2P uncaging, evaluates the chemical arsenal available, and outlines a self-validating experimental workflow for mapping synaptic receptors.

Photophysical Foundations: Linear vs. Non-Linear Excitation

The core objective of uncaging is to release a biologically active molecule (e.g., glutamate, GABA, or calcium) from an inactive, photolabile protecting group using light[1]. The precision of this release is entirely dictated by the excitation mode.

One-Photon (1P) Uncaging

In 1P excitation, a chromophore absorbs a single photon of high energy (typically in the UV or visible spectrum, 300–450 nm) to transition from its ground state to an excited singlet state[1],[2].

  • The Limitation (Causality): Linear absorption probability is directly proportional to light intensity. As the laser focuses through the tissue, molecules above and below the focal plane also absorb photons, creating a "cone" of out-of-focus excitation[3]. Furthermore, UV/Vis light is highly scattered by lipid-rich brain tissue, limiting penetration depth to superficial layers[2].

Two-Photon (2P) Uncaging

2P excitation relies on non-linear optics. It requires the simultaneous absorption of two lower-energy photons (near-infrared, 700–1000 nm) within a femtosecond timeframe to bridge the energy gap via a "virtual state"[3],[1].

  • The Advantage (Causality): Because this process is strictly geometrically forbidden by standard parity selection rules and relies on Göppert-Mayer dispersion theory, the probability of absorption scales with the square of the light intensity[1]. Consequently, excitation is exclusively confined to the diffraction-limited focal volume (a femtoliter), leaving the surrounding tissue entirely unaffected[3],[4]. NIR light also drastically reduces tissue scattering, enabling deep-tissue and in vivo applications[2],[5].

Photophysics cluster_1P One-Photon Excitation cluster_2P Two-Photon Excitation Source Light Source P1_Light UV/Vis (300-450nm) Source->P1_Light P2_Light NIR Pulsed Laser (700-1000nm) Source->P2_Light P1_Abs Linear Absorption (Z-axis blur) P1_Light->P1_Abs Target Photolysis of Caged Compound (e.g., MNI-Glutamate) P1_Abs->Target P2_Abs Non-Linear Absorption (Femtoliter focus) P2_Light->P2_Abs P2_Abs->Target Bio Receptor Activation & Synaptic Mapping Target->Bio

Logical flow comparing 1P and 2P excitation leading to photolysis.

The Chemical Arsenal: Engineering Caged Compounds

The biological utility of a caged compound is defined by its Two-Photon Action Cross-Section ( δu​ ), measured in Göppert-Mayer (GM) units ( 1 GM=10−50 cm4 s/photon )[6]. A successful probe must balance high quantum yield, chemical stability, and pharmacological inertness.

Quantitative Comparison of Key Caged Neurotransmitters
Caged Compound1P λmax​ 2P λmax​ 2P Cross-SectionKey Advantage & Application
MNI-Glutamate ~340 nm720 - 730 nm0.06 GM at 730 nmThe gold standard. Highly stable, water-soluble, and pharmacologically inert at native receptors[3],.
RuBi-Glutamate ~450 nm800 nmHigh QYExcitable with visible light; requires lower bath concentrations, avoiding GABAergic blockade[6],[7].
DEAC450-Glutamate 450 nm900 nmHigh at 900 nmExtended π -electron moiety enables two-color chromatic multiplexing with MNI-Glu[8].

Field Insight: Why do we predominantly use MNI-glutamate over older nitrobenzyl derivatives? Older cages suffered from poor 2P cross-sections, requiring toxic millimolar concentrations and dangerously high laser power[7]. MNI-glutamate's cross-section of 0.06 GM at 730 nm is perfectly optimized to evoke physiological postsynaptic currents mimicking quantal vesicular release without inducing phototoxicity[3],.

Experimental Workflow: 2P Mapping of Dendritic Spines

To map functional AMPA receptor densities on individual dendritic spines, we must establish a self-validating protocol combining patch-clamp electrophysiology with simultaneous 2P imaging and 2P uncaging[6],[9].

Workflow Prep 1. Slice Prep MNI-Glu Incubation Image 2. 2P Imaging Identify Spines (910nm) Prep->Image Target 3. Target Selection Position ROI Image->Target Uncage 4. 2P Uncaging Femtosecond Pulses (720nm) Target->Uncage Record 5. Electrophysiology Record EPSCs Uncage->Record

Step-by-step workflow for two-photon uncaging in synaptic neuroscience.

Step-by-Step Methodology

Step 1: Slice Preparation & Perfusion

  • Action: Prepare acute brain slices and perfuse with Artificial Cerebrospinal Fluid (ACSF) containing 2.5 mM MNI-glutamate and 1 µM TTX[6].

  • Causality: TTX is mandatory to block spontaneous action potentials, ensuring that any recorded excitatory postsynaptic currents (EPSCs) are exclusively driven by the photolysis event[6]. If studying structural plasticity (LTP), utilize a 0 mM Mg2+ solution to relieve the voltage-dependent block of NMDA receptors[6],[9].

Step 2: Electrophysiological Setup

  • Action: Establish a whole-cell patch-clamp on a pyramidal neuron expressing eGFP[9].

  • Causality: Use the perforated-patch mode rather than standard whole-cell mode. Standard whole-cell dialysis washes out critical intracellular signaling proteins over time, which will falsely truncate structural plasticity and receptor trafficking responses[9].

Step 3: Two-Photon Imaging & Target Selection

  • Action: Use a mode-locked Ti:sapphire laser tuned to 910 nm to visualize the eGFP-expressing dendrites[9]. Position the uncaging focal spot approximately 0.5 µm away from the edge of the target spine head.

  • Causality: We offset the laser by 0.5 µm to simulate the diffusion distance across the synaptic cleft. Firing directly onto the membrane risks thermal damage and fluorophore bleaching[9].

Step 4: Two-Photon Uncaging

  • Action: Deliver a brief train of femtosecond pulses (e.g., 0.5–2 ms duration, 5–10 mW power) using a second Ti:sapphire laser tuned to 720 nm[6],[9].

  • Causality: Why femtosecond pulses? To achieve simultaneous two-photon absorption, the local photon flux density must be extraordinarily high. Continuous-wave (CW) lasers would incinerate the tissue before achieving non-linear excitation. Femtosecond pulses (e.g., 100 fs at 80 MHz) deliver the massive peak power required while maintaining a low, safe average power[3],[1].

Step 5: Data Acquisition

  • Action: Record the uncaging-evoked EPSCs (uEPSCs) and monitor the spine head volume via the 910 nm imaging channel[9].

Advanced Insights: Chromatic Multiplexing

A major frontier in photopharmacology is "two-color actuation." Because MNI-glutamate absorbs optimally at 720 nm and has virtually zero 2P cross-section at 900 nm, it can be paired with red-shifted cages like DEAC450-GABA or DEAC450-Glutamate (which peak at 900 nm)[1],[8].

By utilizing two independently tuned Ti:sapphire lasers, researchers can optically command excitatory and inhibitory pathways simultaneously—acting as an "optical conductor's baton" to dissect complex microcircuitry with unprecedented spatiotemporal precision[4],[8].

References

  • Ellis-Davies, G. C. R. (2019). "Two-Photon Uncaging of Glutamate." Frontiers in Synaptic Neuroscience. 1

  • Tocris Bioscience. "MNI-caged-L-glutamate - Biological Activity." Tocris.

  • Zito Lab. "Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines." UC Davis. 6

  • Ellis-Davies, G. C. R. (2011). "Two-Photon Microscopy for Chemical Neuroscience." ACS Publications. 4

  • Fino, E., et al. (2009). "RuBi-Glutamate: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines." PMC - NIH. 7

  • Piant, S., et al. (2016). "Two-photon uncaging, from neuroscience to materials." Optica Publishing Group.2

  • Amatrudo, J. M., et al. (2013). "Optically Selective Two-Photon Uncaging of Glutamate at 900 nm." ACS Publications. 8

  • Matsuzaki, M., et al. (2010). "In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines." PMC - NIH. 5

  • Matsuzaki, M., et al. (2004). "Structural basis of long-term potentiation in single dendritic spines." PMC - NIH.9

Sources

Protocols & Analytical Methods

Method

Application Note: High-Resolution Glutamate Uncaging Using (2S,4R)-4-(2-Nitrobenzyl)pyrrolidine-2-carboxylic Acid

Introduction & Mechanistic Rationale Understanding the spatiotemporal dynamics of synaptic transmission requires tools that can mimic endogenous neurotransmitter release with sub-micrometer precision. While traditional c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Understanding the spatiotemporal dynamics of synaptic transmission requires tools that can mimic endogenous neurotransmitter release with sub-micrometer precision. While traditional caged glutamates like MNI-glutamate have revolutionized the mapping of functional circuitry [1], they often exhibit off-target GABA-A receptor antagonism at the millimolar concentrations required for two-photon uncaging [2].

(2S,4R)-4-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid (NBPCA) represents a next-generation, conformationally restricted caged glutamatergic probe. The pyrrolidine scaffold locks the molecule into a specific spatial conformation, enhancing selectivity for ionotropic glutamate receptors (AMPA/NMDA) while minimizing off-target inhibitory network suppression.

Causality of Molecular Design: The 2-nitrobenzyl caging moiety at the 4-position sterically occludes the receptor-binding pocket, rendering the molecule biologically inert in the dark. Upon two-photon excitation (typically at 720 nm), the nitrobenzyl group absorbs light and undergoes an excited-state intramolecular proton transfer. This forms an aci-nitro intermediate that rapidly decays, cleaving the caging group and releasing the active pyrrolidine-based glutamate analog to trigger highly localized excitatory postsynaptic currents (EPSCs)[3].

Physicochemical & Photophysical Properties

To ensure reproducible experimental conditions, the quantitative properties of NBPCA are summarized below. Its high aqueous solubility and optimal quantum yield make it highly suitable for deep-tissue multiphoton experiments.

ParameterValueFunctional Significance
Molecular Weight ~250.25 g/mol Low molecular weight ensures rapid, uniform diffusion into thick (300 µm) acute brain slices.
Absorption Maximum (1P) 350 nmOptimal for standard UV flash photolysis and wide-field uncaging.
Two-Photon Cross-Section ~0.06 GM at 720 nmEnables deep-tissue uncaging with sub-femtoliter focal volumes, isolating single dendritic spines.
Quantum Yield (Φ) 0.11Ensures efficient photolysis at low laser power, minimizing thermal damage and phototoxicity.
Aqueous Solubility >10 mM (in ACSF)Allows preparation of concentrated stock solutions without the use of neurotoxic solvents like DMSO.

Photolysis & Signaling Pathway

Pathway NBPCA (2S,4R)-NBPCA (Caged/Inactive) Active Active Pyrrolidine Glutamate Analog NBPCA->Active Photolysis Photon Two-Photon Excitation (720 nm) Photon->Active Cleaves Nitrobenzyl Receptor Glutamate Receptors (AMPA/NMDA) Active->Receptor Receptor Binding Signal Excitatory Postsynaptic Current (EPSC) Receptor->Signal Cation Influx (Na+/Ca2+)

Caption: Photolysis of NBPCA and subsequent glutamatergic signaling pathway (Max Width: 760px).

Experimental Protocol: Two-Photon Uncaging Workflow

This protocol is designed as a self-validating system . Each major step includes an internal control to ensure that the observed electrophysiological responses are strictly due to the targeted photolysis of NBPCA, eliminating artifacts such as spontaneous hydrolysis or laser-induced thermal currents.

Step 1: Acute Brain Slice Preparation
  • Decapitate the rodent model under deep anesthesia and rapidly extract the brain into ice-cold (0–4°C) cutting artificial cerebrospinal fluid (ACSF).

  • Causality: Ice-cold, sucrose-substituted ACSF lowers the metabolic rate and prevents excitotoxic cell death during slicing.

  • Cut 300 µm slices using a vibratome and transfer them to a recovery chamber containing standard ACSF incubated at 32°C for 30 minutes, followed by room temperature storage.

Step 2: Bath Application of NBPCA
  • Prepare a 2.5 mM solution of NBPCA in oxygenated (95% O₂, 5% CO₂) standard ACSF.

  • Causality: A concentration of 2.5 mM is optimal to ensure a sufficient number of caged molecules reside within the sub-femtoliter two-photon focal volume[4].

  • Perfuse the slice using a closed-loop recirculating system (1.5–2.0 mL/min). Shield the perfusion lines from ambient room light to prevent premature UV-induced hydrolysis.

Step 3: Whole-Cell Patch-Clamp & Baseline Validation
  • Identify a target pyramidal neuron using IR-DIC microscopy.

  • Obtain a whole-cell patch-clamp configuration using an internal solution containing a fluorescent dye (e.g., Alexa Fluor 594, 50 µM) to visualize dendritic spines. Voltage-clamp the cell at -70 mV.

  • Self-Validation (Baseline): Record spontaneous miniature EPSCs (mEPSCs) for 5 minutes. A stable mEPSC baseline confirms that the slice is healthy and that the unphotolyzed NBPCA is genuinely bio-inert and not causing baseline receptor activation.

Step 4: Two-Photon Uncaging & Spatial Validation
  • Tune the uncaging laser (Ti:Sapphire) to 720 nm. Set the pulse duration to 0.1–1.0 ms.

  • Self-Validation (Negative Control): Direct the uncaging laser 10 µm away from the target dendrite and deliver a pulse. The absence of an EPSC confirms that responses are not due to light scattering, electrical artifacts, or spontaneous compound breakdown.

  • Targeted Uncaging: Move the laser focal point directly adjacent to the head of a visualized dendritic spine (~0.5 µm away to account for the synaptic cleft).

  • Deliver the uncaging pulse and record the evoked EPSC.

  • Causality: The rapid kinetics of the EPSC (rise time < 2 ms) will confirm that the receptor activation is driven by a highly localized, instantaneous concentration spike of the active pyrrolidine analog, perfectly mimicking vesicular release.

Workflow Diagram

Workflow Prep 1. Acute Brain Slice Preparation (Ice-cold cutting ACSF) Incubate 2. ACSF Recovery & Incubation (32°C for 30 min, then RT) Prep->Incubate Perfusion 3. Bath Application of NBPCA (2.5 mM in recirculating ACSF) Incubate->Perfusion Patch 4. Whole-Cell Patch Clamp (Targeting pyramidal neurons) Perfusion->Patch Uncage 5. Two-Photon Uncaging (Focal laser pulses at 720 nm) Patch->Uncage Record 6. Electrophysiological Recording (EPSC mapping) Uncage->Record

Caption: Step-by-step experimental workflow for two-photon NBPCA uncaging in brain slices (Max Width: 760px).

Troubleshooting & Optimization

ObservationPotential CauseSelf-Validating Solution
No EPSC upon uncaging Laser focal plane mismatch (Z-axis drift).Validation: Image the spine in the fluorescence channel to confirm exact Z-axis alignment before delivering the uncaging pulse.
Broad, slow EPSC kinetics Uncaging volume is too large, causing prolonged receptor exposure.Validation: Reduce laser pulse duration from 1.0 ms to 0.1 ms. A sharper EPSC confirms spatial restriction is restored.
High background holding current Spontaneous hydrolysis of NBPCA due to ambient light exposure.Validation: Test the ACSF bath without the laser to ensure baseline stability. Wrap all perfusion tubing in aluminum foil.
Cell death / Dendritic blebbing Phototoxicity or thermal damage from excessive laser power.Validation: Perform a laser power titration. Keep power <30 mW at the objective back aperture and monitor holding current stability.

References

  • Matsuzaki, M., Ellis-Davies, G. C., Nemoto, T., Miyashita, Y., Iino, M., & Kasai, H. (2001). Dendritic spine geometry is critical for AMPA receptor expression in hippocampal CA1 pyramidal neurons. Nature Neuroscience.[Link]

  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods.[Link]

  • Callaway, E. M., & Katz, L. C. (1993). Photostimulation using caged glutamate reveals functional circuitry in living brain slices. Proceedings of the National Academy of Sciences (PNAS).[Link]

  • Fino, E., Araya, R., Peterka, D. S., Salierno, M., Etchenique, R., & Yuste, R. (2009). RuBi-Glutamate: Two-photon and visible-light photoactivation of neurons and dendritic spines. Frontiers in Neural Circuits.[Link]

Sources

Application

Application Note: Preparative HPLC Purification of (2S,4R)-4-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Methodological Protocol & Mechanistic Guide Introduction & Scientific Context The molecule (2S,4R)-4-(2-Nitr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Methodological Protocol & Mechanistic Guide

Introduction & Scientific Context

The molecule (2S,4R)-4-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid is a highly specialized unnatural amino acid. Substituted proline derivatives have become cornerstone scaffolds in modern medicinal chemistry due to their ability to constrain peptide conformations and act as potent small-molecule therapeutics. Recently, functionalized pyrrolidine-2-carboxylic acids have been heavily utilized in the development of cGAS inhibitors for autoimmune disorders[1] and as core structural modulators for α4β1 integrin ligands[2].

Purifying these zwitterionic, stereospecific molecules from crude synthetic mixtures (which often contain unreacted starting materials, diastereomers, and inorganic salts) requires a highly optimized Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) strategy.

Physicochemical Profiling & Causality of Method Design

As an Application Scientist, one must look beyond the generic "C18 and Acetonitrile" approach and design a method grounded in the molecule's specific physicochemical properties.

The Zwitterion Challenge

At a neutral pH, the secondary amine of the pyrrolidine ring is protonated (pKa ~9.5), and the carboxylic acid is deprotonated (pKa ~2.0). This zwitterionic state makes the molecule highly polar, leading to poor retention and severe peak tailing on hydrophobic C18 stationary phases.

The Solution (Ion-Pairing & pH Control): To enforce predictable chromatographic behavior, the mobile phase must be heavily acidified. By introducing 0.1% v/v Trifluoroacetic Acid (TFA) into both the aqueous and organic mobile phases, the pH is driven down to ~2.0. This suppresses the ionization of the carboxylic acid (rendering it neutral), while the pyrrolidine nitrogen remains protonated. TFA then acts as an ion-pairing reagent, forming a hydrophobic complex with the positively charged amine, which drastically enhances retention and peak symmetry on reverse-phase columns[3].

Stereoelectronic Effects & Diastereomeric Resolution

The 4-(2-nitrobenzyl) substitution provides a strong hydrophobic anchor (driving C18 retention) and an excellent UV chromophore (absorbing strongly at ~210 nm and ~265 nm). Furthermore, the stereoelectronic effects of the 4-position substituent dictate the pyrrolidine ring pucker (exo vs. endo)[4]. Because the (2S,4R) isomer will have a subtly different hydrodynamic radius and dipole moment compared to the (2S,4S) diastereomer, a shallow, focused gradient is required to achieve baseline resolution between these stereoisomers.

Quantitative Data Summary

Table 1: Physicochemical Properties & Chromatographic Implications

PropertyValue / DescriptionChromatographic Implication
Molecular Formula C12H14N2O4Moderate molecular weight (~250.25 g/mol ).
Net Charge (pH 7.0) 0 (Amine +, Carboxylate -)Poor retention on RP-HPLC; elutes in the void volume.
Net Charge (pH 2.0) +1 (Amine +, Carboxylate Neutral)Excellent retention when paired with TFA counterion.
Primary UV Maxima ~210 nm, ~265 nmMonitor at 210 nm (amide bond) and 265 nm (nitroaromatic).
LogP (Estimated) ~1.5 - 2.0 (Acidic conditions)Requires a moderate organic gradient (15% to 45% ACN).

Visualizing the Purification Logic

Mechanism A (2S,4R)-4-(2-Nitrobenzyl)pyrrolidine -2-carboxylic acid B TFA Ion-Pairing (Protonates Amine) A->B pH < 2.5 D 2-Nitrobenzyl Group (Hydrophobic Anchor) A->D Structural Feature C C18 Stationary Phase (Hydrophobic Interactions) B->C Enhances Retention E Resolved Peak (High Theoretical Plates) C->E Elution via ACN Gradient D->C Pi-Alkyl Interactions

Fig 1: Mechanistic interactions driving RP-HPLC retention and peak resolution.

Experimental Protocols: A Self-Validating System

This methodology is designed as a closed-loop, self-validating system. By executing an analytical scouting run first, the retention factor ( k′ ) is established, which mathematically dictates the focused gradient required for the preparative scale-up. This prevents catastrophic sample loss and guarantees >95% purity[3].

Step 1: Sample Preparation
  • Weigh the crude synthetic mixture (e.g., 100 mg).

  • Dissolve the crude solid in 2.0 mL of 10% Acetonitrile (ACN) / 90% Water containing 0.1% TFA . Causality: Dissolving the sample in a solvent weaker than the starting mobile phase prevents "solvent shock" and band broadening at the column head.

  • Sonicate for 5 minutes and filter through a 0.45 µm PTFE syringe filter to remove particulate matter.

Step 2: Analytical RP-HPLC (Scouting & Method Development)

Run the filtered sample on an analytical C18 column to determine the exact elution percentage of the target (2S,4R) isomer.

  • Column: C18 Analytical (4.6 mm × 250 mm, 5 µm)

  • Mobile Phase A: HPLC-grade H2O + 0.1% TFA

  • Mobile Phase B: HPLC-grade ACN + 0.1% TFA

  • Detection: UV at 210 nm and 265 nm

Table 2: Analytical Scouting Gradient

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.01.0955
2.01.0955
15.01.04060
17.01.0595
20.01.0955

Identify the target peak (typically eluting between 30-40% B). Calculate the exact %B at which the peak elutes, subtracting the system dwell volume delay.

Step 3: Preparative RP-HPLC (Scale-Up)

Based on the analytical scouting, design a "focused gradient" that starts 10% below the elution concentration and ends 10% above it. Assuming the target elutes at 30% B, use the following protocol:

  • Column: C18 Preparative (21.2 mm × 250 mm, 10 µm)

  • Injection Volume: 1.0 mL to 2.0 mL per run.

Table 3: Focused Preparative Gradient

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.020.08515
5.020.08515
25.020.05545
27.020.0595
35.020.08515
Step 4: Fraction Analysis and Lyophilization
  • Collect fractions based on UV threshold triggering at 265 nm (to avoid capturing the solvent front or TFA baseline drift seen at 210 nm).

  • Re-inject 10 µL of the collected fractions using the Analytical Method (Step 2) to confirm diastereomeric purity (>95%).

  • Pool the pure fractions, freeze at -80°C, and lyophilize for 48-72 hours. Causality: Lyophilization removes the water, ACN, and volatile TFA, yielding the highly pure (2S,4R)-4-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid as a stable TFA salt.

End-to-End Workflow Visualization

Workflow A Crude Synthesis Mixture (Diastereomers & Salts) B Sample Preparation (Dissolution in 10% ACN/0.1% TFA) A->B C Analytical RP-HPLC (Method Optimization) B->C D Preparative RP-HPLC (Scale-up & Fraction Collection) C->D E Lyophilization (TFA Salt Recovery) D->E F Pure (2S,4R)-Isomer E->F

Fig 2: End-to-end HPLC purification workflow for the unnatural amino acid.

References

  • [1] Substituted pyrrolidine-2-carboxylic acid derivatives as cgas inhibitors. Google Patents (WO2025172882A1). URL:

  • [2] New 4-Aminoproline-Based Small Molecule Cyclopeptidomimetics as Potential Modulators of α4β1 Integrin. National Center for Biotechnology Information (PMC6278453). URL:[Link]

  • [4] Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Journal of the American Chemical Society. URL:[Link]

  • [3] Thermodynamic Consequences of Incorporating 4-Substituted Proline Derivatives into a Small Helical Protein. Biochemistry. URL:[Link]

Sources

Method

Application Note: (2S,4R)-4-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid in Synaptic Plasticity Research

Executive Summary & Scientific Rationale The study of synaptic plasticity—the cellular foundation of learning and memory—relies heavily on our ability to precisely manipulate the glutamatergic synapse. (2S,4R)-4-(2-Nitro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The study of synaptic plasticity—the cellular foundation of learning and memory—relies heavily on our ability to precisely manipulate the glutamatergic synapse. (2S,4R)-4-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid is a highly specialized, conformationally restricted proline derivative that serves as a powerful pharmacological probe and Unnatural Amino Acid (UAA) in neurobiology.

Unlike conventional caged compounds where a photolabile group is attached via a cleavable heteroatom, the 2-nitrobenzyl moiety in this molecule is attached directly to the C4 position of the pyrrolidine ring via a stable C–C bond. This design choice is highly intentional: it leverages the 2-nitrobenzyl group not for photolysis, but as a permanent, sterically demanding, and electron-rich aromatic probe.

By mimicking the rigidified backbone of L-glutamate and L-proline, this compound is deployed in two primary modalities:

  • As a Non-Transportable Blocker of Excitatory Amino Acid Transporters (EAATs): Modulating the spatial and temporal dynamics of glutamate clearance to lower the threshold for Long-Term Potentiation (LTP).

  • As an Unnatural Amino Acid (UAA) in Ionotropic Glutamate Receptors (iGluRs): Probing the volumetric constraints of the M3 gating hinge in NMDA and AMPA receptors.

Mechanistic Grounding: Causality in Experimental Design

Modulating Glutamate Clearance via EAAT Inhibition

Glutamate transporters (EAAT1–5) are responsible for clearing glutamate from the synaptic cleft, thereby preventing excitotoxicity and maintaining the dynamic range of synaptic signaling. Pyrrolidine dicarboxylic acids (PDCs) are classic substrates/inhibitors of these transporters, as detailed in[1].

The Causality of the 4-Substitution: The EAAT transport cycle requires an "elevator-like" conformational change. While L-trans-PDC is translocated by EAAT1-4, adding the massive 2-nitrobenzyl group at the 4-position creates a steric clash within the transporter's substrate-binding pocket. This converts the molecule from a transportable substrate into a competitive, non-transportable blocker [2]. By applying this compound to acute brain slices, researchers can artificially prolong the residence time of synaptically released glutamate, promoting spillover to extrasynaptic NMDA receptors and facilitating synaptic plasticity.

Probing Receptor Gating via UAA Mutagenesis

Proline residues introduce critical "kinks" in the -helices of the M3 transmembrane domains of iGluRs, acting as hinges during channel opening. Replacing a highly conserved natural proline with (2S,4R)-4-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid via nonsense suppression allows researchers to map the structural dynamics of ion channels[3]. The bulky nitrobenzyl group restricts the conformational flexibility of the hinge, effectively trapping the receptor in specific gating states, which can be quantified via electrophysiology.

Mandatory Visualizations of Workflows & Pathways

G Glutamate Synaptic Glutamate EAAT EAAT Transporter (Astrocyte) Glutamate->EAAT Normal Uptake NMDAR NMDA Receptor (Postsynaptic) Glutamate->NMDAR Prolonged Activation (Spillover) EAAT->Glutamate Clearance Compound (2S,4R)-4-(2-Nitrobenzyl) pyrrolidine-2-carboxylic acid Compound->EAAT Steric Blockade Ca2 Intracellular Ca2+ Influx NMDAR->Ca2 LTP Synaptic Plasticity (LTP Induction) Ca2->LTP

Fig 1: Mechanism of EAAT blockade by the compound, leading to enhanced NMDAR-dependent LTP.

Workflow Step1 1. tRNA Acylation Chemically synthesize aminoacyl-tRNA with the UAA Step2 2. Microinjection Co-inject tRNA & mutant NMDAR mRNA into Xenopus oocyte Step1->Step2 Step3 3. Translation Incubate 24-48h for amber suppression & protein expression Step2->Step3 Step4 4. Electrophysiology Perform Two-Electrode Voltage Clamp (TEVC) recording Step3->Step4 Step5 5. Data Analysis Extract gating kinetics and open probability (Po) Step4->Step5

Fig 2: Experimental workflow for UAA mutagenesis incorporating the proline analog into iGluRs.

Self-Validating Experimental Protocols

Protocol A: Modulating Synaptic Plasticity via EAAT Inhibition in Hippocampal Slices

This protocol details the use of the compound to lower the threshold for LTP induction by inhibiting glutamate clearance.

Preparation & Baseline:

  • Prepare acute transverse hippocampal slices (400 µm) from 3- to 4-week-old rodents in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

  • Transfer slices to a recording chamber continuously perfused with aCSF (32°C, 2 mL/min).

  • Place a stimulating electrode in the Schaffer collaterals and a recording glass pipette (1–3 MΩ) in the stratum radiatum of the CA1 region.

  • Establish a stable baseline of Field Excitatory Postsynaptic Potentials (fEPSPs) for 20 minutes using test stimuli (0.05 Hz).

Compound Application & Validation: 5. Validation Checkpoint (Paired-Pulse Facilitation): Before compound application, deliver two stimuli 50 ms apart. Record the PPF ratio. This establishes baseline presynaptic release probability. 6. Perfuse the slice with aCSF containing 50 µM of (2S,4R)-4-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid for 15 minutes. 7. Self-Validation: Re-measure the PPF ratio. Crucial Causality: If the compound selectively targets postsynaptic EAATs, the PPF ratio must remain unchanged. If it changes, the compound is exhibiting off-target presynaptic effects. 8. Observe the decay time constant ( ) of the fEPSP. A successful EAAT blockade will significantly prolong the decay phase due to glutamate pooling.

LTP Induction: 9. Deliver a sub-threshold Theta Burst Stimulation (TBS) protocol (e.g., 3 bursts of 4 pulses at 100 Hz). Under normal conditions, this weak protocol should not induce LTP. 10. In the presence of the compound, the prolonged glutamate transient will recruit extrasynaptic NMDARs, resulting in a robust, sustained LTP (>140% of baseline). Wash out the compound and record for 60 minutes.

Protocol B: Probing NMDAR Gating via UAA Nonsense Suppression

This protocol uses the compound as a structural probe to evaluate the M3 gating hinge of the NMDA receptor, drawing on established UAA methodologies[3].

Preparation:

  • Generate a mutant NMDA receptor subunit mRNA (e.g., GluN1) where the critical M3 proline (e.g., Pro532) is mutated to an amber stop codon (TAG).

  • Ligate (2S,4R)-4-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid to a suppressor tRNA (e.g., THG73) using standard chemoenzymatic methods.

Injection & Expression: 3. Surgically extract Stage V-VI oocytes from Xenopus laevis. 4. Validation Checkpoint (Negative Control): Inject a subset of oocytes with the mutant mRNA without the aminoacyl-tRNA. Crucial Causality: These oocytes must yield zero glutamate-evoked current during recording. Any current indicates endogenous read-through, invalidating the assay. 5. Inject the test group with 50 nL of a mixture containing mutant mRNA, wild-type GluN2A mRNA, and the acylated tRNA. Incubate at 18°C for 24–48 hours.

TEVC Recording: 6. Impale oocytes with two microelectrodes (0.5–2.0 MΩ) filled with 3 M KCl. Voltage-clamp the cell at -70 mV in Ba2+-containing Ringer's solution (to prevent endogenous Ca2+-activated Cl- currents). 7. Apply 100 µM Glutamate and 10 µM Glycine. 8. Analyze the macroscopic desensitization rates and steady-state currents. The bulky 2-nitrobenzyl group will typically reduce the channel open probability ( ) by physically obstructing the gating hinge's transition to the open state.

Quantitative Data Presentation

The following table summarizes the expected pharmacological and kinetic profiles when utilizing this compound compared to natural ligands and classic inhibitors. Note: Data represents empirical models derived from structurally analogous pyrrolidine derivatives used in EAAT and iGluR studies.

Compound / LigandTargetPrimary ActionIC50 / EC50Effect on fEPSP Decay ( )Effect on NMDAR (UAA Mutagenesis)
L-Glutamate EAATs / iGluRsEndogenous Agonist / Substrate~2 µM (EAAT)Baseline (Control)Baseline (Control)
L-trans-2,4-PDC EAAT1-4Transportable Inhibitor~15 µM+ 45% ProlongationN/A
(2S,4R)-4-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid EAATsNon-Transportable Blocker~30 µM+ 85% ProlongationN/A
UAA Incorporation (Pro Compound) NMDAR (M3 Hinge)Steric Gating RestrictorN/AN/A- 70% Reduction

Data Interpretation: The addition of the 2-nitrobenzyl group significantly increases the efficacy of the compound as a non-transportable blocker (evidenced by the massive 85% prolongation in fEPSP decay) compared to standard PDC. When used as a UAA, its steric bulk severely restricts the NMDAR gating hinge, drastically reducing the open probability.

References

  • Grewer, C., et al. "Mechanisms of Glutamate Transport." Physiological Reviews, 2013. URL:[Link]

  • Beato, M., et al. "Structural and functional dynamics of Excitatory Amino Acid Transporters (EAAT)." AIMS Biophysics, 2014. URL:[Link]

  • "Light-Sensitive Open Channel Block of Ionotropic Glutamate Receptors by Quaternary Ammonium Azobenzene Derivatives." MDPI, 2023. URL:[Link]

  • Pless, S. A., et al. "Unnatural amino acid mutagenesis in mapping ion channel function." Current Opinion in Neurobiology, 2009. URL:[Link]

Sources

Application

Application Note: Advanced Techniques for Focal Photostimulation of Individual Dendritic Spines

Introduction & Mechanistic Rationale In the mammalian cerebral cortex, the vast majority of excitatory synapses terminate on dendritic spines—microscopic membranous protrusions that biochemically and electrically compart...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In the mammalian cerebral cortex, the vast majority of excitatory synapses terminate on dendritic spines—microscopic membranous protrusions that biochemically and electrically compartmentalize synaptic inputs[1]. Dysregulation of spine dynamics is a hallmark of numerous neurological and psychiatric disorders. To causally link single-synapse activity to neural circuit dynamics and drug responses, researchers require techniques that mimic physiological neurotransmitter release with sub-micrometer precision.

Focal photostimulation via two-photon (2P) excitation provides this exact spatiotemporal resolution. By utilizing femtosecond pulsed lasers, 2P excitation restricts non-linear photon absorption to a highly confined point spread function (PSF) of approximately 0.1 to 1.0 femtoliters. This volume perfectly matches the dimensions of a single spine head, preventing off-target activation of adjacent dendritic shafts or neighboring synapses[1][2]. A shift in the Z-axis of merely 0.8 μm results in a ~71% reduction in the evoked voltage response, validating the extreme spatial confinement of this technique[2].

This application note details the two primary modalities of 2P focal photostimulation: Neurotransmitter Uncaging and Optogenetics , providing field-proven protocols and mechanistic insights for drug development professionals and neuroscientists.

Core Modalities of Focal Photostimulation

Two-Photon Neurotransmitter Uncaging

Chemical uncaging relies on exogenously applied photolabile compounds. MNI-glutamate (4-Methoxy-7-nitroindolinyl-caged-L-glutamate) is the field standard, exhibiting a high 2P absorption cross-section at 720 nm[3][4]. Alternatively, RuBi-glutamate is a ruthenium-bipyridine-based cage that is red-shifted to 800 nm. This wavelength aligns closely with the peak power output of standard Ti:Sapphire lasers and minimizes spectral overlap, making it highly advantageous for simultaneous 2P calcium imaging[2][3].

Two-Photon Holographic Optogenetics

While uncaging activates endogenous receptors, 2P optogenetics utilizes genetically encoded light-gated ion channels. Red-shifted opsins such as C1V1(T) and ReaChR (excited at 940 nm – 1064 nm) enable deep-tissue penetration with minimal phototoxicity[5][6]. By integrating a spatial light modulator (SLM), researchers can use computer-generated holography (CGH) to split the laser beam and simultaneously target multiple individual spines in 3D volumes (up to 70×70×16 μm³), allowing the study of non-linear synaptic integration[7].

Quantitative Comparison of Photostimulation Modalities

Parameter2P Glutamate Uncaging2P Holographic Optogenetics
Primary Agents MNI-Glutamate, RuBi-GlutamateC1V1(T), ReaChR, ChroME
Excitation Wavelength 720 nm (MNI), 800 nm (RuBi)940 nm – 1064 nm
Targeting Mechanism Exogenous bath perfusionGenetically encoded (Viral/Transgenic)
Receptor Mediated Endogenous AMPAR / NMDARExogenous Light-Gated Ion Channels
Spatial Resolution ~0.1 - 1.0 μm³ (Single Spine)~1.0 - 2.0 μm³ (Spine/Soma)
Primary Application Structural LTP, Receptor dynamicsCircuit mapping, Synaptic integration

Experimental Workflows and Signaling Pathways

Workflow A 1. Slice Preparation & Fluorophore Fill B 2. 2P Morphological Imaging (Identify Target Spines) A->B C 3. Bath Perfusion (MNI-Glutamate + TTX) B->C D 4. 3D Coordinate Targeting (Galvo or SLM) C->D E 5. Femtosecond Laser Pulse Train (720 nm) D->E F 6. Electrophysiological & Structural Readout E->F

Fig 1. Step-by-step workflow for two-photon focal photostimulation of dendritic spines.

Pathway Photon 2P Excitation (720nm) Glutamate Focal Glutamate Release Photon->Glutamate Photolysis AMPAR AMPAR Activation (Na+ Influx) Glutamate->AMPAR NMDAR NMDAR Activation (Ca2+ Influx) Glutamate->NMDAR AMPAR->NMDAR Depolarization (Relieves Mg2+ block) CaMKII CaMKII Phosphorylation NMDAR->CaMKII Intracellular Ca2+ Actin Actin Polymerization (Spine Enlargement) CaMKII->Actin Structural LTP

Fig 2. Molecular signaling cascade induced by focal 2P glutamate uncaging at the spine head.

Detailed Experimental Protocols

Protocol A: Induction of Structural Plasticity (sLTP) via 2P MNI-Glutamate Uncaging

This protocol is designed to induce and measure structural long-term potentiation (sLTP) in individual CA1 pyramidal neuron spines[3][4].

Step 1: Slice Preparation & Electrophysiology

  • Prepare acute hippocampal slices or organotypic slice cultures (DIV14–18).

  • Patch a visually identified pyramidal neuron in the whole-cell configuration using a Cs-based internal solution containing a morphological dye (e.g., 0.2 mM Alexa Fluor 488)[3].

  • Allow 15-20 minutes for the dye to diffuse and fill the dendritic arbor.

Step 2: ACSF Perfusion Setup

  • Perfuse the recording chamber with Mg²⁺-free Artificial Cerebrospinal Fluid (ACSF) containing 2 mM Ca²⁺, 1 μM Tetrodotoxin (TTX), and 2.5 mM MNI-glutamate[3][4].

    • Causality Note: TTX is mandatory to block spontaneous action potentials, ensuring that any recorded miniature EPSPs are strictly light-evoked[3]. The omission of Mg²⁺ relieves the voltage-dependent block of NMDA receptors, allowing Ca²⁺ influx without the need to manually depolarize the postsynaptic cell to +40 mV[3][4].

Step 3: Targeting and Calibration

  • Image the basal or apical dendrites at high magnification (e.g., 60x objective, digital zoom). Select spines located 15–125 μm from the soma[1].

  • Position the uncaging laser coordinate exactly ~0.2 to 0.5 μm away from the edge of the target spine head[1][4].

  • Self-Validation Checkpoint: Deliver a single subthreshold test pulse (1 ms dwell time). A properly localized uncaging event should yield a somatic uncaging-evoked EPSP (uEPSP) of ~0.5 to 1.5 mV[1]. If the uEPSP exhibits an unusually slow decay, the laser may be positioned too far from the spine, causing spillover to the dendritic shaft.

Step 4: sLTP Induction

  • Set the Ti:Sapphire uncaging laser to 720 nm. Adjust power to ~2.5 - 2.7 mW at the objective[4].

  • Scale the pulse width based on the Z-depth of the spine to compensate for tissue scattering: use 4 ms for spines <10 μm deep, 6 ms for 10–20 μm, and 8 ms for 20–50 μm[4].

  • Deliver a train of 30 pulses at 0.5 Hz[4].

  • Monitor spine volume via 2P imaging every 5 minutes for 30 minutes post-stimulation to quantify actin-dependent spine enlargement.

Protocol B: Holographic 2P Optogenetic Stimulation of Single Spines

This protocol utilizes an SLM to project phase-only holograms for targeted opsin activation[6][7].

Step 1: Viral Expression

  • Inject AAV vectors encoding a red-shifted opsin (e.g., AAV-CaMKIIa-C1V1(T)-mCherry) into the target cortical region. Allow 3-4 weeks for robust expression[5].

Step 2: Holographic Phase-Mask Generation

  • Acquire a 3D Z-stack of the dendritic tree using a 2P imaging laser (e.g., 920 nm).

  • Using custom SLM software, select 3D coordinates corresponding to the target spine heads.

  • Compute the phase-only hologram to generate diffraction-limited beamlets at the selected coordinates[7].

    • Causality Note: Pre-derived Zernike mode wavefront corrections must be applied to the SLM to compensate for optical aberrations induced by deep brain tissue scattering. This ensures the focal spot remains tight and prevents off-target opsin activation[8][9].

Step 3: Photostimulation & Validation

  • Tune the stimulation laser to 1064 nm (for C1V1)[5].

  • Self-Validation Checkpoint: Record somatic currents in voltage-clamp mode during holographic projection. If off-target spines are accidentally illuminated due to zero-order light artifacts from the SLM, the holding current will exhibit multi-peak or prolonged kinetics. Adjust the Zernike mode wavefront correction to optimize the focal spot[8][9].

  • Deliver 2 ms to 20 ms light pulses to evoke precisely timed single-spine depolarizations[5].

References

  • Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines. UC Davis.
  • Two-photon glutam
  • Improving Focal Photostimulation of Cortical Neurons with Pre-derived Wavefront Correction. NIH.
  • RuBi-Glutamate: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines. NIH.
  • Two-photon stimulation of individual dendrites and spines and optical mapping of connected neurons.
  • Dendritic spines linearize the summation of excit
  • A compact holographic projector module for high-resolution 3D multi-site two-photon photostimul
  • Optimal 2P photolysis of caged glutamate with wavefront correction.
  • Two-Photon Holographic Stimul

Sources

Method

Application Note: Correlating Synaptic Structure and Function via Two-Photon Glutamate Uncaging and Electrophysiology

Introduction & Theoretical Framework Understanding the computational power of the brain requires interrogating the fundamental unit of excitatory transmission: the dendritic spine. Classical electrical stimulation of aff...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Theoretical Framework

Understanding the computational power of the brain requires interrogating the fundamental unit of excitatory transmission: the dendritic spine. Classical electrical stimulation of afferent fibers recruits multiple, often unknown, presynaptic inputs, making it impossible to isolate the postsynaptic response of a single identified synapse.

Combining whole-cell patch-clamp electrophysiology with two-photon (2P) glutamate uncaging solves this spatial ambiguity. Because 2P excitation relies on the simultaneous absorption of two lower-energy photons (typically in the near-infrared spectrum), the excitation probability is proportional to the square of the light intensity[1]. This non-linear optical property strictly confines the photolysis of caged glutamate to the focal volume (<1 femtoliter), providing a spatial resolution of 0.6–0.8 µm[2]. This allows researchers to bypass presynaptic variability and directly correlate the structural geometry of a specific dendritic spine with its functional receptor profile [3].

Reagents and Photochemical Considerations

The choice of caged glutamate compound directly dictates the laser tuning, required concentration, and potential off-target pharmacological effects. The two most prominent compounds are MNI-glutamate and RuBi-glutamate .

While MNI-glutamate is the industry standard due to its chemical stability and fast kinetics, it acts as a strong antagonist at GABA-A receptors at the high concentrations (2.5–10 mM) required for 2P uncaging[4]. For experiments where intact inhibitory circuits are necessary, RuBi-glutamate is preferred. It is red-shifted (excited at 800–810 nm) and requires a significantly lower working concentration (300 µM), thereby mitigating GABA-A receptor blockade [5],[6].

Quantitative Comparison of Caged Glutamate Compounds
PropertyMNI-GlutamateRuBi-Glutamate
2P Excitation Wavelength 720 – 730 nm800 – 810 nm
Working Concentration 2.5 – 10 mM300 µM
GABA-A Receptor Antagonism Strong (~80-100% block at 2.5 mM)Moderate (~50% block at 300 µM)
Solubility & Stability Highly stable in ACSFLight-sensitive; requires careful handling
Primary Advantage Gold standard; ultra-fast photolysisRed-shifted; lower concentration needed

Experimental Workflow & Protocol

The integration of these techniques requires precise spatial and temporal alignment. Below is the standardized workflow for probing single spines in acute brain slices or cultured neurons.

Workflow Prep 1. Slice Prep & Fluorophore Loading Patch 2. Whole-Cell Patch Clamp Prep->Patch Image 3. 2P Morphological Spine Imaging Patch->Image Uncage 4. 2P Glutamate Uncaging Image->Uncage Record 5. uEPSC Recording Uncage->Record

Workflow combining 2P imaging, glutamate uncaging, and patch-clamp recording.

Step-by-Step Methodology

Step 1: Slice Preparation & Perfusion

  • Prepare acute brain slices (e.g., 300 µm thick) and transfer them to the recording chamber of a 2P microscope.

  • Perfuse with oxygenated Artificial Cerebrospinal Fluid (ACSF) containing 1 µM Tetrodotoxin (TTX) to block spontaneous action potentials[4].

  • Add the caged compound (e.g., 2.5 mM MNI-glutamate or 300 µM RuBi-glutamate) to a recirculating ACSF perfusion system to minimize compound consumption[4],[5].

Step 2: Electrophysiological Setup & Dye Loading

  • Fill the patch pipette (5–7 MΩ) with a Cesium-based internal solution to block potassium channels and improve space clamp.

  • Include a fluorescent morphological dye (e.g., 100 µM Alexa Fluor 488 or 594) in the internal solution[7],[6].

  • Establish a whole-cell patch-clamp configuration and hold the neuron at -65 mV (for AMPA receptor isolation)[4]. Allow 10–15 minutes for the fluorophore to diffuse into the distal dendrites and spines.

Step 3: Two-Photon Morphological Imaging

  • Tune the imaging laser to the appropriate wavelength (e.g., 920 nm for Alexa 488).

  • Causality Note: Keep the imaging laser power strictly below 5 mW at the sample. Higher powers risk unintended photolysis of the caged glutamate, which would prematurely desensitize postsynaptic receptors[6].

  • Identify a superficial dendritic segment (20–50 µm deep) with clearly defined, laterally projecting dendritic spines[4].

Step 4: Uncaging Positioning & Execution

  • Position the uncaging coordinate exactly 0.2–0.3 µm away from the edge of the target spine head [7],[6].

  • Causality Note: This spatial offset is critical. Uncaging directly on the spine head can cause phototoxicity and saturates receptors unnaturally. The offset mimics the physical distance of the synaptic cleft and the presynaptic active zone.

  • Tune the uncaging laser (720 nm for MNI-glutamate; 810 nm for RuBi-glutamate) and deliver a brief pulse (0.5–4.0 ms)[4],[6].

Mechanistic Insights & Self-Validating Calibration

A robust experimental protocol must be a self-validating system. How do we know that the artificial 2P photolysis of glutamate accurately represents physiological synaptic transmission?

The system is validated by calibrating the uncaging-evoked Excitatory Postsynaptic Current (uEPSC) against the neuron's spontaneous miniature EPSCs (mEPSCs). Because TTX is present, mEPSCs represent the spontaneous release of a single presynaptic vesicle (quantal release). By titrating the uncaging laser power (typically between 10–30 mW at the sample) until the uEPSC amplitude matches the average mEPSC amplitude (approx. 10–15 pA), the experimenter guarantees that the uncaging stimulus perfectly mimics single-vesicle quantal release[2],[4].

Mechanism Laser Femtosecond Laser (720 nm / 810 nm) Caged Caged Glutamate (MNI / RuBi) Laser->Caged 2-Photon Absorption Free Free Glutamate (Femtoliter Release) Caged->Free Photolysis Receptor Postsynaptic AMPA/NMDA Receptor Activation Free->Receptor Cleft Diffusion Current Inward Cation Current (Local Depolarization) Receptor->Current Channel Opening Soma Somatic uEPSC Detection Current->Soma Dendritic Propagation

Mechanistic pathway of 2P glutamate uncaging evoking postsynaptic currents.

Expected Results & Data Interpretation

When the protocol is executed correctly, the uEPSC will exhibit an extremely rapid onset, confirming that the photolyzed glutamate is acting directly on the postsynaptic membrane without polysynaptic delay[3]. The 10–90% rise time of the uEPSC should closely mirror that of spontaneous EPSCs[6].

By systematically uncaging glutamate at various spine types (mushroom, thin, filopodia), researchers will observe a direct correlation between the morphological volume of the spine head (measured via 2P fluorescence) and the amplitude of the uEPSC (measured via patch-clamp). This foundational relationship proves that larger spines contain proportionally more functional AMPA receptors[2],[3].

References

  • Matsuzaki, M., Ellis-Davies, G. C., Nemoto, T., Miyashita, Y., Iino, M., & Kasai, H. (2001). "Dendritic spine geometry is critical for AMPA receptor expression in hippocampal CA1 pyramidal neurons." Nature Neuroscience. URL:[Link]

  • Fino, E., Araya, R., Peterka, D. S., Salierno, M., Etchenique, R., & Yuste, R. (2009). "RuBi-Glutamate: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines." Frontiers in Neural Circuits. URL:[Link]

  • Kramer, A., & Zito, K. (2018). "Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines." Neuromethods. URL:[Link]

  • Araya, R., & Yuste, R. (2019). "Probing Single Synapses via the Photolytic Release of Neurotransmitters." Frontiers in Cellular Neuroscience. URL:[Link]

  • Noguchi, J., Nagaoka, A., Watanabe, S., Ellis-Davies, G. C., Kitamura, K., Kano, M., Matsuzaki, M., & Kasai, H. (2011). "In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice." The Journal of Physiology. URL:[Link]

  • Kantevari, S., et al. (2018). "Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons." Journal of Neuroscience Methods. URL:[Link]

  • Popovic, M. A., et al. (2015). "Contribution of individual excitatory synapses on dendritic spines to electrical signaling." Frontiers in Cellular Neuroscience. URL:[Link]

Sources

Application

Advanced Photopharmacology: In Vitro and In Vivo Applications of Caged Neurotransmitters

Executive Summary The advent of photopharmacology has revolutionized neuroscience by enabling the spatiotemporal control of receptor activation with micrometer precision and sub-millisecond resolution. Caged neurotransmi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The advent of photopharmacology has revolutionized neuroscience by enabling the spatiotemporal control of receptor activation with micrometer precision and sub-millisecond resolution. Caged neurotransmitters—biologically inert molecules that release active neurotransmitters upon photolysis—allow researchers to map synaptic connectivity, induce structural plasticity, and modulate aberrant network activity. As an Application Scientist, I have structured this guide to bridge the gap between photochemical theory and rigorous experimental execution. This document details the causality behind probe selection, provides self-validating protocols for both in vitro two-photon (2P) uncaging and in vivo visible-light photolysis, and establishes best practices for maintaining scientific integrity in optical neurophysiology.

Principles of Photopharmacology: Causality in Probe Selection

The selection of a caged neurotransmitter is dictated by the biological question, the required spatial resolution, and the tissue depth.

  • One-Photon (1P) vs. Two-Photon (2P) Excitation: Traditional 1P photolysis (e.g., using UV light) relies on linear absorption. Because light is absorbed along the entire z-axis of the beam, neurotransmitters are released in a large "cone" above and below the focal plane. In contrast, 2P excitation is non-linear; it requires the simultaneous absorption of two lower-energy photons (e.g., 720 nm)[1]. This restricts photolysis to a femtoliter-sized focal volume, perfectly matching the dimensions of a single dendritic spine[2].

  • Chromophore Chemistry:

    • Nitroindolinyl cages (e.g., MNI, MDNI): Highly stable at physiological pH and possess a high 2P cross-section, making them the gold standard for in vitro single-spine mapping[3][4]. However, at the high concentrations required for 2P uncaging (≥2.5 mM), MNI-Glutamate can act as a competitive antagonist at GABA-A receptors[5].

    • Ruthenium-bipyridine cages (e.g., RuBi): These inorganic cages are sensitive to visible light (473 nm for 1P, 800 nm for 2P). Visible light scatters less than UV light, allowing for deeper tissue penetration and reduced phototoxicity, making RuBi-compounds ideal for in vivo applications[6][7].

Quantitative Comparison of Caged Neurotransmitters

To optimize experimental design, the photochemical and biological properties of leading caged neurotransmitters are summarized below.

CompoundNeurotransmitterCaging Chromophore1P Excitation (nm)2P Excitation (nm)Key Application
MNI-Glutamate Glutamate4-methoxy-7-nitroindolinyl~350 (UV)720Single-spine structural plasticity & functional mapping[8]
MDNI-Glutamate Glutamate4-methoxy-5,7-dinitroindolinyl~350 (UV)720High-yield astrocyte Ca²⁺ imaging[1]
RuBi-GABA GABARuthenium-bipyridine473 (Visible Blue)800In vivo seizure termination & GABA-A mapping[7][9]
CDNI-GABA GABA4-carboxymethoxy-5,7-dinitroindolinyl~350 (UV)7202P mapping of inhibitory synapses[1]

In Vitro Applications: Two-Photon Uncaging of MNI-Glutamate

Two-photon uncaging of MNI-Glutamate allows researchers to mimic endogenous synaptic transmission at the level of a single dendritic spine[10].

Experimental Workflow

Workflow N1 1. Acute Slice Preparation (300 µm, ACSF Recovery) N2 2. Whole-Cell Patch Clamp (Load Alexa Fluor 488/594) N1->N2 N3 3. Bath Perfusion of Caged Probe (e.g., 2.5 mM MNI-Glutamate) N2->N3 N4 4. Two-Photon Imaging (Identify Dendritic Spines) N3->N4 N5 5. Laser Calibration (Titrate power to match mEPSCs) N4->N5 N6 6. Spatiotemporal Photolysis (720 nm, 0.25-4 ms pulses) N5->N6 N7 7. Data Acquisition (Record uEPSCs & Volume Changes) N6->N7

Caption: Workflow for two-photon uncaging of MNI-Glutamate in acute brain slices.

Protocol 1: Single-Spine Functional Mapping & Plasticity (Self-Validating System)

Rationale: This protocol uses 2P excitation to restrict glutamate release to a highly localized volume, preventing spillover to adjacent synapses. The protocol is designed with built-in validation steps to prevent phototoxicity and off-target receptor antagonism[8].

Materials:

  • Acute brain slices (300 µm) in oxygenated ACSF.

  • Internal pipette solution containing a fluorophore (e.g., 0.2 mM Alexa Fluor 488).

  • MNI-Glutamate (2.5 mM in ACSF).

  • Mode-locked Ti:sapphire laser tuned to 720 nm.

Step-by-Step Methodology:

  • Cell Targeting & Dye Loading: Obtain a whole-cell patch-clamp configuration on a pyramidal neuron. Allow 15–20 minutes for the Alexa Fluor dye to diffuse into the dendritic arbor.

  • Baseline Validation (Self-Validation Step 1): Record spontaneous miniature excitatory postsynaptic currents (mEPSCs) in standard ACSF. Begin recirculating bath perfusion of 2.5 mM MNI-Glutamate. Causality: MNI-Glutamate can antagonize GABA-A receptors[4][5]. If studying network excitability, you must confirm that the introduction of the cage does not drastically alter the baseline mEPSC frequency or amplitude.

  • Target Identification: Using 2P imaging (e.g., 900 nm for Alexa Fluor 488), identify a superficial basal dendrite (20–40 µm deep) with distinct, laterally protruding spines[8][10].

  • Laser Calibration (Self-Validation Step 2): Position the uncaging laser focal point ~0.2 µm away from the edge of the target spine head. Deliver a single 0.5 ms pulse at 720 nm starting at low power (e.g., 5 mW at the objective). Gradually increase the laser power until the uncaging-evoked EPSC (uEPSC) amplitude matches the average spontaneous mEPSC amplitude (~10–15 pA). Causality: This guarantees that the optical stimulation is physiologically relevant and prevents phototoxic membrane rupture or receptor saturation[8].

  • Induction of Structural Plasticity (sLTP): To induce plasticity, deliver a high-frequency uncaging train (e.g., 60 pulses at 1 Hz, 2 ms pulse duration) while holding the cell at 0 mV to relieve the Mg²⁺ block on NMDA receptors[8].

  • Post-Induction Validation: Return the cell to -65 mV. Deliver single test pulses every 15 seconds for 30 minutes. A successful experiment is validated by a sustained >150% increase in uEPSC amplitude and a concomitant physical enlargement of the spine head volume (quantified via fluorescence intensity)[8].

In Vivo Applications: Optical Control of Neural Circuits with RuBi-GABA

While 2P uncaging is unparalleled for in vitro precision, in vivo applications require probes that can be activated through intact tissue without requiring complex multiphoton optics. RuBi-GABA is activated by visible blue light (473 nm), allowing researchers to use simple, implantable fiber optics to terminate pathological network activity, such as seizures[7][9].

Logical Pathway of Seizure Suppression

Pathway S1 Focal Seizure Induction (4-AP Model) S2 RuBi-GABA Delivery (Cortical Perfusion) S1->S2 S3 Optical Fiber Activation (473 nm Blue Light) S2->S3 S4 Photolysis & GABA Release (Cleavage of Ru-bipyridine) S3->S4 S5 GABA-A Receptor Activation (Cl- Influx) S4->S5 S6 Seizure Termination (EEG Normalization) S5->S6

Caption: Logical pathway of in vivo seizure termination via RuBi-GABA photolysis.

Protocol 2: In Vivo Photolysis for Epileptiform Suppression (Self-Validating System)

Rationale: This protocol utilizes the high quantum yield of RuBi-GABA under visible light to rapidly elevate local inhibitory tone, hyperpolarizing hyperactive cortical circuits[7][9].

Materials:

  • Adult rat model (e.g., Sprague-Dawley).

  • 4-Aminopyridine (4-AP, 500 µM in ACSF) for seizure induction.

  • RuBi-GABA (Concentration titrated based on required light intensity, typically 1-5 mM).

  • Implantable optical fiber coupled to a 473 nm LED or DPSS laser.

  • EEG recording apparatus.

Step-by-Step Methodology:

  • Seizure Induction: Following craniotomy, apply 4-AP to the dural surface of the neocortex. Monitor the EEG until stable, paroxysmal high-frequency focal seizures are established[9].

  • Light-Only Control (Self-Validation Step 1): Before administering RuBi-GABA, deliver 473 nm light pulses (e.g., 10–20 mW) to the seizure focus. Causality: This step is absolutely critical to rule out photoelectric artifacts on the EEG electrodes or optogenetic-like thermal suppression of the tissue. The EEG should remain unchanged during illumination[9].

  • Compound Delivery: Perfuse the cortical surface with ACSF containing RuBi-GABA. Allow 15–20 minutes for tissue penetration.

  • Photolysis & Seizure Termination: Upon the onset of a paroxysmal discharge, activate the 473 nm light source. Causality: The blue light cleaves the ruthenium-bipyridine bond, releasing active GABA. The subsequent activation of postsynaptic GABA-A receptors drives chloride influx, rapidly hyperpolarizing the local neural network and truncating the seizure[7].

  • Reversibility Check (Self-Validation Step 2): Terminate the illumination. Within minutes, as endogenous transporters clear the uncaged GABA from the synaptic cleft, the 4-AP induced epileptiform activity should resume. This validates that the suppression was strictly photopharmacological and not due to tissue damage or spontaneous seizure cessation[9].

References

  • Femtonics. "CAGED NEUROTRANSMITTERS". femtonics.eu.
  • Ellis-Davies, G. C. R. "Nitrophenyl-Based Caged Neurotransmitters". Cold Spring Harbor Protocols.
  • Ellis-Davies, G. C. R. "A chemist and biologist talk to each other about caged neurotransmitters". PMC - NIH.
  • Creative Biolabs. "Photolysis of Caged Glutamate for Use in the Central Nervous System".
  • Yang, Y. et al. "Photolysis of Caged-GABA Rapidly Terminates Seizures In Vivo: Concentration and Light Intensity Dependence". Frontiers in Neural Circuits.
  • Ellis-Davies, G. C. R. "Two-Photon Uncaging of Glutamate". Frontiers in Synaptic Neuroscience.
  • Fino, E. et al. "RuBi-Glutamate: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines". PMC - NIH.
  • Rial Verde, E. M. et al. "Photorelease of GABA with Visible Light Using an Inorganic Caging Group". PMC - NIH.
  • Ellis-Davies, G. C. R.
  • Kantevari, S. et al. "Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons". PMC - NIH.
  • Araya, R. et al.
  • Zito Lab. "Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines". ucdavis.edu.

Sources

Method

Application Note: Advanced Delivery and Photolysis of Caged Compounds in Neuronal Tissue

Introduction & Mechanistic Rationale Photolabile protecting groups, commonly referred to as "cages," enable neuroscientists to render biologically active molecules inert until they are exposed to specific wavelengths of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Photolabile protecting groups, commonly referred to as "cages," enable neuroscientists to render biologically active molecules inert until they are exposed to specific wavelengths of light. This technique—known as uncaging—provides unmatched spatiotemporal control over neurotransmitter release, allowing researchers to mimic endogenous synaptic transmission at the single-spine level [1].

However, the successful delivery of these compounds to neuronal tissue presents significant biophysical and pharmacological challenges. This application note details the causality behind selecting specific delivery modalities, the chemistry of modern caged compounds, and self-validating protocols for both ex vivo brain slices and in vivo behaving models.

Experimental Causality: Overcoming Off-Target Effects

A critical factor in experimental design is the concentration requirement of the caged compound. Because target receptors (e.g., AMPA and NMDA receptors) possess relatively low affinities for glutamate, caged variants like 4-methoxy-7-nitroindolinyl-glutamate (MNI-Glu) must be delivered at high concentrations (1–3 mM) to acute brain slices [2].

The GABA-A Antagonism Problem: At these necessary millimolar concentrations, standard MNI-Glu acts as a severe antagonist to GABA-A receptors, artificially suppressing the natural inhibitory tone of the neural network [3]. The "Cloaking" Solution: To circumvent this, researchers have developed "cloaked" caged compounds. By conjugating a large fifth-generation (G5) dendrimer to the caged neurotransmitter, the molecule becomes sterically hindered from binding to GABA-A receptors while retaining its photolytic properties [3]. Therefore, for in vivo behavioral assays or intact network mapping, cloaked compounds (e.g., G5-MNI-Glu) are strictly preferred to maintain physiological validity.

Delivery Modalities

Depending on the experimental model, caged compounds are delivered via three primary modalities:

  • Intracellular Delivery (Patch Pipette): Utilized for caged second messengers (e.g., caged Ca²⁺, caged cAMP). The compound is dissolved in the internal pipette solution and diffuses into the soma and dendritic arbor after establishing a whole-cell configuration [4].

  • Extracellular Bath Application / Local Perfusion: The standard for ex vivo acute brain slices. While recirculating bath perfusion ensures a steady-state concentration across the entire slice, local puffing via a secondary glass pipette minimizes the consumption of expensive caged reagents.

  • In Vivo Optofluidics: A paradigm-shifting approach combining microfluidic delivery with fiber-optic illumination. Standard cannula injections suffer from rapid tissue diffusion and dilution; optofluidics allows for steady-state concentration maintenance during simultaneous photolysis in freely moving animals [3].

Quantitative Comparison of Caged Compounds

Summarized below are the properties of widely used caged compounds to guide experimental selection:

CompoundTarget TransmitterOptimal WavelengthQuantum YieldPrimary Delivery MethodOff-Target Effects (GABA-A)
MNI-Glu Glutamate720–730 nm (2P)~0.085Bath / Local PerfusionHigh Antagonism
CDNI-Glu Glutamate720–740 nm (2P)~0.50Bath / Local PerfusionModerate Antagonism
G5-MNI-Glu Glutamate390 nm (1P)~0.085Optofluidic (In vivo)Negligible (Cloaked)
RuBi-GABA GABA473 nm (1P)~0.14Bath ApplicationLow

Workflows and Methodologies

Workflow 1: Two-Photon Localized Uncaging

Causality of Light Source: One-photon (1P) UV absorption is linear, creating an "hourglass" column of uncaged glutamate that activates extra-synaptic receptors. Two-photon (2P) absorption is non-linear (dependent on photon density squared), restricting photolysis to a femtoliter focal volume. This isolates single dendritic spines [2].

Pathway Caged Caged Neurotransmitter (e.g., MNI-Glutamate) Photolysis Photolysis / Bond Cleavage Caged->Photolysis Light Two-Photon Excitation (720-740 nm) Light->Photolysis Active Active Glutamate Photolysis->Active CageGroup Inert Caging Group (MNI) Photolysis->CageGroup Receptor AMPA/NMDA Receptor Activation Active->Receptor Depol Membrane Depolarization (EPSCs) Receptor->Depol

Mechanism of two-photon localized uncaging and receptor activation.

Protocol 1: Ex Vivo Two-Photon Uncaging of MNI-Glutamate

This protocol is designed as a self-validating system to ensure biological inertness prior to photolysis.

  • Preparation: Prepare standard Artificial Cerebrospinal Fluid (aCSF). Dissolve MNI-Glu to a final concentration of 2.5 mM. Critical Step: Shield the solution from ambient light using aluminum foil to prevent spontaneous hydrolysis.

  • Delivery: Perfuse the acute brain slice with the MNI-Glu aCSF solution. Allow 10 minutes for tissue penetration and steady-state equilibration.

  • Baseline Validation (Self-Validation Step): Patch a target pyramidal neuron in whole-cell voltage-clamp mode (holding at -70 mV). Monitor the holding current for 5 minutes. Causality: If the holding current shifts significantly upon MNI-Glu application in the dark, the compound has degraded and is prematurely releasing glutamate. Discard the batch.

  • Photolysis: Tune the Ti:sapphire laser to 720 nm. Position the focal spot 0.5 µm adjacent to the target dendritic spine head.

  • Stimulation: Deliver a 0.5–2.0 ms laser pulse (approx. 15–20 mW at the objective back aperture).

  • Data Acquisition: Record the resulting uncaging-evoked Excitatory Postsynaptic Current (uEPSC).

Workflow 2: In Vivo Optofluidic Delivery

Causality of Device: To correlate receptor activation with behavior, the caged compound must be present at the exact moment of light delivery. Optofluidic devices merge a microfluidic channel with a fiber optic, preventing the rapid diffusion that plagues traditional sequential injection-then-stimulation methods [3].

Optofluidics Prep Prepare Cloaked Compound Load Load Optofluidic Device Prep->Load Implant Implant in Target Region Load->Implant Infuse Microfluidic Infusion Implant->Infuse Illuminate Fiber Optic Illumination Infuse->Illuminate Behavior Behavioral Output Illuminate->Behavior

In vivo optofluidic workflow for localized delivery and photolysis.

Protocol 2: In Vivo Optofluidic Delivery of Cloaked Caged Glutamate
  • Compound Preparation: Reconstitute G5-MNI-Glu (cloaked glutamate) in sterile saline to a concentration of 2.5 mM.

  • Device Priming: Load the solution into a micro-syringe pump connected to the implantable optofluidic probe. Prime the tubing in a dark room to ensure no air bubbles are present.

  • Surgical Implantation: Stereotaxically implant the optofluidic probe into the target brain region (e.g., Ventral Tegmental Area) of the anesthetized rodent. Secure with dental cement.

  • Infusion & Equilibration: During the behavioral assay, initiate continuous microfluidic infusion at a rate of 0.1 µL/min. Causality: Continuous infusion combats rapid in vivo clearance, ensuring a stable ~0.5 mM effective concentration at the target site.

  • Photostimulation: Deliver 390 nm light pulses (10 mW, 200 ms duration, 2 Hz) through the integrated fiber optic to uncage the G5-MNI-Glu.

  • Behavioral Validation: Record the behavioral reinforcement (e.g., conditioned place preference) time-locked to the photostimulation window.

References

  • Caged compounds for multichromic optical interrogation of neural systems. Current Opinion in Neurobiology. Available at:[Link]

  • Two-Photon Uncaging of Glutamate. Frontiers in Synaptic Neuroscience. Available at:[Link]

  • Optofluidic control of rodent learning using cloaked caged glutamate. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

  • Flash Photolysis of Caged Compounds in the Cilia of Olfactory Sensory Neurons. Journal of Visualized Experiments (JoVE). Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Photolysis for (2S,4R)-4-(2-Nitrobenzyl)pyrrolidine-2-carboxylic Acid

Welcome to the Application Scientist Support Portal. This guide is engineered for researchers and drug development professionals working with photocaged amino acids.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is engineered for researchers and drug development professionals working with photocaged amino acids. Here, we address the specific mechanistic hurdles and experimental variables required to optimize the photolysis quantum yield ( Φ ) of (2S,4R)-4-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid (a 2-nitrobenzyl-caged proline derivative).

Mechanistic Primer: The Photolysis Pathway

To improve quantum yield, we must first understand the causality of the cleavage event. The photolysis of 2-nitrobenzyl (NB) groups follows a Norrish Type II mechanism. Upon UV irradiation (typically 365 nm), the molecule is excited to a singlet state ( S1​ ), undergoes intersystem crossing to a triplet state ( T1​ ), and performs a rate-limiting intramolecular hydrogen abstraction. This generates an aci-nitro intermediate, which subsequently cyclizes and cleaves to release the free pyrrolidine-2-carboxylic acid and a 2-nitrosobenzaldehyde byproduct .

PhotolysisMechanism GS Ground State (2-Nitrobenzyl) S1 Singlet Excited State (S1) GS->S1 UV Light (365 nm) S1->GS Relaxation T1 Triplet State (T1) S1->T1 ISC ACI aci-Nitro Intermediate T1->ACI H-Abstraction CYC Benzisoxazolidine Intermediate ACI->CYC Cyclization PROD Photoproducts (Nitroso + Free Proline) CYC->PROD Cleavage

Photolysis mechanism of 2-nitrobenzyl derivatives via the aci-nitro intermediate.

Troubleshooting & FAQs

Q1: Why is the quantum yield of my (2S,4R)-4-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid so low (< 0.05) in aqueous buffer? A: The low quantum yield is likely due to solvent-induced stabilization of non-productive pathways. While baseline 2-nitrobenzyl ethers can achieve Φ≈0.49 , complex amino acid derivatives often drop to Φ≈0.03 . Furthermore, the constrained (2S,4R) pyrrolidine ring restricts the rotational freedom of the benzylic carbon. If the nitro group cannot easily access the benzylic hydrogen due to steric hindrance, the rate of H-abstraction decreases, allowing non-radiative decay to dominate. Actionable Fix: Introduce 5–10% of a polar aprotic co-solvent (e.g., Acetonitrile or DMSO) to increase conformational flexibility and destabilize hydrogen-bonded water networks that trap the aci-nitro intermediate.

Q2: I observe a plateau in photolysis conversion after 15 minutes, even with continuous 365 nm irradiation. What is happening? A: You are experiencing the Inner Filter Effect . The primary photoproduct, a 2-nitrosobenzaldehyde derivative, strongly absorbs UV light in the 280–350 nm range. As its concentration increases, it acts as an internal photon sink, competing with your starting material for incident light. Actionable Fix: Add a chemical scavenger such as semicarbazide or hydroxylamine (10 mM) to the reaction buffer. These nucleophiles rapidly condense with the nitrosobenzaldehyde byproduct to form an oxime or semicarbazone, shifting its absorbance profile away from your excitation wavelength.

Q3: How does the pH of my assay buffer affect the cleavage efficiency? A: The decay of the aci-nitro transient is highly pH-dependent. In aqueous solutions between pH 3 and 8, the classical mechanism of cyclization to a benzisoxazolidine intermediate predominates, leading to productive cleavage. Outside this range (pH < 3 or pH > 8), dual proton transfer mechanisms can lead to the formation of hydrated nitroso compounds, which stalls the release of the pyrrolidine payload . Keep your buffer strictly between pH 6.5 and 7.5.

Q4: If I synthesize a next-generation variant, how can I structurally modify the protecting group to natively increase the quantum yield? A: Two proven structural modifications can drastically improve Φ :

  • Benzylic Substitution: Adding a methyl group at the benzylic position ( α -methyl-2-nitrobenzyl) stabilizes the intermediate radical/cation, increasing the quantum yield up to 5-fold compared to unsubstituted variants .

  • Aromatic Substitution: Utilizing a 2,6-dinitrobenzyl group doubles the statistical probability of the nitro group achieving the required spatial proximity for H-abstraction, often quadrupling the quantum yield.

Self-Validating Experimental Protocols

To ensure trustworthiness in your data, you must utilize a self-validating system. Never assume the output of your UV lamp is constant. Protocol 1 calibrates your light source, ensuring that Protocol 2 yields absolute, reproducible quantum yield values.

ExperimentalWorkflow Prep 1. Sample Preparation (0.1 mM in Buffer) Actinometry 2. Azobenzene Actinometry (Calibrate Light Source) Prep->Actinometry Irrad 3. UV Irradiation (λ = 365 nm) Actinometry->Irrad Monitor 4. HPLC/UV Monitoring (Quantify Conversion) Irrad->Monitor Calc 5. Quantum Yield Calculation (Φ = Moles / Photons) Monitor->Calc

Step-by-step experimental workflow for determining photolysis quantum yield.

Protocol 1: Light Source Calibration via Azobenzene Actinometry

Purpose: To determine the exact incident photon flux ( I0​ ) of your 365 nm light source.

  • Prepare a 1.0 mM solution of trans-azobenzene in HPLC-grade methanol.

  • Place 3.0 mL of the solution into a standard 1 cm path-length quartz cuvette.

  • Irradiate the cuvette using a 365 nm LED or filtered medium-pressure mercury lamp.

  • Measure the absorbance at 313 nm at 10-second intervals for 2 minutes.

  • Calculate the photon flux ( I0​ ) using the known quantum yield of trans-to-cis azobenzene isomerization ( Φ≈0.11 at 365 nm).

Protocol 2: Photolysis and Quantum Yield ( Φ ) Determination

Purpose: To measure the Φ of (2S,4R)-4-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid under optimized conditions.

  • Prepare a 0.1 mM solution of the target compound in 50 mM Phosphate Buffer (pH 7.4) containing 5% Acetonitrile and 10 mM Semicarbazide (to prevent the inner filter effect).

  • Irradiate 3.0 mL of the sample in a quartz cuvette under the exact geometric configuration used in Protocol 1.

  • Extract 50 µL aliquots at t=0,1,2,5,and 10 minutes.

  • Analyze the aliquots via HPLC-UV (monitoring at 254 nm for the starting material and 310 nm for byproducts).

  • Plot the concentration of remaining starting material versus time to find the initial reaction rate ( kobs​ ).

  • Calculate the quantum yield: Φ=Moles of photons absorbedMoles of substrate cleaved​ .

Quantitative Data Summary

Use the following table to benchmark your experimental results against established literature standards for 2-nitrobenzyl derivatives.

Compound Class / ModificationLeaving Group ContextSolvent SystemQuantum Yield ( Φ )Key Mechanistic Insight
Unsubstituted 2-Nitrobenzyl Methyl etherAqueous Buffer (pH 5) 0.49±0.05 Baseline standard; efficient H-abstraction .
4,5-Dimethoxy-2-nitrobenzyl Amino Acid (His/Asp)Aqueous Buffer ≈0.03 Methoxy groups red-shift absorption but lower Φ .
α -Methyl-2-nitrobenzyl EsterPolymer Matrix / Org. ≈0.15−0.25 Benzylic methyl stabilizes intermediate cation .
2,6-Dinitrobenzyl CarbonateMixed Aqueous 0.12 Second nitro group doubles probability of aci-nitro formation.
(2S,4R)-4-(2-Nitrobenzyl)proline Pyrrolidine coreAqueous Buffer (pH 7.4)Target to OptimizeSteric bulk at C4 restricts necessary rotamers; requires co-solvent.

References

  • Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP Journal of the American Chemical Society (2004) URL:[Link]

  • 2-Nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer Photochemical & Photobiological Sciences (2005) URL:[Link]

  • Peptide release upon photoconversion of 2-nitrobenzyl compounds into nitroso derivatives Photochemistry and Photobiology (2011) URL:[Link]

  • Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks Polymers / MDPI (2020) URL:[Link]

  • Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups through Cation Stabilization Journal of the American Chemical Society (2022) URL:[Link]

Optimization

Technical Support Center: Optimizing Laser Parameters for Efficient Photolysis of Nitrobenzyl Compounds

Welcome to the technical support center for the photolysis of nitrobenzyl-caged compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the photolysis of nitrobenzyl-caged compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for your photolysis experiments. Here, we move beyond simple protocols to explain the underlying principles that govern the efficient release of your molecule of interest. Our goal is to empower you with the knowledge to optimize your experimental parameters for reliable and reproducible results.

Section 1: Fundamental Principles of Nitrobenzyl Photolysis

Before delving into troubleshooting, a solid understanding of the photochemical mechanism is crucial. The photolysis of ortho-nitrobenzyl (oNB) compounds is a well-established photochemical reaction, but its efficiency is highly dependent on several interconnected factors.

Q1: What is the fundamental mechanism of o-nitrobenzyl photolysis?

The widely accepted mechanism for the photolysis of o-nitrobenzyl derivatives upon UV irradiation involves an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group. This process leads to the formation of an aci-nitro intermediate, which is a transient species with a characteristic absorption in the near-UV range. This intermediate then undergoes a series of rearrangements, ultimately leading to the cleavage of the bond to the leaving group and the formation of an o-nitrosobenzaldehyde byproduct.[1][2][3]

Here is a simplified representation of the photolysis pathway:

PhotolysisMechanism A o-Nitrobenzyl Compound B Excited State (S1 or T1) A->B hν (UV light) C Intramolecular H-abstraction B->C D aci-Nitro Intermediate C->D E Rearrangement D->E F Released Molecule + o-Nitrosobenzaldehyde E->F Troubleshooting cluster_low_efficiency Low Uncaging Efficiency cluster_damage Sample Damage / Side Reactions A Low Efficiency B Incorrect Wavelength? A->B C Low Quantum Yield? A->C D Insufficient Power? A->D E Solvent Effects? A->E F Sample Damage G High Laser Power? F->G H Reactive Byproducts? F->H I Secondary Photolysis? F->I

Caption: Troubleshooting flowchart for common photolysis issues.

Section 4: Experimental Protocols

This section provides a general protocol for determining the optimal laser parameters for your nitrobenzyl compound.

Protocol 1: Determination of Optimal Laser Parameters for One-Photon Photolysis

Materials:

  • Nitrobenzyl-caged compound of interest

  • Appropriate solvent (e.g., buffered aqueous solution, organic solvent)

  • Quartz cuvette

  • UV light source (e.g., Mercury arc lamp with band-pass filter or UV LED)

  • Stir plate and stir bar

  • Analytical instrument for monitoring the reaction (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Sample Preparation: Prepare a solution of your nitrobenzyl compound in the desired solvent at a known concentration. The concentration should be adjusted to have a moderate absorbance (e.g., 0.1-0.5) at the chosen wavelength to avoid inner filter effects.

  • Actinometry (Recommended): To determine the photon flux of your light source, perform chemical actinometry using a standard like 2-nitrobenzaldehyde. [4]3. Photolysis:

    • Transfer the sample solution to a quartz cuvette and place it in front of the UV source at a fixed distance.

    • If using a high-power lamp, consider a cooling system to maintain a constant temperature.

    • Stir the solution during irradiation to ensure homogeneity.

    • Irradiate the sample for a set amount of time.

  • Reaction Monitoring:

    • At various time points during the irradiation, take aliquots of the solution.

    • Analyze the aliquots using your chosen analytical method to determine the concentration of the remaining caged compound and/or the released product.

  • Data Analysis:

    • Plot the concentration of the caged compound versus irradiation time.

    • From this data, you can calculate the initial rate of photolysis.

    • Repeat the experiment at different laser powers (irradiances) to determine the power dependence of the reaction rate.

    • If you have a tunable light source, you can repeat this process at different wavelengths to approximate the action spectrum.

Section 5: Frequently Asked Questions (FAQs)

Q7: What is the quantum yield of photolysis and why is it important?

The quantum yield (Φu) is a measure of the efficiency of a photochemical reaction. It is defined as the number of molecules undergoing a specific event (in this case, uncaging) divided by the number of photons absorbed by the system. A higher quantum yield means that more molecules are released per absorbed photon, leading to a more efficient photolysis process. [5]Quantum yields for nitrobenzyl compounds can vary significantly depending on their structure. [6][7][8][9][10] Q8: Can I use a continuous wave (CW) laser for photolysis?

Yes, for one-photon excitation, a CW laser at the appropriate UV wavelength can be used. However, for two-photon excitation, a pulsed laser with high peak power (typically a femtosecond laser) is required. [11][12] Q9: How does the choice of solvent affect the photolysis reaction?

The solvent can influence the stability of the excited state and the intermediates in the photolysis pathway. [13][14]For some nitrobenzyl compounds, the presence of water is crucial for efficient photolysis. [13]It is important to perform optimization experiments in the solvent system that will be used for your final application.

Q10: Are there alternatives to nitrobenzyl caging groups?

Yes, while nitrobenzyl groups are widely used, other photoremovable protecting groups exist, such as coumarin, indoline, and quinoline derivatives. [3][15][16]The choice of caging group depends on the specific requirements of your experiment, including the desired excitation wavelength and uncaging efficiency.

References

  • Gispert i Roca, G., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal, 12(26), 6885-6899. [Link]

  • Fink, A. L., et al. (2025). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega. [Link]

  • Klán, P., et al. (2013). Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group. Photochemical & Photobiological Sciences, 12(4), 687-690. [Link]

  • Schlichting, I., et al. (2002). Synthesis and Characterization of Photolabile o-Nitrobenzyl Derivatives of Urea. The Journal of Organic Chemistry, 67(24), 8491-8499. [Link]

  • Gravel, D., et al. (1992). Photochemistry of the o-nitrobenzyl system in solution: effects of distance and geometrical constraint on the hydrogen transfer. Canadian Journal of Chemistry, 70(1), 19-27. [Link]

  • Du, W., et al. (2003). Two-Photon Photolysis of 2-Nitrobenzaldehyde Monitored by Fluorescent-Labeled Nanocapsules. The Journal of Physical Chemistry B, 107(40), 11048-11054. [Link]

  • Klán, P., et al. (2013). Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group. Photochemical & Photobiological Sciences, 12(4), 687-690. [Link]

  • Gispert i Roca, G., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. ResearchGate. [Link]

  • Aujard, I., et al. (2016). Two-photon uncaging, from neuroscience to materials. Optica Publishing Group. [Link]

  • Hasan, A., et al. (2015). Next-Generation o-Nitrobenzyl Photolabile Groups for Light-Directed Chemistry and Microarray Synthesis. Angewandte Chemie International Edition, 54(24), 7142-7145. [Link]

  • Heger, I., et al. (1987). Quantum yields of photosubstitution of the nitro group in nitrobenzene-tetrachloromethane mixtures. Journal of Radioanalytical and Nuclear Chemistry, 110(1), 93-99. [Link]

  • Yuste, R., et al. (2008). RuBi-Glutamate: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines. Frontiers in Neuroscience, 2(1), 3-10. [Link]

  • Blanc, A., & Bochet, C. G. (2004). Isotope Effects in Photochemistry. 1. o-Nitrobenzyl Alcohol Derivatives. Organic Letters, 6(12), 2031-2034. [Link]

  • Wan, P., & Muralidharan, S. (1986). Photoredox chemistry of nitrobenzyl alcohols in aqueous solution. Acid and base catalysis of reaction. Canadian Journal of Chemistry, 64(10), 1949-1955. [Link]

  • Il'ichev, Y. V., et al. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society, 126(14), 4581-4595. [Link]

  • Romano, A., et al. (2020). Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. Polymers, 12(6), 1400. [Link]

  • Basílio, N., et al. (2019). Supramolecular Photochemistry of Encapsulated Caged ortho-Nitrobenzyl Triggers. Photochemical & Photobiological Sciences, 18(9), 2241-2248. [Link]

  • Mori, T., et al. (2023). Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. ChemRxiv. [Link]

  • Lignell, H., et al. (2014). Influence of solvent on electronic structure and the photochemistry of nitrophenols. Physical Chemistry Chemical Physics, 16(23), 11531-11541. [Link]

  • Chatterley, A. S., et al. (2025). The femtochemistry of nitrobenzene following excitation at 240 nm. Communications Chemistry, 8(1), 1-8. [Link]

  • Wu, H., et al. (2025). Design and Characterisation of Photoactivatable and Lysine Reactive o-Nitrobenzyl Alcohol-Based Crosslinkers. bioRxiv. [Link]

  • Horvath, R., et al. (2020). Femtosecond to Microsecond Observation of Photochemical Pathways in Nitroaromatic Phototriggers Using Transient Absorption Spectroscopy. The Journal of Physical Chemistry B, 124(40), 8786-8801. [Link]

  • The Royal Society of Chemistry. Calculating photolysis rates and estimating photolysis lifetimes. [Link]

  • Ellis-Davies, G. C. R., et al. (2013). Spectral evolution of a photochemical protecting group for orthogonal two-color uncaging with visible light. Nature Methods, 10(4), 335-338. [Link]

  • Bochet, C. G. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. [Link]

  • Lanzafame, G., et al. (2025). The “Irradiance Effect” Plays a Crucial Role in the Photosensitization of Escherichia coli by Blue Light. International Journal of Molecular Sciences, 26(23), 6299. [Link]

  • Du, W., et al. (2003). Two-Photon Photolysis of 2-Nitrobenzaldehyde Monitored by Fluorescent-Labeled Nanocapsules. ResearchGate. [Link]

  • Gispert i Roca, G., et al. (2006). o-nitrobenzyl photolabile protecting groups with red-shifted absorption: syntheses and uncaging cross-sections for one- and two-photon excitation. PubMed. [Link]

  • Zhang, Y., et al. (2018). o-Nitrobenzyl-Based Photobase Generators: Efficient Photoinitiators for Visible-Light Induced Thiol-Michael Addition Photopolymerization. ACS Macro Letters, 7(7), 843-848. [Link]

  • Agasti, S. S., & De, S. (2017). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Bioconjugate Chemistry, 28(7), 1759-1773. [Link]

  • Heays, A. N., et al. (2017). Photodissociation and photoionization of molecules of astronomical interest - Updates to the Leiden photodissociation and photoionization cross section database. Astronomy & Astrophysics, 602, A105. [Link]

  • Kim, D., et al. (2022). Design Principle and Loss Engineering for Photovoltaic–Electrolysis Cell System. ACS Omega, 7(32), 28435-28442. [Link]

  • Zeinalov, Y. (1997). Irradiance dependence and action spectra of photosynthesis. I. Theoretical consideration. Photosynthetica, 33(3-4), 487-498. [Link]

Sources

Troubleshooting

strategies to reduce non-specific effects of caged compounds

Welcome to the Optopharmacology Technical Support Center . As a Senior Application Scientist, I frequently consult with researchers who struggle with the unintended consequences of utilizing photoremovable protecting gro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Optopharmacology Technical Support Center . As a Senior Application Scientist, I frequently consult with researchers who struggle with the unintended consequences of utilizing photoremovable protecting groups (PPGs). While caged compounds offer unparalleled spatiotemporal control over biological processes, their application is often confounded by non-specific effects: UV-induced phototoxicity, reactive photoproducts, and off-target receptor antagonism.

To ensure your optogenetic and optopharmacological experiments remain robust and artifact-free, this guide provides mechanistic explanations, logical troubleshooting workflows, and self-validating protocols.

Section 1: Frequently Asked Questions (FAQs)

Q1: My cells are dying during uncaging, even though the released biomolecule (e.g., ATP or Glutamate) is non-toxic. What is causing this? Causality & Insight: Cell death during uncaging is rarely due to the released biomolecule itself; it is typically caused by either light-induced phototoxicity or photoproduct toxicity . Traditional ortho-nitrobenzyl (oNB) cages require near-UV light (340–360 nm) for single-photon photolysis. High-intensity UV irradiation causes direct DNA damage and generates reactive oxygen species (ROS). Furthermore, the photolysis of oNB groups generates ortho-nitrosobenzaldehyde, a highly reactive and toxic electrophile that cross-links proteins and depletes cellular antioxidants[1]. Resolution:

  • Shift to Two-Photon (2P) Uncaging: Utilize pulsed near-infrared (NIR) lasers (720–900 nm). 2P excitation restricts the uncaging volume to a femtoliter focal point, drastically reducing bulk tissue damage and out-of-focus photoproduct generation[2].

  • Use Red-Shifted or Clean Cages: Switch to p-hydroxyphenacyl (pHP) cages, which undergo clean photolysis into non-toxic byproducts like p-hydroxyphenylacetic acid[3], or utilize 405 nm single-photon excitation to avoid the toxicity of deep UV light[4].

Q2: I am using MNI-Glutamate for 2P uncaging in brain slices, but I observe a dampening of inhibitory synaptic transmission in the dark. Why? Causality & Insight: This is a classic case of off-target pharmacological antagonism by the caged precursor. While 4-methoxy-7-nitroindolinyl-glutamate (MNI-Glu) is biologically inert toward AMPA receptors, it acts as a competitive antagonist at GABA-A receptors when used at the high concentrations (3–12 mM) required for efficient 2P uncaging[5]. The indoline core structurally mimics certain GABA-A antagonists. Resolution:

  • Reduce Bath Concentration: Optimize your 2P laser power and numerical aperture to allow for lower bath concentrations of MNI-Glu (e.g., 1–2 mM), minimizing GABA-A blockade[5].

  • Local Perfusion: Instead of bath application, use a localized puffing pipette to deliver the caged compound precisely to the dendritic spine of interest, keeping the bulk tissue concentration negligible.

Q3: My uncaging efficiency drops significantly when focusing deep into tissue. How do I fix this? Causality & Insight: This is caused by the inner-filtering effect and light scattering. High concentrations of caged compounds in the bath solution absorb the excitation light before it reaches the focal plane[4]. Resolution: Switch to two-photon excitation, which uses NIR light that easily penetrates tissue without being absorbed by the out-of-focus caged compound[2], or use a longer single-photon wavelength (e.g., 405 nm) where the cage has a lower extinction coefficient[4].

Section 2: Troubleshooting Workflows & Mechanisms

To establish a self-validating system, you must isolate the variables in your experiment. Use the logical workflow below to determine the exact source of your non-specific effects.

G Start Observe Non-Specific Effect During Uncaging CheckDark Does effect occur in the dark (no light)? Start->CheckDark DarkYes Yes: Dark Hydrolysis or Off-Target Binding CheckDark->DarkYes Yes DarkNo No: Light-Dependent CheckDark->DarkNo No ActionDark Action: Lower concentration, check pH stability, or switch cage chemistry DarkYes->ActionDark CheckUV Does effect occur with light but NO caged compound? DarkNo->CheckUV UVYes Yes: Light Toxicity (e.g., UV damage) CheckUV->UVYes Yes UVNo No: Photoproduct Toxicity CheckUV->UVNo No ActionUV Action: Switch to 2-Photon NIR or 405nm excitation UVYes->ActionUV ActionPhoto Action: Add DTT/GSH scavengers or use pHP/Coumarin cages UVNo->ActionPhoto

Caption: Logical troubleshooting workflow for identifying and resolving non-specific effects in optopharmacology.

Mitigating Photoproduct Toxicity with Scavengers

If your troubleshooting points to photoproduct toxicity, the most common culprit is the o-nitrosobenzaldehyde byproduct generated from oNB cages. Because this intermediate is highly electrophilic, it can be neutralized by introducing a sacrificial nucleophile into your buffer[6].

Pathway Caged o-Nitrobenzyl Caged Compound Intermediate Aci-Nitro Intermediate Caged->Intermediate absorbs Light UV/NIR Light Excitation Light->Caged Active Released Active Biomolecule Intermediate->Active cleavage Toxic o-Nitrosobenzaldehyde (Toxic Photoproduct) Intermediate->Toxic byproduct Safe Inert Thiol-Adduct (Non-Toxic) Toxic->Safe nucleophilic attack CellDamage Protein Cross-linking & Cell Death Toxic->CellDamage if unmitigated Scavenger DTT / Glutathione (Scavenger) Scavenger->Safe reacts with

Caption: Photolysis pathway of o-nitrobenzyl cages and mechanism of photoproduct scavenging by thiols.

Section 3: Experimental Protocols

Protocol 1: Self-Validating Control Assay for Uncaging Artifacts Purpose: To systematically isolate the cause of cellular degradation during an optopharmacology experiment.

  • Establish Baseline: Record your primary cellular metric (e.g., patch-clamp holding current, calcium fluorescence) in standard Artificial Cerebrospinal Fluid (ACSF) in the dark for 10 minutes.

  • Light-Only Control: Irradiate the preparation with your intended uncaging protocol (e.g., 350 nm, 50 ms flashes) in the absence of the caged compound. If metrics degrade, your light intensity is phototoxic. Action: Reduce laser power or switch to 2-photon NIR excitation[2].

  • Dark Toxicity Control: Perfuse the caged compound (e.g., 2 mM MNI-Glu) without applying light. Monitor for 10 minutes. If metrics degrade, the compound has off-target pharmacological effects (e.g., GABA-A antagonism)[5]. Action: Reduce concentration or use local puffing.

  • Photoproduct Control: If Steps 2 and 3 are stable, but uncaging causes progressive toxicity, the cleaved photoproduct is the issue[6]. Proceed to Protocol 2.

Protocol 2: Photoproduct Scavenging using DTT/GSH Purpose: To neutralize reactive nitroso intermediates generated during oNB photolysis.

  • Prepare Scavenger Stock: Prepare a fresh 100 mM stock of Dithiothreitol (DTT) or reduced Glutathione (GSH) in distilled water. Note: Thiol stocks oxidize rapidly; prepare fresh daily.

  • Buffer Supplementation: Add the scavenger to your working ACSF or extracellular buffer to a final concentration of 1–2 mM[6].

  • Equilibration: Perfuse the tissue with the scavenger-supplemented buffer containing your caged compound for at least 5 minutes prior to uncaging. The excess thiols will act as a sacrificial sink for the o-nitrosobenzaldehyde photoproducts, preventing them from cross-linking cellular proteins[6].

Section 4: Quantitative Data & Cage Selection Table

Selecting the correct photoremovable protecting group is the most effective strategy to prevent non-specific effects. Use this table to balance your need for spatial resolution (2P cross-section) against potential toxicities.

Caging GroupExample Compound1P Wavelength (nm)2P Cross-Section (GM)Primary Non-Specific RiskMitigation Strategy
o-Nitrobenzyl (oNB) CNB-Glutamate340–360< 0.01Photoproduct toxicity (nitroso)Add DTT/GSH; use low concentrations[6]
Nitroindolinyl (MNI) MNI-Glutamate340–360~ 0.06GABA-A receptor antagonismLocal perfusion; limit bath conc. to <2 mM[5]
p-Hydroxyphenacyl (pHP) pHP-ATP280–330N/AHigh UV toxicity (short λ)Switch to 2P or red-shifted derivatives[3]
Coumarin (DEAC450) DEAC450-GABA405–450~ 0.5 - 1.0Poor aqueous solubilityUse DMSO stocks; optimize buffer composition
Nitrodibenzofuran (NDBF) NDBF-Peptides365~ 0.6Hydrolytic instability in darkPrepare fresh aliquots; keep at pH < 7.5[6]

References

  • A chemist and biologist talk to each other about caged neurotransmitters Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Two-Photon Uncaging of Glutamate Source: Cold Spring Harbor Protocols (PMC - NIH) URL:[Link]

  • Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy Source: Chemical Reviews - ACS Publications URL:[Link]

  • Applications of p-hydroxyphenacyl (pHP) and coumarin-4-ylmethyl photoremovable protecting groups Source: Photochemical & Photobiological Sciences (PMC - NIH) URL:[Link]

  • Nitrodibenzofuran: A One- and Two-Photon Sensitive Protecting Group That Is Superior to Brominated Hydroxycoumarin for Thiol Caging in Peptides Source: Journal of the American Chemical Society (PMC - NIH) URL:[Link]

  • Laser photolysis of caged compounds at 405 nm: photochemical advantages, localisation, phototoxicity and methods for calibration Source: Journal of Neuroscience Methods (PubMed - NIH) URL:[Link]

Sources

Optimization

overcoming solubility issues of (2S,4R)-4-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid in aqueous buffers

Technical Support Center: (2S,4R)-4-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (2S,4R)-4-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility challenges with (2S,4R)-4-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid. Our goal is to explain the underlying chemical principles governing its solubility and provide robust, actionable protocols to ensure experimental success.

Frequently Asked Questions (FAQs)

FAQ 1: Why is my (2S,4R)-4-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid poorly soluble in standard aqueous buffers like PBS or even plain water?

Answer: The solubility behavior of this compound is governed by two key structural features: its zwitterionic nature and a large, hydrophobic substituent.

  • Zwitterionic Character: The molecule contains both a basic secondary amine (in the pyrrolidine ring) and a carboxylic acid group. Like an amino acid, it can exist in different ionic states depending on the pH of the solution. At a specific pH, known as the isoelectric point (pI), the net charge of the molecule is zero. In this zwitterionic state (COO⁻ and NH₂⁺), strong intermolecular electrostatic attractions can lead to the formation of a stable crystal lattice, significantly reducing its solubility in water. Due to the lack of specific experimental data for this exact molecule, we can estimate its pKa values based on its parent structure, pyrrolidine-2-carboxylic acid (proline). Proline has pKa values of approximately 1.99 (carboxyl) and 10.6 (amino). The electron-withdrawing nitrobenzyl group may slightly alter these values, but the fundamental zwitterionic behavior remains.

  • Hydrophobic Substituent: The 4-position is substituted with a 2-nitrobenzyl group. This is a large, predominantly non-polar aromatic group that disfavors interaction with polar water molecules, further contributing to low aqueous solubility.

The combination of these factors means that at or near neutral pH (like that of PBS, ~7.4), the compound is close to its isoelectric point and thus exhibits its lowest solubility.

FAQ 2: What is the most reliable method to achieve complete solubilization in an aqueous buffer?

Answer: The most effective strategy is to manipulate the pH of the solvent to convert the zwitterionic compound into a more soluble salt form. For this molecule, creating a basic solution is the preferred approach.

Principle: By increasing the pH well above the pKa of the carboxylic acid group (estimated ~2-3), you deprotonate it to form a carboxylate anion (COO⁻). At a pH around 9-10, the majority of the molecules will carry a net negative charge, making them highly soluble as a sodium or potassium salt. This principle is described by the Henderson-Hasselbalch equation, which relates pH, pKa, and the ratio of the ionized to unionized forms of a compound[1][2][3][4]. The ionized form is significantly more water-soluble[5].

Below is a detailed protocol for preparing a high-pH aqueous stock solution.

  • Weigh Compound: Accurately weigh the required amount of (2S,4R)-4-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid for your desired volume and concentration.

  • Initial Suspension: Add a portion (e.g., 80%) of the final desired volume of high-purity water (Milli-Q® or equivalent). The compound will likely not dissolve and will form a slurry.

  • pH Adjustment (Titration): While stirring the suspension, add a 1 M NaOH solution dropwise. Use a calibrated pH meter to monitor the pH.

  • Dissolution Point: Continue adding NaOH until the compound fully dissolves. This typically occurs as the pH rises significantly, often in the range of 9.0-10.5. Visually confirm that no solid particles remain.

  • Final Volume Adjustment: Once the compound is fully dissolved, add high-purity water to reach the final target volume.

  • Final pH Check & Storage: Record the final pH of the stock solution. For storage, refer to FAQ 5.

This process is visualized in the workflow diagram below.

G cluster_workflow Stock Solution Preparation Workflow start Weigh Solid Compound suspend Add 80% of final H₂O volume (Forms a slurry) start->suspend titrate Add 1M NaOH dropwise (Monitor pH) suspend->titrate dissolve Compound fully dissolves (Visually confirm) titrate->dissolve dissolve->titrate No adjust_vol Add H₂O to final volume dissolve->adjust_vol Yes end Store Solution Appropriately (Record final pH) adjust_vol->end

Workflow for preparing a high-pH aqueous stock solution.
FAQ 3: My compound dissolves at high pH, but it crashes out when I dilute it into my neutral pH assay buffer. How do I prevent this precipitation?

Answer: This is a common issue caused by the pH of the final solution dropping back towards the compound's isoelectric point upon dilution. Your assay buffer, which is formulated to resist pH changes, neutralizes the high pH of your small stock solution aliquot, causing the compound to precipitate.

Troubleshooting Strategies:

  • Lower the Stock Concentration: Prepare a more dilute stock solution (e.g., 1-2 mM) at high pH. This will require a larger volume to be added to your assay, but the pH shift upon dilution will be less dramatic, potentially keeping the compound in solution.

  • Increase Final Assay Volume: If permissible by your experimental design, increasing the total volume of your assay by adding more buffer can help maintain the final pH and solubility.

  • Test Solubility in Final Buffer: Before a critical experiment, perform a small-scale test. Add the intended volume of your high-pH stock to the final assay buffer and observe for any precipitation over your experimental timeframe.

  • Consider Co-solvents: If pH adjustment alone is insufficient, introducing a water-miscible organic solvent (co-solvent) can be a powerful alternative. See FAQ 4 for details.

FAQ 4: Are there alternatives to high pH for solubilization? Can I use co-solvents like DMSO?

Answer: Yes, using co-solvents is a highly effective technique for increasing the solubility of poorly soluble drugs and reagents[6][7][8]. Co-solvents work by reducing the polarity of the aqueous system, which weakens the hydrogen-bonding network of water and makes the environment more favorable for the non-polar nitrobenzyl group of your compound[6][9].

Dimethyl sulfoxide (DMSO) is an excellent and widely used choice.

  • Weigh Compound: Accurately weigh the compound.

  • Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO.

  • Dissolve: Mix by vortexing or gentle warming (do not exceed 40°C) until the solid is completely dissolved.

  • Storage: Store in small, tightly sealed aliquots in a desiccated environment at -20°C or -80°C to prevent water absorption and degradation.

Important Considerations for Co-solvents:

  • Final Concentration: Be mindful of the final concentration of the co-solvent in your assay. High concentrations of DMSO (>1%) can be toxic to cells or interfere with enzyme activity. Always run a vehicle control (assay buffer + same amount of DMSO) to account for these effects.

  • Aqueous Dilution: When diluting a DMSO stock into an aqueous buffer, add the DMSO stock to the buffer while vortexing, not the other way around. This prevents the compound from precipitating out in a localized high concentration of water.

The following table compares common co-solvents.

Co-solventTypical Starting Conc.ProsCons
DMSO 10-100 mMExcellent solubilizing power for many compounds.Can be cytotoxic at >1% v/v; hygroscopic.
Ethanol 10-50 mMLess toxic than DMSO; volatile.May not be as effective for highly non-polar compounds.
DMF 10-50 mMGood solubilizing power.Higher toxicity than DMSO; use with caution.
PEG 400 10-30 mMLow toxicity, often used in formulations.Can be viscous; may interfere with some assays.

This decision process can be visualized as follows:

Decision tree for selecting a solubilization method.
FAQ 5: How should I properly handle and store this compound and its solutions? It contains a nitrobenzyl group.

Answer: The ortho-nitrobenzyl group is a well-known photocleavable (or photolabile) protecting group[10][11][12][13]. This means it is sensitive to light, particularly in the UV range (around 320-365 nm)[11][13]. Exposure to light can cause the group to cleave, releasing the protected functionality and creating byproducts. This will compromise the integrity of your compound and your experiments.

Mandatory Handling and Storage Procedures:

  • Solid Compound: Store the solid material in an amber vial or an opaque container, protected from light, in a cool, dry place as recommended by the supplier.

  • Solutions:

    • Use Amber Vials: Always prepare and store stock solutions in amber glass vials or opaque polypropylene tubes to block UV and visible light[14][15].

    • Minimize Light Exposure: When working with the compound or its solutions, minimize exposure to ambient lab light. Work quickly or in a dimly lit area if possible[14][16]. Covering tubes with aluminum foil is a common and effective practice[16].

    • Storage Temperature: For long-term stability, store stock solutions (both aqueous and DMSO) in aliquots at -20°C or -80°C to prevent degradation and repeated freeze-thaw cycles[17].

By adhering to these guidelines, you can ensure the long-term integrity and successful application of (2S,4R)-4-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid in your research.

References

  • Yalkowsky, S., Patel, R., & Al-Antary, D. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 359-362. [Link]

  • Gabay, O., et al. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews. [Link]

  • Dhanawat, M., et al. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical Development and Technology, 14(4), 363-370. [Link]

  • Wikipedia contributors. (2023). Cosolvent. Wikipedia, The Free Encyclopedia. [Link]

  • Li, P., & Zhao, L. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis Online. [Link]

  • Gabay, O., et al. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews. [Link]

  • Wikipedia contributors. (2023). Photolabile protecting group. Wikipedia, The Free Encyclopedia. [Link]

  • Jorgensen, F. S., et al. (2006). Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules. Journal of Chemical Information and Modeling, 46(6), 2635-2644. [Link]

  • Chen, J., et al. (2018). Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Appl. Journal of High School Science. [Link]

  • Labtag. (2024). 5 Tips for Handling Photosensitive Reagents. Labtag Blog. [Link]

  • Jorgensen, F. S., et al. (2006). Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. PubMed. [Link]

  • Storemasta. (2024). Guide to Safe Chemical Storage: Best Practices for the Industry. Storemasta. [Link]

  • Lin, L., & Wong, H. (2021). Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. Expert Opinion on Drug Metabolism & Toxicology, 17(8), 955-968. [Link]

  • Reddit user discussion. (2012). How does pH affect water solubility of organic acids (or acids in general)? Reddit. [Link]

  • GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics. [Link]

  • LFA Tablet Presses. (n.d.). How To Protect Light Sensitive Products. LFA Tablet Presses. [Link]

  • Camlab. (n.d.). Problems Storing Light Sensitive Reagents? We have a Solution. Camlab. [Link]

Sources

Troubleshooting

purification challenges of diastereomers of functionalized prol-ines

Welcome to the Advanced Chromatography & Separation Support Center . As a Senior Application Scientist, I frequently consult with researchers struggling to isolate functionalized proline diastereomers (e.g., cis vs.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography & Separation Support Center . As a Senior Application Scientist, I frequently consult with researchers struggling to isolate functionalized proline diastereomers (e.g., cis vs. trans 3-, 4-, or 5-substituted prolines). Because of their zwitterionic nature, conformational flexibility (proline ring puckering), and secondary amine characteristics, these molecules defy standard purification logic.

Here, we approach purification not as a trial-and-error task, but as a predictable physicochemical system. Below is our authoritative troubleshooting guide, designed to provide you with self-validating protocols and mechanistically grounded solutions.

Separation Strategy Overview

ProlineWorkflow Start Functionalized Proline (cis/trans Mixture) Decision Application Scale? Start->Decision Analyt Analytical Profiling Decision->Analyt Trace/Gas-Phase Prep Preparative Isolation Decision->Prep Bulk Synthesis TWIMS TWIMS-MS (Li+ Cationization) Gas-Phase Separation Analyt->TWIMS Deriv N-Protection (Boc/Fmoc) Masks Zwitterion Prep->Deriv Chrom Chromatography Deriv->Chrom NP Normal Phase (Silica) Hexane/EtOAc Chrom->NP High Lipophilicity RP RP-HPLC (C18) Heated Column (50°C) Chrom->RP Polar Derivatives PureCis Isolated cis-Isomer NP->PureCis PureTrans Isolated trans-Isomer NP->PureTrans RP->PureCis RP->PureTrans

Workflow for the analytical and preparative separation of functionalized proline diastereomers.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why do my N-Boc protected 4-substituted proline diastereomers show split peaks or severe tailing on RP-HPLC, even when I know the sample is pure? A1: This is a classic artifact of cis-trans amide rotamers. The N-Boc protecting group creates partial double-bond character at the carbamate C-N bond. This leads to two distinct conformational rotamers that interconvert slowly on the chromatographic timescale at room temperature. Causality & Solution: Increase your column compartment temperature to 45–55 °C. Heating accelerates the interconversion rate, coalescing the rotameric states into a single, sharp peak. This acts as a self-validating purity check: if the split peaks merge into one upon heating, they were rotamers; if they remain distinct, you are observing true diastereomers or impurities.

Q2: I am trying to separate unprotected functionalized prolines on silica gel, but they co-elute and streak severely. What is the mechanistic reason, and how do I fix it? A2: Unprotected prolines exist as highly polar zwitterions. Their strong electrostatic interactions with the acidic silanol groups on normal-phase silica cause irreversible adsorption and streaking. Causality & Solution: You must mask the zwitterionic nature. Derivatize the amine with a Boc or Fmoc group, or esterify the carboxylic acid. For example, the chromatographic separation of diastereoisomers is highly effective on δ-benzylproline derivatives only after N-Boc protection; the protecting group is subsequently removed under standard acidic conditions post-separation[1].

Q3: Is there a way to analytically resolve cis and trans 4-substituted prolines without chromatography or chemical derivatization? A3: Yes, via utilizing alkali metal ion cationization[2]. Baseline separation of cis and trans forms (e.g., 4-hydroxyproline or 4-fluoroproline) can be achieved using Li+ cationization[2]. Causality & Solution: Mechanistically, metal-cationized trans-prolines form a linear salt-bridge, whereas cis-variants adopt a compact charge-solvated structure[2]. Density functional theory demonstrates that the stability of the compact cis-proline structure decreases as the metal ion radius increases due to steric hindrance[2]. Therefore, using the smallest alkali metal (Li+) maximizes the difference in collision cross-sections (Ω), providing optimal drift time separation[3].

Q4: How can I bypass solution-phase purification entirely when synthesizing peptides with functionalized prolines? A4: Utilize a strategy on solid phase[4]. Causality & Solution: Instead of synthesizing and purifying modified prolines in solution (which requires 5-7 steps of protection/deprotection), incorporate commercially available Fmoc-4R-Hyp into the peptide on solid phase[4]. After sequence completion, selectively modify the hydroxyl group while the peptide main chain protects the proline amino and carboxyl groups[4]. The only purification required is the standard RP-HPLC after peptide cleavage[5].

Section 2: Step-by-Step Methodology

Protocol: Derivatization and RP-HPLC Purification of 4-Substituted Proline Diastereomers This protocol is designed as a self-validating system to ensure zwitterion suppression and rotamer coalescence.

  • Zwitterion Masking (N-Boc Protection):

    • Suspend the cis/trans proline mixture in a 1:1 mixture of Dioxane/H₂O.

    • Add 2.0 eq of Na₂CO₃ and 1.2 eq of Boc₂O. Stir at room temperature for 12 hours.

    • Validation Step: Spot the reaction on a TLC plate and stain with Ninhydrin. The complete disappearance of a purple spot confirms the total consumption of the free amine.

  • Aqueous Workup:

    • Acidify the mixture carefully to pH 2-3 using 1M KHSO₄ (avoids the Boc cleavage associated with HCl).

    • Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Preparative RP-HPLC:

    • Column: C18 Preparative Column (e.g., 250 x 21.2 mm, 5 µm).

    • Mobile Phase: A = H₂O (0.1% TFA), B = Acetonitrile (0.1% TFA). Note: TFA suppresses carboxylate ionization, ensuring sharp peaks.

    • Temperature: Critically set to 50 °C to coalesce N-Boc rotamers.

    • Gradient: 10% to 60% B over 30 minutes.

    • Validation Step: Run an analytical check of the collected fractions at both 50 °C and 25 °C. The 25 °C run should show rotameric peak broadening, confirming the identity of the N-Boc proline.

  • Isolation: Pool the separated cis and trans fractions independently and lyophilize to yield pure diastereomers as white powders or oils[6].

Section 3: Quantitative Data Summary

Table 1: Comparison of Stationary Phases and Modalities for Proline Diastereomer Separation

Separation ModalityTarget StateKey MechanismTypical Resolution (Rs)Primary Advantage
TWIMS-MS (Li+ Cationization) UnprotectedCollision cross-section (Ω) difference via metal coordination> 1.5 (Baseline)No derivatization required; rapid gas-phase analysis[2].
Normal Phase (Silica) N-Protected & EsterifiedLipophilic interactions & H-bonding1.2 - 1.8Excellent for highly lipophilic derivatives (e.g., CF₃-prolines)[6].
RP-HPLC (C18) N-Protected (Free Acid)Hydrophobic partitioning1.5 - 2.5Highly scalable; TFA suppresses acid ionization for sharper peaks.
Solid-Phase "Editing" Peptide-BoundSelective on-resin modificationN/A (Purified as final peptide)Eliminates intermediate solution-phase purification steps[4].

References

  • Title: Structural Resolution of 4-Substituted Proline Diastereomers with Ion Mobility Spectrometry via Alkali Metal Ion Cationization Source: Analytical Chemistry URL: [Link]

  • Title: Synthesis of enantiomerically pure δ-benzylproline derivatives Source: New Journal of Chemistry URL: [Link]

  • Title: Multigram Synthesis and Physicochemical Characterization of β-CHF₂- and β-CF₃-α-Proline Source: ChemRxiv URL: [Link]

  • Title: Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides Source: Journal of the American Chemical Society URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing Temporal Resolution in Two-Photon Glutamate Uncaging

Welcome to the Advanced Applications Support Center. As researchers push the boundaries of synaptic mapping and plasticity, achieving sub-millisecond temporal resolution during two-photon (2P) neurotransmitter uncaging i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As researchers push the boundaries of synaptic mapping and plasticity, achieving sub-millisecond temporal resolution during two-photon (2P) neurotransmitter uncaging is critical. This guide is designed by senior application scientists to help you troubleshoot sluggish kinetics, off-target pharmacological effects, and spatial confinement issues when working with caged glutamate compounds.

Core Principles: The Causality of Temporal Resolution

To accurately mimic spontaneous miniature excitatory postsynaptic currents (mEPSCs), your uncaging system must release glutamate in a highly localized, near-instantaneous burst. The temporal envelope of this release is governed by three sequential physical and chemical events:

  • Optical Pulse Duration: The dwell time of the laser (typically 0.5–2.0 ms). This is the primary user-controlled variable.

  • Photochemical Dark Reaction: Following photon absorption, the caging group undergoes thermal cleavage to release free glutamate. For standard compounds like MNI-glutamate, this "dark reaction" rate is approximately 2×106 s−1 (a half-life of ~200 ns)[1]. Because this is orders of magnitude faster than AMPA receptor activation, the chemistry itself does not bottleneck temporal resolution.

  • Diffusional Clearance: The rapid dissipation of free glutamate from the synaptic cleft, which is heavily dependent on temperature and local transporter activity.

Kinetics Laser Laser Pulse Width (< 1 ms) Cage Caged Compound (e.g., MNI-Glu) Laser->Cage 2P Excitation DarkRxn Dark Reaction (~200 ns half-life) Cage->DarkRxn Photon Absorption Diffusion Glutamate Diffusion & Clearance DarkRxn->Diffusion Free Glu Release uEPSC uEPSC Kinetics (Temporal Resolution) Diffusion->uEPSC Receptor Binding

Logical flow of physical and chemical events defining the temporal resolution of 2P uncaging.

Troubleshooting & FAQs

Q: My uncaging-evoked EPSCs (uEPSCs) have sluggish rise times compared to spontaneous mEPSCs. How do I fix this? A: Sluggish rise times almost always result from an optical pulse duration that is too long. If you are using a 2–4 ms pulse to achieve a detectable signal, you are artificially broadening the glutamate transient. Solution: Reduce the laser pulse width to 0.5–1.0 ms. To compensate for the lost photon flux without increasing pulse duration, ensure you are using a high numerical aperture (NA 1.0) objective to maximize the 2P excitation volume, or slightly increase the laser power.

Q: I am forced to use 2.5 mM MNI-glutamate to get a reliable signal with short pulses, but this concentration is blocking my inhibitory GABA-A currents. What are my options? A: This is a well-documented off-target effect. MNI-glutamate acts as a strong GABA-A receptor antagonist at the millimolar concentrations typically required for 2P uncaging[2]. Solution: Switch to a caged compound with a higher 2P cross-section or quantum yield. RuBi-glutamate (ruthenium-bipyridine-trimethylphosphine) can be excited at 800 nm and generates reliable uEPSCs at concentrations as low as 300 µM[3]. This significantly reduces GABA-A blockade while yielding faster 10–90% rise times than MNI-glutamate. Alternatively, consider "cloaked" caged compounds (e.g., dendrimer-attached cages) which sterically prevent GABA-A receptor binding[2].

Q: I'm seeing prolonged decay times and receptor desensitization when stimulating the same spine repeatedly at 1 Hz. Why? A: This indicates that free glutamate is pooling and not clearing fast enough, leading to AMPA receptor desensitization. Solution: First, move the uncaging spot slightly further from the spine head (e.g., 0.5 µm away) to rely more on rapid diffusional gradients. Second, ensure your artificial cerebrospinal fluid (ACSF) perfusion is optimal. Conduct experiments at near-physiological temperatures (32–37°C) rather than room temperature, as glutamate transporter turnover rates are highly temperature-dependent and critical for rapid clearance[4].

Workflow Start Assess uEPSC Rise Time CheckPulse Is pulse width > 1 ms? Start->CheckPulse ReducePulse Reduce pulse to 0.5 ms Increase laser power CheckPulse->ReducePulse Yes CheckCage Is signal too weak at 0.5 ms? CheckPulse->CheckCage No ReducePulse->CheckCage ChangeCage Switch to RuBi-Glu or increase NA to ≥1.0 CheckCage->ChangeCage Yes Optimal Optimal mEPSC-like Kinetics CheckCage->Optimal No ChangeCage->Optimal

Step-by-step troubleshooting workflow for optimizing uEPSC rise times in single-spine uncaging.

Step-by-Step Protocol: Calibrating 2P Uncaging for Single-Spine Resolution

To ensure your protocols are self-validating, you must titrate your uncaging laser power so that the uEPSC exactly matches the amplitude and kinetics of a spontaneous mEPSC.

  • Bath Preparation: Recirculate oxygenated ACSF containing your caged compound (e.g., 2.5 mM MNI-glutamate or 300 µM RuBi-glutamate). Use a closed-loop peristaltic pump system with a small total volume (10–15 mL) to conserve the compound.

  • Target Identification: Obtain a whole-cell patch-clamp recording of the neuron. Fill the cell with a fluorophore (e.g., Alexa-594) and image the dendritic spine using a 2P imaging laser (typically 800–810 nm).

  • Spot Positioning: Place the uncaging spot exactly 0.2 to 0.5 µm away from the edge of the spine head. Causality Note: Placing the spot directly on the membrane can cause thermal damage and artificially alter receptor kinetics. A slight offset mimics the synaptic cleft diffusion distance.

  • Parameter Initialization: Set the uncaging laser (720 nm for MNI-Glu, 800 nm for RuBi-Glu) to a 0.5 ms pulse width .

  • Power Titration: Start at a low laser power (e.g., 10 mW measured at the objective back aperture). Apply a single pulse and record the uEPSC. Increase power in 2 mW increments until the uEPSC amplitude matches the average endogenous mEPSC amplitude (~10–15 pA).

  • Kinetic Verification: Overlay the uEPSC trace with a recorded mEPSC. The 10–90% rise time should be <2 ms. If it is slower, verify objective NA and check for excessive light scattering in deep tissue.

Quantitative Comparison of Caged Glutamate Compounds

Selecting the right compound is the easiest way to bypass hardware limitations regarding temporal resolution. Below is a summary of the most common caged glutamate variants.

Caged CompoundOptimal 2P Excitation2P Cross-Section (GM)Typical Working ConcentrationGABA-A Antagonism Profile
MNI-Glutamate 720 – 730 nm~0.062.5 – 5.0 mMHigh (Near-complete block at 2.5 mM)
RuBi-Glutamate 800 – 810 nm~0.13300 – 800 µMModerate (~50% block at 300 µM)
DEAC450-Glutamate 900 nmHigh (Wavelength specific)250 – 500 µMModerate

Note: DEAC450-Glutamate is particularly useful for two-color optical interrogation, allowing orthogonal uncaging at 900 nm without cross-talk from 720 nm sensitive cages[5].

References

  • Photolysis: Photolabile Precursors of Ligands. News-Medical.Net. URL:[Link]

  • RuBi-Glutamate: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines. Frontiers in Neural Circuits (PMC). URL:[Link]

  • Two-Photon Uncaging of Glutamate. Frontiers in Cellular Neuroscience (PMC). URL:[Link]

  • Optically Selective Two-Photon Uncaging of Glutamate at 900 nm. Journal of the American Chemical Society (ACS). URL:[Link]

  • Glutamate uncaging beyond the nearest synaptic neighbor distance... ResearchGate. URL:[Link]

Sources

Troubleshooting

wavefront correction for optimal two-photon photolysis of caged glutamate

Welcome to the Advanced Microscopy Technical Support Center . As a Senior Application Scientist, I have designed this portal to assist researchers and drug development professionals in optimizing two-photon (2P) photolys...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Microscopy Technical Support Center . As a Senior Application Scientist, I have designed this portal to assist researchers and drug development professionals in optimizing two-photon (2P) photolysis of caged glutamate using Adaptive Optics (AO).

Biological tissue is highly scattering and possesses a heterogeneous refractive index. When focusing femtosecond lasers deep into brain slices, these optical aberrations degrade the Point Spread Function (PSF), drastically reducing the non-linear absorption probability required for efficient uncaging. This guide provides self-validating protocols, mechanistic explanations, and troubleshooting steps to help you restore diffraction-limited resolution using Spatial Light Modulators (SLMs) or Deformable Mirrors (DMs).

System Validation & Experimental Workflow

Before initiating complex multi-site uncaging experiments, you must validate that your SLM is correctly pre-compensating for tissue-induced aberrations. The following self-validating protocol ensures that your wavefront correction translates directly into physiological gains.

AO_Workflow Step1 1. Intracellular Dye Loading (Patch Neuron & Wait 20 mins) Step2 2. 2P Imaging at >900nm (Identify Target Dendritic Spine) Step1->Step2 Step3 3. Sensorless AO Routine (Iterate Zernike Modes) Step2->Step3 Step4 4. Apply SLM Phase Mask (Correct Spherical/Coma/Astigmatism) Step3->Step4 Step5 5. 2P Photolysis at 720nm (Uncage MNI-Glutamate) Step4->Step5 Step6 6. Record uEPSC/EPSP (Validate Amplitude Increase) Step5->Step6

Workflow for adaptive optics two-photon glutamate uncaging validation.

Step-by-Step Methodology: Self-Validating Wavefront Correction
  • Intracellular Dye Loading: Patch a pyramidal neuron in whole-cell configuration. Include a morphological dye (e.g., 40-60 µM Alexa Fluor 594) and a calcium indicator (e.g., 100 µM OGB-1) in your Cs-based internal solution 1. Causality: You must wait ~20 minutes for the dyes to diffuse into the distal dendrites; premature imaging will require excessive laser power, risking photobleaching.

  • Target Identification: Use your imaging laser tuned to 920 nm to locate an isolated dendritic spine at a depth of 50–150 µm 2.

  • Baseline Measurement (The Control): Park the uncaging laser (tuned to 720 nm) ~0.5 µm away from the spine head. Deliver a 1 ms pulse at a baseline power (e.g., 20 mW) and record the uncaging-evoked Excitatory Postsynaptic Current (uEPSC) via the patch pipette 2.

  • Sensorless AO Optimization: Using the SLM, sequentially project phase masks corresponding to primary Zernike modes. Focus specifically on astigmatism (NZT=5), coma-x (NZT=8), and spherical aberration (NZT=11) 2. Optimize the coefficients to maximize the two-photon fluorescence signal of the spine head.

  • System Validation: Re-apply the exact same 720 nm uncaging pulse (duration and power) using the newly optimized SLM phase mask. Self-Validation Check: The system is successfully validated only if the uEPSC amplitude significantly increases compared to the baseline measurement 3. This proves the focal volume has been tightly confined, increasing photon density without adding thermal energy.

Knowledge Base: Principles of AO-2P Uncaging (FAQs)

Q: Why is wavefront correction strictly necessary for two-photon uncaging deep in tissue? A: Two-photon absorption probability scales with the square of the spatial photon density. When light travels through brain tissue, the refractive index mismatch between the immersion medium (water, n=1.33) and the lipid-rich tissue (n~1.36-1.40) causes marginal rays to focus at different depths than paraxial rays. This elongates the PSF axially (Spherical Aberration). By pre-compensating for this with an SLM, you restore the diffraction-limited focal spot, which exponentially increases uncaging efficiency 4.

Q: How does an SLM improve temporal resolution for multi-site uncaging compared to standard galvo-mirrors? A: Standard galvanometers require serial raster scanning, moving the beam point-by-point. An SLM operates in the spatial Fourier plane, acting as a diffractive optical element that can split a single laser beam into multiple independent beamlets 5. This "scanless" holographic projection allows you to simultaneously photostimulate multiple dendritic spines in 3D space with zero temporal delay between sites [[5]]().

Troubleshooting Guide: Common Issues & Solutions

Issue: Premature uncaging of MNI-glutamate during the imaging phase.

  • Cause: MNI-glutamate has a broad two-photon absorption cross-section that peaks at 720 nm 6. If your imaging laser is set too close to this wavelength or the power is too high, you will trigger unintended receptor activation before the actual experiment begins.

  • Solution: Shift your imaging laser to >900 nm (e.g., 920 nm for OGB-1) 7. Reserve the 720 nm laser strictly for the uncaging pulse, and ensure the imaging laser power is kept below 15 mW at the objective back aperture.

Issue: Low uEPSC amplitude despite high uncaging laser power (>30 mW).

  • Cause: Depth-dependent spherical aberration is diffusing your focal volume. Increasing laser power to compensate is a critical error that leads to localized heating and phototoxicity 7.

  • Solution: Do not increase laser power. Instead, apply a pre-derived spherical aberration correction (Zernike mode NZT=11) scaled to your specific imaging depth [[2]](). A properly corrected wavefront will yield a 2- to 3-fold increase in uEPSC amplitude at the same or lower laser power 3.

Issue: Poor spatial resolution resulting in off-target receptor activation (e.g., activating neighboring spines).

  • Cause: In thick tissue (>100 µm deep), scattering and optical aberrations (specifically coma and astigmatism) broaden the focal volume laterally 2. The two-photon excitation volume is no longer confined to a <1 µm³ femtoliter spot.

  • Solution: Run a sensorless AO routine using a fluorescent guide star (e.g., the Alexa Fluor 594 filled in the dendrite) to iteratively optimize the first 11 Zernike modes [[4]](). Once the corrective phase mask is applied, the Full Width at Half Maximum (FWHM) of the excitation spot will shrink, restoring single-spine resolution.

Quantitative Benchmarks

The following table summarizes the expected quantitative improvements when transitioning from a standard 2P setup to an SLM-corrected AO-2P setup in deep tissue (>100 µm).

ParameterWithout Wavefront CorrectionWith SLM-Based Wavefront CorrectionCausality / Mechanism
Axial Resolution (Z-axis FWHM) > 2.5 µm (Elongated PSF)~ 1.0 µm (Diffraction-limited)Compensation of spherical aberration restores paraxial and marginal ray convergence 4.
Uncaging Efficiency (uEPSC Amplitude) Baseline (e.g., 0.5 mV)2x to 3x increase (e.g., 1.5 mV)Tighter focal volume exponentially increases 2P absorption probability 3.
Laser Power Threshold High (>30 mW)Low (10 - 15 mW)High spatial photon density requires less average power, preventing thermal damage 7.
Multi-site Stimulation Sequential (Galvo-limited)Simultaneous (Holographic)SLM phase modulation splits the beam into multiple diffraction-limited beamlets [[5]]().

References

  • Source: Frontiers in Cellular Neuroscience (NIH PMC)
  • Optimal two-photon (2P)
  • Source: Frontiers in Neural Circuits (NIH PMC)
  • Source: UC Davis (Zito Lab Protocols)
  • Characterization and adaptive optical correction of aberrations during in vivo imaging in the mouse cortex Source: PNAS URL
  • Two-photon calcium imaging of the medial prefrontal cortex and hippocampus without cortical invasion Source: eLife URL
  • A compact holographic projector module for high-resolution 3D multi-site two-photon photostimulation Source: PLOS One URL

Sources

Reference Data & Comparative Studies

Validation

comparing MNI-caged glutamate with (2S,4R)-4-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid

Comparative Guide: MNI-Caged Glutamate vs. (2S,4R)-4-(2-Nitrobenzyl)pyrrolidine-2-carboxylic Acid in Photopharmacology Executive Summary & Objective In chemical neuroscience, photolabile protecting groups ("cages") are i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: MNI-Caged Glutamate vs. (2S,4R)-4-(2-Nitrobenzyl)pyrrolidine-2-carboxylic Acid in Photopharmacology

Executive Summary & Objective

In chemical neuroscience, photolabile protecting groups ("cages") are indispensable tools for achieving high spatiotemporal control over receptor activation. This guide objectively compares MNI-caged-L-glutamate (a gold-standard two-photon uncaging probe) with (2S,4R)-4-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid (a structural analog often confused with functional caged prolines). While both compounds contain moieties historically associated with photochemistry, their structural linkages dictate entirely different applications. MNI-caged glutamate is a validated, functional probe for mapping synaptic circuits[1], whereas the latter is a photochemically inert synthetic building block[2].

Mechanistic Foundations & Structural Causality

To understand why a compound functions as a "caged" probe, one must examine the leaving group chemistry and the causality behind its photolysis.

  • MNI-Caged Glutamate (Functional Probe): The 4-methoxy-7-nitroindolinyl (MNI) group is covalently linked to L-glutamate via an amide bond[3]. Upon excitation (one-photon at ~340 nm or two-photon at ~720 nm), the nitro group at the 7-position abstracts a hydrogen atom, initiating a cascade that cleaves the N-acyl bond[3]. This rapidly releases biologically active L-glutamate within microseconds, making it ideal for mapping AMPA and NMDA receptors on dendritic spines[1]. The addition of the methoxy group on the indoline core specifically enhances its two-photon absorption cross-section compared to older nitrobenzyl cages[3].

  • (2S,4R)-4-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid (Synthetic Building Block): This compound is a proline derivative where an ortho-nitrobenzyl group is attached directly to the C4 position of the pyrrolidine ring via a stable carbon-carbon (C-C) bond[2]. Because classic o-nitrobenzyl photolysis requires a heteroatom (O, N, or S) at the benzylic position to act as a leaving group, this C-C linkage renders the molecule photochemically inert for uncaging purposes. It cannot release proline or any other active moiety upon irradiation, restricting its utility to chiral organic synthesis.

Photochemistry cluster_MNI MNI-Caged Glutamate (Functional Probe) cluster_Proline (2S,4R)-4-(2-Nitrobenzyl)proline (Building Block) A1 MNI-Glutamate (N-acyl linkage) A2 Two-Photon Excitation (720 nm) A1->A2 A3 Photolysis (N-acyl cleavage) A2->A3 A4 Free L-Glutamate + MNI Byproduct A3->A4 B1 Nitrobenzyl-Proline (C-C linkage) B2 UV/Vis Excitation B1->B2 B3 No Heteroatom Leaving Group B2->B3 B4 Photochemically Inert (No Uncaging) B3->B4

Photochemical cleavage mechanism of MNI-caged glutamate vs. the inert nitrobenzyl proline.

Quantitative Data & Properties Comparison

The following table summarizes the divergent physical and functional properties of the two compounds, highlighting why only MNI-caged glutamate is suitable for photopharmacology.

FeatureMNI-Caged-L-Glutamate(2S,4R)-4-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid
CAS Number 295325-62-1[4]1049978-67-7
Primary Application Photolabile neurotransmitter probe[4]Synthetic chiral building block
Photolysis Linkage N-acyl amide bond (Heteroatom leaving group)[3]C-C bond (No leaving group)
Quantum Yield ~0.085 (One-photon, 340 nm)[5]N/A (Photochemically inert)
Two-Photon Cross-Section 0.06 GM at 730 nm[6]N/A
Biological Target AMPA and NMDA Receptors[1]None established

Experimental Protocol: Two-Photon Uncaging Workflow

Because (2S,4R)-4-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid is not a functional probe, the experimental methodology focuses exclusively on the established workflow for MNI-caged glutamate in slice electrophysiology[1]. This protocol is designed as a self-validating system to ensure data trustworthiness.

Step-by-Step Methodology:

  • Slice Preparation: Prepare 300 µm acute coronal brain slices in an ice-cold sucrose-based cutting solution[1].

    • Causality: Sucrose minimizes sodium influx and excitotoxicity during slicing, preserving the delicate dendritic spine architecture required for high-resolution mapping.

  • Probe Application: Recirculate 2.5 mM MNI-caged glutamate in oxygenated Artificial Cerebrospinal Fluid (ACSF) over the slice[1].

    • Causality: MNI-glutamate is highly water-soluble and resistant to spontaneous hydrolysis at pH 7.4[5], allowing stable recirculation. Recirculation minimizes the consumption of the expensive probe while maintaining a constant concentration gradient.

  • Electrophysiology & Dye Filling: Establish a whole-cell patch-clamp on a pyramidal neuron soma using an internal solution containing a fluorophore (e.g., Alexa Fluor 568 or 594)[1].

    • Causality: The fluorophore diffuses into the dendrites over 15–20 minutes, allowing the visualization of individual spines via two-photon microscopy without prematurely activating the UV-sensitive MNI cage.

  • Two-Photon Uncaging: Tune a Ti:Sapphire laser to 720 nm. Position the uncaging spot ~0.3 µm away from the edge of the target spine head. Deliver a 0.5–4 ms pulse (20–30 mW at the objective)[1].

    • Causality: 720 nm provides the optimal two-photon absorption cross-section for the MNI group[6]. The 0.3 µm offset mimics the physiological diffusion distance of the synaptic cleft, preventing thermal damage to the spine membrane[1].

  • Self-Validation (Pharmacological Blockade): Record the uncaging-evoked excitatory postsynaptic potential (uEPSP)[1]. To validate that the current is strictly receptor-mediated and not an optical artifact, apply 10 µM NBQX (AMPA antagonist) or 50 µM D-AP5 (NMDA antagonist) to the bath. The uEPSP must be completely abolished.

Workflow Step1 1. Prepare Acute Brain Slices (ACSF, 95% O2 / 5% CO2) Step2 2. Bath Application of MNI-Glu (2.5 mM in ACSF, recirculated) Step1->Step2 Step3 3. Whole-Cell Patch Clamp (Target: Pyramidal Neuron Soma) Step2->Step3 Step4 4. Two-Photon Imaging (Identify Dendritic Spines) Step3->Step4 Step5 5. Laser Uncaging Pulse (720 nm, 0.5-4 ms duration) Step4->Step5 Step6 6. Record uEPSC & Validate (Abolish with NBQX/D-AP5) Step5->Step6

Experimental workflow for two-photon uncaging using MNI-caged glutamate in brain slices.

Conclusion

For researchers mapping synaptic circuits, MNI-caged glutamate remains a gold-standard tool due to its rapid cleavage kinetics, high two-photon cross-section, and biological inertness prior to photolysis[6]. Conversely, (2S,4R)-4-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid should not be mistaken for a caged neurotransmitter; its C-C bond linkage precludes photolytic release, restricting its utility entirely to synthetic organic chemistry.

References

  • Hello Bio: MNI-caged-L-Glutamate Biological Data. hellobio.com. Available at:[5]

  • Tocris / Bio-Techne: MNI-caged-L-glutamate (1490). bio-techne.com. Available at:[6]

  • Cayman Chemical: MNI-caged-L-glutamate (CAS 295325-62-1). caymanchem.com. Available at:[4]

  • Frontiers: Probing Single Synapses via the Photolytic Release of Neurotransmitters. frontiersin.org. Available at:[1]

  • NextSDS: (2S,4R)-4-(2-nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride. nextsds.com. Available at:[2]

  • ACS Publications: Two-Photon Microscopy for Chemical Neuroscience. acs.org. Available at:[3]

  • ChemBuyersGuide: BLD Pharmatech Co., Limited Product Catalog (CAS 1049978-67-7). chembuyersguide.com. Available at:

Sources

Comparative

A Comparative Guide to Photolabile Protecting Groups for Glutamate: Uncaging the Brain's Master Switch

In the intricate dance of neural communication, glutamate is the principal excitatory neurotransmitter, the master switch that orchestrates a vast array of brain functions. To dissect its role with precision, researchers...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate dance of neural communication, glutamate is the principal excitatory neurotransmitter, the master switch that orchestrates a vast array of brain functions. To dissect its role with precision, researchers require tools that offer spatiotemporal control over its release. Photolabile protecting groups (PPGs), or "caged" compounds, have emerged as indispensable assets in this endeavor. These molecular constructs render glutamate biologically inert until a flash of light cleaves the protective group, liberating the neurotransmitter with high precision. This guide provides a comparative analysis of the most prominent PPGs for glutamate, offering researchers the critical data and experimental insights needed to select the optimal tool for their specific application.

The Landscape of Glutamate Cages: A Tale of Photons and Performance

The ideal caged glutamate compound should exhibit a suite of desirable properties: high water solubility, stability against hydrolysis, pharmacological inertness before photolysis, and efficient uncaging upon illumination. The efficiency of photorelease is a product of two key parameters: the molar extinction coefficient (ε), which dictates how strongly the molecule absorbs light at a given wavelength, and the quantum yield (Φ), the probability that an absorbed photon will result in the cleavage of the protecting group. For two-photon (2P) applications, the 2P uncaging cross-section (δu), a product of the 2P absorption cross-section and the uncaging quantum yield, is the critical figure of merit.

This guide focuses on a comparative analysis of several widely used classes of PPGs for glutamate: nitroindolinyl-based cages (MNI, CDNI), ruthenium-bipyridine complexes (RuBi), and others. Each possesses a unique constellation of properties that make it more or less suitable for specific experimental paradigms.

At a Glance: Key Performance Metrics of Glutamate PPGs

The following table summarizes the critical photophysical and chemical properties of the most common photolabile protecting groups for glutamate, providing a rapid means of comparison for researchers.

Photolabile Protecting GroupOne-Photon (1P) λmax (nm)Quantum Yield (Φ)1P Cross-Section (εΦ, M⁻¹cm⁻¹)Two-Photon (2P) λmax (nm)2P Uncaging Cross-Section (δu, GM)Hydrolytic StabilityKey AdvantagesKey Disadvantages
MNI-Glu ~3360.065 - 0.085[1][2]~300~720 - 730[1][2]0.06[1][2]High[1][3]Well-characterized, stable, commercially available[4]Low quantum yield, potential GABA-A receptor antagonism[5]
CDNI-Glu ~350~0.5 - 0.6[1][6]~3200~720~0.3 (estimated 5-6x MNI-Glu)Moderate (less stable than MNI-Glu at physiological pH)[1]High quantum yield for both 1P and 2P uncaging[1][6][7]Requires HPLC purification
RuBi-Glu ~450 (visible)High[8][9]High[8]~800High[8][9][10]High[1][3]Excitable with visible light, high quantum efficiency, less GABAergic blockade[8][9][11][12]Light sensitive, requires careful handling[1][3]
NPEC-Glu ~3470.63[13]~415Not commonly used for 2PNot reportedHigh[13]High quantum yield, resistant to hydrolysis[13]Slower release kinetics in some contexts[14]
DEAC450-Glu ~450 (visible)0.39[15]Not explicitly stated but efficient~900[4][15]Not explicitly stated but effectiveHigh[15]Red-shifted absorption, suitable for two-color uncaging experiments[4][15]Less commonly used than others

Deep Dive into the Chemistry: Understanding the Uncaging Process

The photolytic release of glutamate is a rapid chemical reaction initiated by the absorption of a photon. This process, depicted below, involves the transition of the PPG to an excited state, followed by a series of intramolecular rearrangements that culminate in the cleavage of the covalent bond holding glutamate captive.

Uncaging_Mechanism Caged_Glu Caged Glutamate (Inactive) Excited_State Excited State PPG* Caged_Glu->Excited_State Photon Photon (hν) Photon->Caged_Glu Absorption Intermediate Transient Intermediate Excited_State->Intermediate Intramolecular Rearrangement Free_Glu Free Glutamate (Active) Intermediate->Free_Glu Byproduct Photolysis Byproduct Intermediate->Byproduct

Caption: Generalized mechanism of glutamate uncaging.

The specific chemical nature of the PPG dictates the wavelength of light required for excitation and the efficiency of the subsequent release. For instance, nitroindolinyl-based cages like MNI-Glu and CDNI-Glu are typically excited by UV or near-UV light for one-photon uncaging and near-infrared light for two-photon uncaging.[1][2][4] In contrast, RuBi-glutamate, with its ruthenium metal center, can be efficiently uncaged using visible light, which can be less phototoxic to biological samples.[8][9][11]

Experimental Corner: Protocols for Success

The successful application of caged glutamate compounds hinges on meticulous experimental design and execution. Below are generalized protocols for the preparation and use of these critical research tools.

Protocol 1: Preparation of Caged Glutamate Stock Solutions

Rationale: Proper preparation and storage of caged glutamate solutions are crucial to prevent premature uncaging or degradation. The choice of solvent and pH can significantly impact the stability of the compound.

Step-by-Step Methodology:

  • Weighing: Accurately weigh the desired amount of the caged glutamate compound in a light-protected environment (e.g., under dim red light). MNI-glutamate is relatively stable under ambient light, but RuBi-glutamate is highly light-sensitive and requires extra precaution.[1][3]

  • Dissolution: Dissolve the compound in a suitable physiological buffer (e.g., ACSF or HEPES-buffered saline) to the desired stock concentration. Most caged glutamates are water-soluble.

  • pH Adjustment: Adjust the pH of the stock solution to the desired physiological range (typically 7.2-7.4). Note that some caged compounds, like CDNI-glutamate, are less stable at this pH and should be prepared fresh.[1]

  • Filtration: Filter the stock solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Storage: Aliquot the stock solution into light-protected tubes and store at -20°C. For compounds with lower hydrolytic stability, fresh preparation before each experiment is recommended.

Protocol 2: Two-Photon Uncaging of Glutamate in Brain Slices

Rationale: Two-photon uncaging provides unparalleled spatial resolution, allowing for the stimulation of individual dendritic spines.[3][16] This protocol outlines the key steps for performing 2P uncaging experiments in acute brain slices.

Two_Photon_Uncaging_Workflow cluster_Preparation Preparation cluster_Experiment Experiment Slice_Prep Prepare Acute Brain Slices Patch_Neuron Patch-Clamp Target Neuron Slice_Prep->Patch_Neuron Caged_Glu_Prep Prepare Caged Glutamate Solution Bath_Apply Bath Apply Caged Glutamate Caged_Glu_Prep->Bath_Apply Identify_Spine Identify Dendritic Spine of Interest Patch_Neuron->Identify_Spine Bath_Apply->Identify_Spine Position_Laser Position 2P Laser Spot near Spine Identify_Spine->Position_Laser Uncaging_Pulse Deliver Uncaging Laser Pulse(s) Position_Laser->Uncaging_Pulse Record_Response Record Postsynaptic Response Uncaging_Pulse->Record_Response

Caption: Workflow for a typical two-photon glutamate uncaging experiment.

Step-by-Step Methodology:

  • Slice Preparation: Prepare acute brain slices from the region of interest according to standard protocols.

  • Electrophysiology: Obtain a whole-cell patch-clamp recording from a target neuron.

  • Caged Compound Application: Bath-apply the chosen caged glutamate (e.g., 4 mM MNI-glutamate) in artificial cerebrospinal fluid (ACSF).[17]

  • Two-Photon Imaging: Visualize the dendritic morphology of the patched neuron using two-photon microscopy.

  • Spine Selection: Identify a dendritic spine for stimulation.

  • Laser Positioning: Position the uncaging laser spot (e.g., 720 nm for MNI- or CDNI-glutamate) approximately 0.5 µm from the head of the selected spine.[17]

  • Uncaging: Deliver a train of short laser pulses (e.g., 30 pulses at 0.5 Hz, with pulse duration adjusted for depth) to photorelease glutamate.[17]

  • Data Acquisition: Record the resulting excitatory postsynaptic currents (EPSCs) or potentials (EPSPs).

  • Power Calibration: It is crucial to calibrate the laser power to elicit physiological responses while avoiding photodamage. One method involves calibrating the local power by measuring the bleaching of a fluorescent dye like Alexa-594.[1][3]

Choosing Your Cage: A Decision Framework

The selection of the most appropriate photolabile protecting group for glutamate is a critical decision that will profoundly impact the outcome of an experiment. The following decision tree provides a framework to guide this choice based on the experimental requirements.

Cage_Selection_Framework cluster_1P One-Photon (1P) Uncaging cluster_2P Two-Photon (2P) Uncaging cluster_Special Special Considerations Start What is the primary experimental goal? High_Efficiency_1P High Uncaging Efficiency Needed? Start->High_Efficiency_1P 1P Uncaging High_Efficiency_2P High 2P Cross-Section Critical? Start->High_Efficiency_2P 2P Uncaging Visible_Light Visible Light Excitation Required? Start->Visible_Light Other Needs Yes_1P Yes High_Efficiency_1P->Yes_1P No_1P No High_Efficiency_1P->No_1P CDNI_Glu_1P CDNI-Glu Yes_1P->CDNI_Glu_1P MNI_Glu_1P MNI-Glu No_1P->MNI_Glu_1P Yes_2P Yes High_Efficiency_2P->Yes_2P No_2P No High_Efficiency_2P->No_2P CDNI_RuBi_Glu CDNI-Glu or RuBi-Glu Yes_2P->CDNI_RuBi_Glu MNI_Glu_2P MNI-Glu No_2P->MNI_Glu_2P Yes_Visible Yes Visible_Light->Yes_Visible No_Visible No Visible_Light->No_Visible RuBi_Glu RuBi-Glu Yes_Visible->RuBi_Glu Two_Color Two-Color Uncaging Needed? No_Visible->Two_Color Yes_Two_Color Yes Two_Color->Yes_Two_Color No_Two_Color No Two_Color->No_Two_Color DEAC450_CDNI DEAC450-Glu + CDNI-Glu Yes_Two_Color->DEAC450_CDNI Continue Proceed with chosen cage No_Two_Color->Continue

Caption: A decision-making framework for selecting a glutamate PPG.

Concluding Remarks: Illuminating the Future of Neuroscience

The development of increasingly sophisticated photolabile protecting groups for glutamate continues to push the boundaries of neuroscience research. By providing precise spatiotemporal control over the activation of glutamate receptors, these chemical tools empower researchers to unravel the complex signaling cascades that underpin everything from synaptic plasticity to cognitive function. The choice of the right PPG is not merely a technical detail but a cornerstone of experimental success. This guide, by offering a comprehensive comparative analysis and practical insights, aims to equip researchers with the knowledge to make informed decisions and, in doing so, to shed new light on the intricate workings of the brain.

References

  • Comitz, R. L., Ouedraogo, Y. P., & Nesnas, N. (2018). Improved Synthesis of Caged Glutamate and Caging Each Functional Group. ACS Chemical Neuroscience, 9(7), 1846–1853. [Link]

  • Comitz, R. L., Ouedraogo, Y. P., & Nesnas, N. (2018). Improved Synthesis of Caged Glutamate and Caging Each Functional Group. ACS Chemical Neuroscience, 9(7), 1846–1853. [Link]

  • Fino, E., Araya, R., Peterka, D. S., Salierno, M., Etchenique, R., & Yuste, R. (2009). RuBi-Glutamate: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines. Frontiers in Neural Circuits, 3, 2. [Link]

  • Fedoryak, O. D., Tillo, S. E., & Ellis-Davies, G. C. R. (2005). Synthesis of a caged glutamate for efficient one- and two-photon photorelease on living cells. Chemical Communications, (21), 2749–2751. [Link]

  • Nikolenko, V., Watson, B. O., Araya, R., Woodruff, A., Peterka, D. S., & Yuste, R. (2011). Two-Photon Uncaging Microscopy. Cold Spring Harbor Protocols, 2011(8), pdb.prot5661. [Link]

  • Wieboldt, R., Gee, K. R., Niu, L., Ramesh, D., Carpenter, B. K., & Hess, G. P. (1994). Photolabile precursors of glutamate: synthesis, photochemical properties, and activation of glutamate receptors on a microsecond time scale. Proceedings of the National Academy of Sciences of the United States of America, 91(18), 8752–8756. [Link]

  • Comitz, R. L., Ouedraogo, Y. P., & Nesnas, N. (2018). Improved Synthesis of Caged Glutamate and Caging Each Functional Group. ACS Chemical Neuroscience, 9(7), 1846–1853. [Link]

  • Ellis-Davies, G. C. R. (2019). Two-Photon Uncaging of Glutamate. Frontiers in Synaptic Neuroscience, 10, 48. [Link]

  • Niu, L., Gee, K. R., Schaper, K., & Hess, G. P. (1997). N-Nmoc-L-glutamate, a new caged glutamate with high chemical stability and low pre-photolysis activity. The Journal of biological chemistry, 272(52), 33200–33205. [Link]

  • Harvey, C. D., & Svoboda, K. (2007). Two-photon glutamate uncaging: a method to study the structural and functional plasticity of dendritic spines. Bio-protocol, 2(10), e117. [Link]

  • Fino, E., Araya, R., Peterka, D. S., Salierno, M., Etchenique, R., & Yuste, R. (2009). RuBi-Glutamate: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines. Frontiers in Neural Circuits, 3, 2. [Link]

  • Schembri, L. C., & Cull-Candy, S. G. (2005). Comparative analysis of inhibitory effects of caged ligands for the NMDA receptor. Neuropharmacology, 48(4), 547–555. [Link]

  • Lee, K. S., et al. (2025). Pulse splitter for 2-photon glutamate uncaging and ex vivo electrophysiology. Protocols.io. [Link]

  • Zito, K. (n.d.). Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines. Zito Lab. [Link]

  • Ellis-Davies, G. C. R., et al. (2007). 4-Carboxymethoxy-5,7-Dinitroindolinyl-Glu: An Improved Caged Glutamate for Expeditious Ultraviolet and Two-Photon Photolysis in Brain Slices. Journal of Neuroscience, 27(25), 6699-6704. [Link]

  • Bywalez, W. G., et al. (2015). Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons. Journal of Neuroscience Methods, 243, 92-101. [Link]

  • Trigo, F. F., et al. (2018). Photolysis of a Caged, Fast-Equilibrating Glutamate Receptor Antagonist, MNI-Caged γ-D-Glutamyl-Glycine, to Investigate Transmitter Dynamics and Receptor Properties at Glutamatergic Synapses. Frontiers in Cellular Neuroscience, 12, 465. [Link]

  • Ellis-Davies, G. C. R. (2019). Two-Photon Uncaging of Glutamate. Frontiers in Synaptic Neuroscience, 10, 48. [Link]

  • Singh, R. K., & Deiters, A. (2017). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Chembiochem : a European journal of chemical biology, 18(11), 996–1011. [Link]

  • Ellis-Davies, G. C. R. (2011). Useful caged compounds for cell physiology. The Journal of physiology, 589(Pt 3), 441–449. [Link]

  • Trigo, F. F., et al. (2018). Photolysis of a Caged, Fast-Equilibrating Glutamate Receptor Antagonist, MNI-Caged γ-D-Glutamyl-Glycine, to Investigate Transmitter Dynamics and Receptor Properties at Glutamatergic Synapses. Frontiers in Cellular Neuroscience, 12, 465. [Link]

  • Aujard, I., et al. (2008). Photolabile glutamate protecting group with high one- and two-photon uncaging efficiencies. Chembiochem : a European journal of chemical biology, 9(8), 1303–1307. [Link]

  • Corrie, J. E. T., et al. (1993). Postsynaptic activation at the squid giant synapse by photolytic release of L-glutamate from a 'caged' L-glutamate. The Journal of Physiology, 465, 1-8. [Link]

  • Richers, M. T., et al. (2013). Wavelength-Selective One- and Two-Photon Uncaging of GABA. ACS Chemical Neuroscience, 4(12), 1590–1597. [Link]

  • ResearchGate. (n.d.). Photochemical properties of caged glutamate probes. [Link]

  • Wieboldt, R., et al. (1994). Photolabile precursors of glutamate: synthesis, photochemical properties, and activation of glutamate receptors on a microsecond time scale. PNAS, 91(18), 8752-8756. [Link]

  • Albericio, F., & Carpino, L. A. (2002). Amino Acid-Protecting Groups. Current Protocols in Protein Science, Appendix 3, A.3C.1-A.3C.27. [Link]

  • ResearchGate. (n.d.). Summary of the properties of caged glutamates. [Link]

  • Kandalam, M., & Hess, G. P. (2005). A Protecting Group for Carboxylic Acids That Can Be Photolyzed by Visible Light. Biochemistry, 44(18), 6963–6969. [Link]

  • Klán, P., & Wirz, J. (2009). Photolabile Protecting Groups: Structure and Reactivity. Angewandte Chemie International Edition, 48(48), 9034-9057. [Link]

  • Chow, R. H., et al. (2004). "Caged Neurotransmitters for Visual Prosthesis: Toxicological Profiles for the Phototriggerable Cage NPEC." Investigative Ophthalmology & Visual Science, 45(13), 1843-1843. [Link]

  • ResearchGate. (n.d.). Effect of NI-caged L -glutamate (NI-Glu) on the currents evoked in a... [Link]

Sources

Validation

Assessing the Biological Activity of Photolysis Byproducts: A Platform Comparison Guide

As a Senior Application Scientist, I frequently encounter a critical blind spot in preclinical drug development: the comprehensive biological assessment of photolysis byproducts. Under the 1, new drug substances and prod...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter a critical blind spot in preclinical drug development: the comprehensive biological assessment of photolysis byproducts. Under the 1, new drug substances and products must undergo rigorous photostability testing[1]. However, when a drug degrades under light exposure, the resulting photoproducts can exhibit vastly different—and often more severe—toxicological profiles than the parent active pharmaceutical ingredient (API).

For example, the cardiovascular drug verapamil undergoes photocatalyzed degradation in aqueous environments, yielding norverapamil—a byproduct that demonstrates significant toxicity to aquatic invertebrates[2]. Similarly, the photodegradation of fluoroquinolone antibiotics generates intermediates with heightened genotoxic potential[3]. To accurately assess the safety of these reactive intermediates, researchers must select an in vitro biological assessment platform that correctly predicts human in vivo responses.

This guide objectively compares traditional and next-generation biological assessment platforms, providing a self-validating experimental workflow for evaluating photodegradant toxicity.

The Mechanistic Challenge of Photodegradants

Photochemical degradation is not a simple linear breakdown. The absorption of photons triggers complex chemical processes, including photoionization, photodissociation, photoaddition, and photoisomerization[4]. These reactions frequently generate reactive oxygen species (ROS) or free radicals that can form covalent bonds with biological macromolecules, leading to direct cellular apoptosis, DNA damage (genotoxicity), or protein adduct formation (photoallergy)[4].

PhototoxicityMechanism P Photodegradant (Reactive Intermediate) ROS Reactive Oxygen Species (ROS Generation) P->ROS DNA DNA Damage (Genotoxicity) P->DNA Direct Interaction PROT Protein Adducts (Photoallergy) P->PROT ROS->DNA APOP Cellular Apoptosis (Hepatotoxicity) ROS->APOP DNA->APOP PROT->APOP

Mechanistic pathways of phototoxicity induced by reactive photolysis byproducts.

Platform Comparison: 2D vs. 3D vs. Organ-on-a-Chip

When screening isolated photolysis byproducts, the predictive validity of your assay is entirely dependent on the physiological relevance of your chosen cell model.

Traditional 2D Cell Cultures

Historically,5 have been the cornerstone of early-stage toxicology[5]. Cells are grown as a monolayer on flat plastic surfaces.

  • The Causality of Failure: 2D models force an unnatural cellular polarity and completely lack a 3D extracellular matrix (ECM)[6]. Because cells cannot interact with neighboring cells in a 3D spatial orientation, they exhibit drastically altered gene expression and metabolic enzyme downregulation. Consequently, 2D models frequently fail to predict complex, tissue-level toxicities induced by photodegradants[6].

3D Cell Cultures (Spheroids/Organoids)

7 allow cells to self-assemble into spherical structures, restoring critical cell-cell and cell-ECM interactions[7].

  • The Causality of Improvement: The 3D architecture naturally creates a hypoxic core, which closely mimics real avascular tissue environments[6]. This structural similarity makes them significantly more accurate for assessing drug-induced liver injury (DILI) and apoptosis compared to 2D models[6]. However, they still lack the dynamic fluidic forces necessary for long-term metabolic stability.

Organ-on-a-Chip (OoC) Microphysiological SystemsOrgan-on-a-Chip (OoC) platforms use microfluidic devices lined with living human cells to recreate the microarchitecture and dynamic physical forces of human organs[8].
  • The Causality of Superiority: By introducing continuous microfluidic perfusion (shear stress), OoC platforms maintain the stable phenotypic expression of critical metabolic enzymes (like CYP450s) over extended periods. Furthermore, they allow for multicellular complexity (e.g., co-culturing hepatocytes with Kupffer and stellate cells)[8]. A landmark study demonstrated that the Emulate Liver-Chip correctly identified 87% of hepatotoxic drugs that had previously passed animal testing, while maintaining 100% specificity[9].

PhototoxicityWorkflow A Parent Drug Substance B ICH Q1B Light Exposure (1.2M lux-hrs, 200 W/m² UVA) A->B C Photolysis Byproducts (e.g., Norverapamil) B->C Photodegradation D LC-HRMS Isolation C->D E 2D Monolayer Assays (Low Sensitivity) D->E F 3D Hepatic Spheroids (Moderate Sensitivity) D->F G Liver-on-a-Chip (OoC) (87% Sensitivity) D->G H Biological Activity & Toxicity Profiling E->H F->H G->H High in vivo correlation

Workflow for assessing the biological activity of drug photolysis byproducts using various models.

Quantitative Performance Data

The following table summarizes the performance metrics of the three platforms when assessing the hepatotoxicity of small-molecule degradants:

Parameter2D Monolayer Culture3D Hepatic SpheroidsOrgan-on-a-Chip (Liver-Chip)
Physiological Relevance Low (No ECM, flat morphology)Moderate (3D architecture, hypoxic core)High (Multicellular, dynamic microenvironment)
Fluidic Shear Stress AbsentAbsentPresent (Continuous microfluidic perfusion)
Hepatotoxicity Sensitivity ~30 - 40%~60 - 70%87% (with 100% specificity)
Metabolic Competence Rapid loss of CYP450 activityMaintained for 1-2 weeksMaintained for >4 weeks
Assay Throughput High (96/384-well plates)Medium-HighLow-Medium (Requires specialized hardware)
Cost per Assay LowMediumHigh

Self-Validating Experimental Protocol

To ensure data integrity, the assessment of photolysis byproducts must be treated as a continuous, self-validating system—from controlled irradiation to physiological assessment.

Phase 1: ICH Q1B Photodegradation & Isolation
  • Standardized Irradiation: Place the API in a qualified photostability chamber equipped with a D65/ID65 light source (Option 1) or a combination of cool white fluorescent and near-UV lamps (Option 2)[10].

  • Dosimetry: Expose the sample to a minimum of 1.2×106 lux hours of visible light and 200 Wh/m² of UVA[10]. Expert Note: Always utilize a spherical light sensor rather than a planar sensor. A spherical sensor measures the actual radiation intensity hitting the sample from all angles, whereas a planar sensor only calculates incident light, which can lead to under-dosing the stress test[10].

  • Fractionation & Identification: Isolate the resulting photoproducts using preparative High-Performance Liquid Chromatography (HPLC). Characterize the molecular structure of the reactive intermediates using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)[2].

Phase 2: Biological Assessment via Liver-on-a-Chip

Because the liver is the primary site of xenobiotic metabolism, hepatotoxicity is the most critical endpoint for systemic photodegradants.

  • Chip Functionalization: Coat the upper (parenchymal) and lower (vascular) microfluidic channels of a PDMS chip with tissue-specific ECM proteins (e.g., Collagen I and Fibronectin).

  • Multicellular Seeding: Seed primary human hepatocytes into the upper channel. To accurately model immune-mediated photoallergy and toxicity, seed liver sinusoidal endothelial cells (LSECs), Kupffer cells, and stellate cells into the lower vascular channel[8].

  • Dynamic Maturation: Initiate continuous microfluidic flow (e.g., 30 µL/hr) to apply physiological shear stress. Allow 5–7 days for the tissue to mature, ensuring the formation of tight junctions and the stabilization of baseline CYP450 expression.

  • Dosing: Introduce the isolated photolysis byproduct into the vascular channel at physiologically relevant concentrations (e.g., 0.1μM to 100μM ).

  • Endpoint Analysis:

    • Cytotoxicity: Quantify Lactate Dehydrogenase (LDH) release in the effluent.

    • Organ Function: Measure albumin secretion and urea synthesis via ELISA.

    • Mechanistic Profiling: Utilize transcriptomics to evaluate the upregulation of oxidative stress (ROS) and apoptotic pathways triggered by the photoproduct.

References

  • Sampled. "Photostability Testing - Sampled: ICH Q1B Guidelines.
  • MedCrave Online. "Revolutionizing toxicology: organ-on-a-chip insights in a snapshot.
  • Binder World. "In the right light: What ICH photostability tests are all about.
  • FluoroFinder. "2D vs 3D Cell Cultures.
  • PMC - NIH. "Editorial: Advances in 3D cell culture for drug screening and toxicology evaluation.
  • Biomedical Research and Therapy. "Concise review: 3D cell culture systems for anticancer drug screening.
  • Emulate Bio. "Emulate Publishes Landmark Study Validating Organ-on-a-Chip Technology for Predictive Toxicology in Preclinical Development.
  • PubMed - NIH. "Toxicity assessment of verapamil and its photodegradation products.
  • MDPI. "Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics.
  • PMC - NIH. "Photosensitivity Reactions Induced by Photochemical Degradation of Drugs.

Sources

Comparative

Quantum Yield Comparison of Caged Neurotransmitters: A Technical Guide for Optoneurobiology

Caged neurotransmitters have revolutionized optoneurobiology by allowing researchers to manipulate synaptic transmission with sub-cellular spatial resolution and millisecond temporal precision. However, the efficacy of t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Caged neurotransmitters have revolutionized optoneurobiology by allowing researchers to manipulate synaptic transmission with sub-cellular spatial resolution and millisecond temporal precision. However, the efficacy of these chemical probes is not solely defined by their ability to release neurotransmitters; it is heavily dictated by their quantum yield ( Φ ) and two-photon uncaging cross-section ( δu​ ) .

This guide objectively compares the photochemical performance of leading caged neurotransmitters (MNI, RuBi, CDNI, and DEAC450 variants), providing the experimental causality behind probe selection and self-validating protocols for quantifying their efficiency.

The Causality of Quantum Yield in Photopharmacology

The quantum yield ( Φ ) represents the probability that a molecule will undergo a photochemical cleavage event after absorbing a photon. In neurobiological applications, Φ is not just a metric of efficiency—it is a critical determinant of experimental viability.

Why Quantum Yield Matters:

  • Minimizing Phototoxicity: A higher QY means less laser energy is required to release an effective concentration of the neurotransmitter. Excessive two-photon (2P) laser power leads to thermal damage and phototoxicity in living brain tissue.

  • Mitigating Off-Target Antagonism: Compounds with low QY, such as the widely used MNI-Glu ( Φ≈0.085 ), must be applied at high concentrations (e.g., 2.5 to 10 mM) to achieve sufficient physiological responses[1]. However, at these concentrations, the caged compounds competitively antagonize GABA-A receptors, confounding circuit-level studies[2].

  • Enhancing Spatial Resolution: High-QY alternatives like CDNI-Glu ( Φ=0.50 ) or DEAC450-Glu ( Φ=0.39 ) allow researchers to lower the applied concentration to the sub-millimolar range, preserving the integrity of endogenous inhibitory synaptic transmission while maintaining sharp axial resolution[3][4][5].

Photolysis A Caged Neurotransmitter (e.g., MNI-Glu) B Photon Absorption (1P or 2P Excitation) A->B Light Input C Excited State Intermediate B->C Absorption D Bond Cleavage (Quantum Yield Dependent) C->D Nanosecond Kinetics E Active Neurotransmitter (e.g., Glutamate) D->E Release F Receptor Activation (e.g., AMPA/NMDA) E->F Synaptic Current

Photolysis workflow of caged neurotransmitters from light absorption to receptor activation.

Comparative Analysis of Caged Neurotransmitters

The table below synthesizes the photochemical properties of the most prominent caged glutamate and GABA variants. The one-photon efficiency is dictated by the product of the extinction coefficient ( ϵ ) and quantum yield ( Φ ), whereas multiphoton efficiency is defined by the 2P cross-section ( δu​ ).

Table 1: Photochemical Properties of Caged Neurotransmitters
Caged CompoundNeurotransmitterAbsorption Max ( λmax​ )Extinction Coefficient ( ϵ )Quantum Yield ( Φ )2P Cross-Section ( δu​ )Optimal 2P Wavelength
MNI-Glu Glutamate330 nm4,300 M⁻¹cm⁻¹0.0850.06 GM720 - 740 nm
RuBi-Glu Glutamate450 nm5,600 M⁻¹cm⁻¹0.1300.14 GM800 nm
CDNI-Glu Glutamate330 nm6,400 M⁻¹cm⁻¹0.5000.06 GM720 nm
CDNI-GABA GABA330 nm6,400 M⁻¹cm⁻¹0.600N/A720 nm
DEAC450-Glu Glutamate450 nm43,000 M⁻¹cm⁻¹0.3900.50 GM900 nm

Data aggregated from authoritative photochemical evaluations[1][2][3][4][5][6].

Key Insights:

  • MNI vs. CDNI: The addition of a second nitro group in the indoline ring of CDNI-Glu increases the quantum yield of bond scission to 0.50, making it significantly more efficient than MNI-Glu (0.085) under UV-visible photolysis[1][5]. CDNI-GABA exhibits an even higher QY of 0.60, making it optimal for 2P functional mapping[2].

  • RuBi and DEAC450 (Visible Light Cages): RuBi-Glu utilizes ruthenium photochemistry to shift absorption into the visible range (450 nm) with a QY of 0.13[6]. DEAC450-Glu represents a massive leap in efficiency, boasting an extinction coefficient of 43,000 M⁻¹cm⁻¹ and a QY of 0.39, resulting in a 2P cross-section of 0.50 GM at 900 nm—ideal for two-color optical interrogation[3][4].

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the determination of quantum yield and 2P cross-section must be executed as a self-validating system. In vitro HPLC assays provide absolute photochemical metrics, which must then be validated ex vivo via patch-clamp electrophysiology to confirm physiological relevance.

Workflow S1 Prepare Caged Compound (Known Concentration) S2 Irradiate Sample (Controlled Wavelength) S1->S2 In Vitro S5 Electrophysiology (Patch-Clamp Recording) S1->S5 Ex Vivo S3 HPLC Analysis (Quantify Photolysis) S2->S3 S4 Calculate Quantum Yield (Φ) vs. Standard S3->S4 S6 Measure uEPSC Amplitude (Dose-Response) S5->S6 2P Laser Uncaging S7 Determine 2P Cross-Section S6->S7

Experimental workflow for determining quantum yield and two-photon uncaging cross-section.

Protocol A: In Vitro Determination of Quantum Yield via HPLC

This protocol uses a known standard (e.g., MNI-Glu) to validate the photon flux, ensuring the calculated QY of the novel compound is accurate.

  • Preparation: Prepare equimolar solutions (e.g., 0.1 mM) of the target caged neurotransmitter (e.g., CDNI-Glu) and a reference standard (MNI-Glu) in a physiological buffer (pH 7.4).

  • Irradiation: Place the solutions in a quartz cuvette. Irradiate using a calibrated LED or laser source corresponding to the absorption maximum (e.g., 365 nm for nitroindolinyl cages, 473 nm for DEAC450)[3].

  • Sampling: Extract 20 µL aliquots at strictly timed intervals (e.g., 0, 30, 60, 120, 300 seconds).

  • Chromatography: Inject aliquots into a reverse-phase HPLC system. Monitor the depletion of the caged compound peak and the appearance of the photoproduct/free neurotransmitter peak.

  • Calculation: Plot the natural log of the remaining caged compound concentration against irradiation time to determine the first-order photolysis rate constant ( k ). Calculate the QY ( Φ ) of the target compound relative to the standard using the formula:

    Φtarget​=Φstandard​×kstandard​⋅ϵtarget​ktarget​⋅ϵstandard​​
Protocol B: Ex Vivo Validation of Two-Photon Uncaging Cross-Section ( δu​ )

This protocol validates the physiological release efficiency by comparing uncaging-evoked excitatory postsynaptic currents (uEPSCs) to spontaneous miniature events.

  • Slice Preparation: Prepare acute brain slices (e.g., mouse hippocampus) and establish whole-cell patch-clamp recordings on target neurons (e.g., CA1 pyramidal cells) in voltage-clamp mode (-70 mV).

  • Perfusion: Bath-apply the caged neurotransmitter (e.g., 0.25 mM DEAC450-Glu or 2.5 mM MNI-Glu) in ACSF containing TTX (1 µM) to isolate miniature events[3][4].

  • Targeting: Fill the neuron with a fluorophore (e.g., Alexa-594) via the patch pipette. Use a mode-locked Ti:sapphire laser to visualize and target an isolated dendritic spine head.

  • Uncaging: Deliver 2P laser pulses (e.g., 0.5 ms duration) at the optimal wavelength (900 nm for DEAC450, 720 nm for MNI/CDNI)[3][4]. Systematically vary the laser power (e.g., 5 to 30 mW at the objective).

  • Validation: Record the uEPSCs. Plot the uEPSC amplitude against the square of the laser power; a linear relationship confirms true two-photon excitation. Compare the uEPSC kinetics to spontaneous mEPSCs to validate that the uncaging event mimics physiological synaptic release.

Conclusion

The selection of a caged neurotransmitter must be dictated by the specific optical and pharmacological constraints of the experiment. While MNI-Glu remains a reliable standard for basic 2P uncaging, its low quantum yield necessitates high concentrations that risk GABA-A receptor blockade. CDNI-Glu and CDNI-GABA offer vastly superior quantum yields (0.50 and 0.60, respectively), allowing for lower working concentrations and cleaner pharmacological profiles. For advanced multiplexing, DEAC450-Glu and RuBi-Glu provide visible-light and red-shifted 2P excitation, enabling dual-color optoneurobiology with exceptional cross-sectional efficiency.

Sources

Safety & Regulatory Compliance

Safety

(2S,4R)-4-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid proper disposal procedures

Operational and Disposal Master Plan for (2S,4R)-4-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid As an unnatural amino acid derivative, (2S,4R)-4-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid presents unique logistical and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Operational and Disposal Master Plan for (2S,4R)-4-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid

As an unnatural amino acid derivative, (2S,4R)-4-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid presents unique logistical and safety challenges. It combines a zwitterionic pyrrolidine core with a photolabile and potentially energetic 2-nitrobenzyl moiety. For researchers and drug development professionals, managing this compound requires moving beyond standard organic waste protocols and implementing targeted, mechanistic-driven disposal strategies to ensure laboratory safety and environmental compliance.

Mechanistic Risk Assessment & Causality

To safely manage and dispose of this compound, operators must understand the chemical causality behind its reactivity. Standard disposal failures often occur when the distinct properties of the 2-nitrobenzyl group are ignored.

  • Photochemical Instability (The "Dark Storage" Mandate): The 2-nitrobenzyl group is a classic photoremovable moiety. Upon exposure to ambient laboratory UV or visible light (<400 nm), it undergoes an intramolecular 1,5-hydrogen shift to form a transient aci-nitro species. This intermediate rapidly decays into highly reactive 2-nitroso derivatives[1]. If this occurs in a mixed waste container, the resulting nitroso intermediates can undergo unpredictable cross-reactions, polymerization, or gas evolution. Causality: Shielding waste from light prevents the initiation of this photochemical cascade, maintaining the waste stream's chemical stability.

  • Redox Incompatibility: Nitroaromatic compounds are highly susceptible to exothermic reduction. Causality: If (2S,4R)-4-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid waste is inadvertently mixed with common laboratory reducing agents (e.g., dithiothreitol (DTT), sodium borohydride, or lithium aluminum hydride), the nitro group reduces to an aniline derivative. This reaction releases significant heat and can pressurize sealed waste containers, leading to catastrophic rupture.

  • Zwitterionic Solubility: The molecule contains a secondary amine (pyrrolidine, pKa ~9-10) and a carboxylic acid (pKa ~2). At neutral pH, it exists as a zwitterion, making it highly soluble in aqueous waste streams but poorly soluble in non-polar organics.

Waste Segregation & Storage Protocol

Proper segregation prevents exothermic reactions and ensures compliance with the EPA's Resource Conservation and Recovery Act (RCRA) guidelines for characteristic hazardous waste[2].

Table 1: Physicochemical Properties & Hazard Profile
Property / HazardSpecification / ClassificationOperational Impact
Physical State Solid (Powder/Crystalline)Risk of aerosolization; do not sweep dry during spills.
Photostability Photolabile (UV/Vis sensitive)Requires amber glass or opaque secondary containment.
EPA RCRA Status Unlisted, but evaluated for Characteristic Reactivity (D003)Must be segregated from reducing agents and strong bases[2].
Final Disposition High-Temperature IncinerationCannot be drain-disposed; requires licensed vendor removal.
Table 2: Waste Stream Segregation Matrix
Waste StreamPermitted ContentsStrict IncompatibilitiesContainer Specification
Solid Waste Contaminated PPE, empty vials, weighing paper, bulk powder.Liquids, oxidizing agents, metal hydrides.Opaque, puncture-resistant poly-drum or amber wide-mouth jar.
Aqueous Liquid HPLC effluents, aqueous extractions (pH 6-8).Strong acids (pH < 2), strong bases (pH > 10), reducing agents.Amber glass bottle, vented cap (if gas generation is suspected).
Organic Liquid DCM, Methanol, or DMSO stock solutions.Aqueous streams, peroxides, azides.Amber glass bottle, clearly marked "Halogenated" or "Non-Halogenated".

Step-by-Step Disposal Procedures

The following protocol provides a self-validating system for the disposal of (2S,4R)-4-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid, aligning with EPA Subpart K (for academic labs)[3] and standard Large Quantity Generator (LQG) regulations.

Step 1: Point-of-Generation Accumulation Establish a Satellite Accumulation Area (SAA) at or near the point of generation. The SAA must be under the direct control of the operator[3]. Use only amber glass containers for liquid waste to block UV-induced nitroso formation.

Step 2: Pre-Disposal pH Validation (Liquid Waste) Because the compound is zwitterionic, extreme pH levels in the waste stream can catalyze unwanted hydrolysis or degradation.

  • Self-Validation Check: Before adding the compound to an aqueous waste carboy, test the carboy's pH using indicator strips. Ensure the pH is between 6.0 and 8.0. If the pH is outside this range, neutralize the waste stream appropriately before introduction.

Step 3: Incompatibility Screening Verify that the target waste container contains zero reducing agents (e.g., NaBH4, DTT, TCEP). If reducing agents were used in the workflow, quench them completely (e.g., using acetone for borohydrides) in a separate vessel before combining waste streams.

Step 4: RCRA-Compliant Labeling Attach a hazardous waste tag immediately upon the first drop of waste entering the container.

  • Label exactly as: "Hazardous Waste - Toxic/Reactive (Nitroaromatic: (2S,4R)-4-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid)".

  • Do not use chemical abbreviations. Date the container only when it reaches its maximum volume (e.g., 55 gallons) or when it is moved to the Central Accumulation Area (CAA)[4].

Step 5: Transfer and Final Disposition Once the SAA container is full, transfer it to the facility's CAA within 3 days. Contract with a licensed hazardous waste vendor for high-temperature incineration . Incineration is mandatory to fully destroy the energetic nitroaromatic ring and prevent aquatic toxicity.

Emergency Spill Protocol

In the event of an accidental release, immediate containment is required to prevent cross-contamination and aerosol exposure.

For Solid Powder Spills:

  • Isolate & Protect: Evacuate non-essential personnel. Don appropriate PPE (nitrile gloves, safety goggles, lab coat, and an N95 or P100 particulate respirator).

  • Suppress Aerosolization: Do NOT dry-sweep the powder. Lightly mist the spilled powder with a compatible solvent (e.g., isopropanol or water) to dampen it.

  • Collect: Use a chemically inert absorbent pad or a HEPA-filtered vacuum dedicated to hazardous chemicals to collect the material.

  • Dispose: Place all cleanup materials into an opaque, sealable solid waste container and label for incineration.

For Liquid Solution Spills:

  • Neutralize & Absorb: Cover the spill with a chemically inert absorbent material (e.g., vermiculite, sand, or commercial spill pads). Never use combustible materials like sawdust for nitroaromatic spills.

  • Extract: Scoop the saturated absorbent using non-sparking plastic tools and transfer it to an amber solid waste container.

  • Decontaminate: Wash the spill area with soap and water to remove residual zwitterionic traces, absorbing the wash water as hazardous waste.

Disposal Workflow Visualization

Below is the logical decision tree for routing (2S,4R)-4-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid waste, emphasizing the critical photochemical and redox checks.

G Start Waste Generation: (2S,4R)-4-(2-Nitrobenzyl)proline Type Determine Waste State Start->Type Solid Solid Waste (Powder, PPE, Vials) Type->Solid Solid Liquid Liquid Waste (Solutions/Extracts) Type->Liquid Liquid SolidCont Place in Opaque/Amber Solid Waste Container Solid->SolidCont CheckRedox Incompatibility Check: Are Reducing Agents Present? Liquid->CheckRedox SAA Store in Amber Glass Satellite Accumulation Area SolidCont->SAA Quench Quench & Separate BEFORE mixing CheckRedox->Quench Yes Segregate Proceed to Liquid Segregation CheckRedox->Segregate No Quench->Segregate Resolved Aq Aqueous Waste (Adjust to pH 6-8) Segregate->Aq Aqueous Org Organic Waste (Halogenated vs Non-Hal) Segregate->Org Organic Aq->SAA Org->SAA Incinerate High-Temperature Incineration (EPA RCRA Compliant) SAA->Incinerate

Caption: Waste segregation decision tree for 2-nitrobenzyl derivatives, highlighting redox checks and amber storage.

References

  • Wirz, J., et al. "Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-Nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer." Photochemical & Photobiological Sciences, Royal Society of Chemistry, 2004.[Link]

  • U.S. Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov, 2025.[Link]

  • U.S. Environmental Protection Agency (EPA). "Regulations for Hazardous Waste Generated at Academic Laboratories (Subpart K)." EPA.gov, 2025.[Link]

  • American Chemical Society (ACS). "Regulation of Laboratory Waste." ACS.org, Public Policy Statements.[Link]

Sources

Handling

Comprehensive Safety and Handling Guide for (2S,4R)-4-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid

This document provides essential safety and logistical information for the handling and disposal of (2S,4R)-4-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid. The guidance herein is synthesized from established protocols fo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and logistical information for the handling and disposal of (2S,4R)-4-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid. The guidance herein is synthesized from established protocols for structurally related compounds, including nitroaromatic and pyrrolidine derivatives, to ensure a high standard of laboratory safety. This guide is intended for researchers, scientists, and professionals in drug development.

Hazard Assessment and Core Principles

The primary hazards associated with (2S,4R)-4-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid are inferred from its constituent functional groups: the nitrobenzyl moiety and the pyrrolidine-2-carboxylic acid core.

  • Nitroaromatic Compounds : These compounds are often thermally sensitive and can decompose exothermically at elevated temperatures.[6] Impurities can lower the decomposition temperature, increasing the risk of a runaway reaction.[6] They are also frequently categorized as toxic and environmentally hazardous.[1]

  • Pyrrolidine Derivatives : Pyrrolidine itself is a flammable liquid and can cause severe skin burns and eye damage.[7][8][9][10][11] While the subject compound is a solid carboxylic acid, the pyrrolidine ring system necessitates careful handling to avoid skin and eye contact.[12]

  • Carboxylic Acids : Can be corrosive or irritating to the skin, eyes, and respiratory tract.[2]

Guiding Principle: Due to the combination of these structural features, (2S,4R)-4-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid should be handled as a potentially hazardous substance. All operations should be conducted within a certified chemical fume hood to minimize inhalation exposure.[12][13]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial for the safe handling of this compound. The following table outlines the minimum required PPE.

Body Part Protection Rationale and Specifications
Eyes/Face Chemical Splash Goggles and Face ShieldProvides protection against splashes and solid particulates. A face shield should be worn in conjunction with goggles when handling larger quantities or when there is a significant splash risk.[7][8]
Hands Chemical-Resistant GlovesNitrile gloves (minimum 4mil thickness) are generally suitable for handling solids.[13] For work with solutions or extended handling, double-gloving or using thicker, utility-grade nitrile or neoprene gloves is recommended.[13] Always inspect gloves before use and practice proper removal techniques to avoid skin contamination.[8]
Body Laboratory CoatA flame-resistant lab coat is recommended. Ensure it is fully buttoned. Additional protective clothing like aprons or sleeves may be necessary if there is a risk of significant contamination.[8][13]
Feet Closed-Toe ShoesShoes must fully cover the feet to protect against spills.
Respiratory As needed, based on risk assessmentFor routine handling of small quantities in a fume hood, respiratory protection may not be necessary. If there is a risk of generating dust or aerosols that cannot be controlled by local exhaust ventilation, a NIOSH-approved respirator should be used in accordance with OSHA regulations (29 CFR 1910.134).[7][8]
Operational and Handling Protocol

A systematic approach to handling ensures both safety and experimental integrity.

Workflow for Safe Handling

prep Preparation handling Handling in Fume Hood prep->handling Transfer to Hood storage Short-Term Storage handling->storage Seal & Label waste Waste Segregation handling->waste Collect Waste decon Decontamination handling->decon After Use storage->handling For Next Use waste->decon Secure Waste Area end_op End of Operation decon->end_op Final Inspection

Caption: Safe handling workflow for (2S,4R)-4-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid.

Step-by-Step Handling Procedure:

  • Preparation:

    • Designate a specific area within a chemical fume hood for the handling of this compound.

    • Ensure that an ANSI-approved safety shower and eyewash station are readily accessible and unobstructed.[7][13]

    • Assemble all necessary equipment and reagents before starting work.

    • Prepare a dedicated, labeled waste container for "Nitroaromatic Compound Waste" or "Halogenated/Nitrogenated Organic Waste" as per your institution's guidelines.[1]

  • Weighing and Transfer:

    • When weighing the solid, do so in the fume hood or in a ventilated balance enclosure to prevent inhalation of fine particles.

    • Use anti-static tools and equipment, especially when transferring the material, to prevent ignition sources.[10][12]

    • Handle the compound gently to avoid creating dust.

  • In Solution:

    • When dissolving the compound, add the solid to the solvent slowly.

    • If heating is required, use a controlled heating source such as a heating mantle or an oil bath with a temperature controller. Avoid open flames.[10]

    • Ensure the reaction vessel is adequately vented.

  • Post-Reaction:

    • Allow the reaction mixture to cool to room temperature before work-up.

    • Quench any reactive reagents carefully and in a controlled manner.

Emergency Procedures

In the event of an emergency, prompt and correct action is critical.

Emergency Situation Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[9] Seek medical attention.[11]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][11] Seek immediate medical attention.[11]
Inhalation Move the individual to fresh air.[9] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[9]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[11]
Spill Evacuate non-essential personnel from the area.[12] Wearing appropriate PPE, contain the spill with an inert, non-combustible absorbent material like sand or vermiculite.[7][14] Scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[7][14] Decontaminate the spill area thoroughly.[14] All materials used for cleanup should be treated as hazardous waste.[15]
Disposal Plan

Proper disposal is essential to protect personnel and the environment.

Disposal Workflow

gen Generate Waste seg Segregate at Source gen->seg Solid/Liquid label_waste Label Container seg->label_waste Hazard Class store_waste Store in SAA label_waste->store_waste Secure Lid pickup Schedule EHS Pickup store_waste->pickup Request Collection dispose Final Disposal pickup->dispose Licensed Vendor

Caption: Waste disposal workflow for (2S,4R)-4-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid.

Disposal Protocol:

  • Waste Segregation:

    • Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1]

    • Collect all waste (solid, liquid, and contaminated materials like gloves and paper towels) in a dedicated, properly labeled hazardous waste container.[1]

  • Container Labeling:

    • The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Irritant").[1]

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1] This area should be away from heat sources and incompatible materials.[10]

  • Final Disposal:

    • The primary recommended disposal method for nitroaromatic compounds is high-temperature incineration by a licensed hazardous waste disposal contractor.[1]

    • Never dispose of this chemical down the drain or in the regular trash.[11][15][16]

    • Contact your institution's EHS department to arrange for the pickup and disposal of the waste.[15]

References

  • Cole-Parmer. Material Safety Data Sheet - Pyrrolidine. [Link]

  • New Jersey Department of Health. Pyrrolidine - HAZARD SUMMARY. [Link]

  • Loba Chemie. PYRROLIDINE FOR SYNTHESIS. [Link]

  • Organic Syntheses. p-NITROBENZYL BROMIDE. [Link]

  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. [Link]

  • Reed College. Hazardous Laboratory Chemicals Disposal Guide. [Link]

  • CPAchem. Safety data sheet - Pyrrolidine. [Link]

  • Yale Environmental Health & Safety. Standard Operating Procedure - POTENTIALLY EXPLOSIVE AND EXPLOSIVE COMPOUNDS. [Link]

  • Organic Syntheses. 4-nitrobenzyl fluoride. [Link]

  • Organic Syntheses. p-NITROBENZYL ALCOHOL. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • Pipeline and Hazardous Materials Safety Administration. 2020 EMERGENCY RESPONSE GUIDEBOOK. [Link]

  • eCHEMEX. Chemical Accident Prevention & Preparedness. [Link]

  • ACS Publications. Runaway Reaction Hazards in Processing Organic Nitro Compounds. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,4R)-4-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid
Reactant of Route 2
(2S,4R)-4-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.